molecular formula C8H11NO3 B1351791 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 876716-43-7

1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1351791
CAS No.: 876716-43-7
M. Wt: 169.18 g/mol
InChI Key: AJVZAQNEJHXULB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO3/c10-7-3-5(8(11)12)4-9(7)6-1-2-6/h5-6H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVZAQNEJHXULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405792
Record name 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876716-43-7
Record name 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Hybrid Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The strategic combination of distinct structural motifs into a single molecular entity has emerged as a powerful strategy for modulating bioactivity, improving pharmacokinetic properties, and overcoming drug resistance. This guide focuses on one such hybrid molecule, 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid , a compound that embodies the synergistic potential of integrating a strained ring system with a versatile heterocyclic core.

The pyrrolidone ring, a five-membered lactam, is a privileged scaffold found in numerous natural products and FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its stereochemically rich, three-dimensional structure.[1] The cyclopropyl group, on the other hand, is increasingly utilized as a "bioisostere" for phenyl rings or gem-dimethyl groups, offering a unique combination of rigidity, metabolic stability, and lipophilicity that can profoundly influence a molecule's interaction with biological targets.[2][3]

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its synthesis, explore its physicochemical and spectroscopic properties, and discuss its potential applications, grounded in the established principles of medicinal chemistry.

Part 1: Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved through a well-established and robust reaction sequence involving a Michael addition followed by an intramolecular cyclization/dehydration. This approach is favored for its operational simplicity and the ready availability of the starting materials.

Proposed Synthetic Pathway

The most logical and field-proven approach commences with itaconic acid and cyclopropylamine. The reaction proceeds in two key steps:

  • Aza-Michael Addition: Cyclopropylamine, acting as a nucleophile, attacks one of the activated double bonds of itaconic acid. This conjugate addition is regioselective, with the amine preferentially adding to the β-position relative to one of the carboxylic acid groups.

  • Intramolecular Amidation (Cyclization): The newly formed secondary amine then undergoes an intramolecular condensation with the distal carboxylic acid group upon heating, forming the stable five-membered lactam ring and eliminating a molecule of water.

This one-pot synthesis is highly efficient, driven by the thermodynamic stability of the resulting pyrrolidone ring.

Synthesis_Workflow cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Intramolecular Cyclization Itaconic_Acid Itaconic Acid Intermediate Aza-Michael Adduct (Intermediate) Itaconic_Acid->Intermediate + Cyclopropylamine (Nucleophilic Attack) Cyclopropylamine Cyclopropylamine Product 1-Cyclopropyl-5-oxopyrrolidine- 3-carboxylic acid Intermediate->Product Heat (Δ) - H₂O

Figure 1: Proposed one-pot synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • Itaconic acid (1.0 eq)

  • Cyclopropylamine (1.1 eq)

  • Water (as solvent)

  • Concentrated Hydrochloric Acid (for acidification)

  • 5% Sodium Hydroxide solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Reaction vessel with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add itaconic acid (e.g., 6.5 g, 50 mmol) and water (e.g., 16 mL). This aqueous medium is both environmentally benign and facilitates the initial dissolution and subsequent reaction steps.[4]

  • Addition of Amine: While stirring, add cyclopropylamine (e.g., 3.14 g, 55 mmol) to the solution. The slight molar excess of the amine ensures the complete consumption of the limiting reagent, itaconic acid.

  • Reflux and Cyclization: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 12 hours. The elevated temperature provides the necessary activation energy for the intramolecular amidation and subsequent dehydration to form the lactam ring.[4][5]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. A precipitate of the crude product should form.

    • Filter the solid precipitate and wash thoroughly with cold water to remove any unreacted starting materials.

    • For enhanced purity, the crude product can be dissolved in a 5% sodium hydroxide solution. This step selectively deprotonates the carboxylic acid, rendering it soluble in the aqueous base.

    • Filter the basic solution to remove any non-acidic impurities.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. This will re-protonate the carboxylate, causing the purified product to precipitate out of the solution.

    • Filter the purified solid, wash with a minimal amount of cold water, and dry under vacuum to yield this compound as a solid.

Part 2: Physicochemical and Spectroscopic Profile

The structural attributes of this compound give rise to a distinct set of physical and spectroscopic properties.

Physicochemical Properties

The following table summarizes the key computed and experimentally observed properties of the title compound.

PropertyValueSource
Molecular Formula C₈H₁₁NO₃[6][7]
Molecular Weight 169.18 g/mol [8]
Monoisotopic Mass 169.0739 Da[7]
Appearance White to off-white solid (predicted)-
Boiling Point (Predicted) 404.7 ± 38.0 °C
Density (Predicted) 1.353 ± 0.06 g/cm³[9]
pKa (Predicted) 4.49 ± 0.20[9]
XlogP (Predicted) -0.5[7]
Solubility Soluble in water and polar organic solvents.-
Spectroscopic Data Interpretation

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

A. ¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)

  • δ ~12.5 ppm (s, 1H): This downfield singlet corresponds to the acidic proton of the carboxylic acid (COOH). Its broadness can vary depending on concentration and solvent.[10]

  • δ ~3.8-4.0 ppm (m, 2H): These signals are attributed to the diastereotopic protons of the N-CH₂ group of the pyrrolidone ring.

  • δ ~3.2-3.4 ppm (m, 1H): This multiplet corresponds to the proton at the C3 position (CH-COOH).

  • δ ~2.5-2.7 ppm (m, 2H): These signals represent the diastereotopic protons of the C4-CH₂ group adjacent to the carbonyl.

  • δ ~2.2-2.4 ppm (m, 1H): This multiplet is assigned to the CH proton of the cyclopropyl group attached to the nitrogen.

  • δ ~0.4-0.8 ppm (m, 4H): These upfield multiplets correspond to the four protons of the two CH₂ groups in the cyclopropyl ring.

B. ¹³C NMR Spectroscopy (Predicted, 101 MHz, DMSO-d₆)

  • δ ~174-175 ppm: Carbonyl carbon of the carboxylic acid (COOH).[11]

  • δ ~172-173 ppm: Carbonyl carbon of the lactam (C=O).[10]

  • δ ~50-52 ppm: Methylene carbon of the pyrrolidone ring attached to nitrogen (N-CH₂).

  • δ ~35-37 ppm: Methine carbon at the C3 position (CH-COOH).

  • δ ~33-35 ppm: Methylene carbon at the C4 position (CH₂-C=O).

  • δ ~25-28 ppm: Methine carbon of the cyclopropyl group (N-CH).

  • δ ~5-8 ppm: Methylene carbons of the cyclopropyl ring (CH₂).

C. Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

  • 3300-2500 cm⁻¹ (broad): A very broad and characteristic band for the O-H stretch of the hydrogen-bonded carboxylic acid dimer.[11][12]

  • ~1740-1760 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl group.[12][13]

  • ~1680-1700 cm⁻¹ (strong, sharp): C=O stretch of the five-membered lactam ring. The ring strain slightly increases the frequency compared to a linear amide.

  • ~1320-1210 cm⁻¹ (medium): C-O stretch of the carboxylic acid.[12]

D. Mass Spectrometry (MS-ESI)

  • [M+H]⁺: Expected at m/z 170.08118.[7]

  • [M-H]⁻: Expected at m/z 168.06662.[7]

  • Fragmentation: Key fragmentation patterns would likely involve the loss of CO₂ (44 Da) from the carboxylic acid, and cleavage of the cyclopropyl ring.

Part 3: Significance and Applications in Drug Development

The unique combination of the cyclopropyl group and the 5-oxopyrrolidine-3-carboxylic acid scaffold makes this molecule a highly attractive building block for drug discovery.

Medicinal_Chemistry_Significance Core 1-Cyclopropyl-5-oxopyrrolidine- 3-carboxylic acid Cyclopropyl Cyclopropyl Moiety Core->Cyclopropyl features Pyrrolidone Pyrrolidone-Carboxylic Acid Scaffold Core->Pyrrolidone features Metabolic_Stability Increased Metabolic Stability Cyclopropyl->Metabolic_Stability confers Rigidity Conformational Rigidity (Improved Potency/Selectivity) Cyclopropyl->Rigidity confers Lipophilicity Modulated Lipophilicity (Improved Permeability) Cyclopropyl->Lipophilicity confers Scaffold Versatile Scaffold for Further Derivatization Pyrrolidone->Scaffold provides Bioactivity Potential Antimicrobial & Anticancer Activity Pyrrolidone->Bioactivity associated with

Figure 2: The logical relationship between the structural features of the title compound and its desirable properties in medicinal chemistry.

The Role of the Cyclopropyl Group

The incorporation of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance drug-like properties.[14]

  • Metabolic Stability: The cyclopropyl group is resistant to metabolic oxidation by cytochrome P450 enzymes, which often target more flexible alkyl chains. This can lead to an increased in vivo half-life and improved bioavailability.[2]

  • Conformational Rigidity: The strained ring locks the N-substituent into a more defined spatial orientation. This reduction in conformational flexibility can lead to higher binding affinity and selectivity for a specific biological target by minimizing the entropic penalty upon binding.[2]

  • Potency and Selectivity: By acting as a rigid spacer, the cyclopropyl group can precisely position other functional groups to optimize interactions within a receptor's binding pocket, thereby enhancing potency and selectivity.[3]

The Pyrrolidone Scaffold's Contribution

The 5-oxopyrrolidine-3-carboxylic acid core is not merely an inert linker but an active contributor to the molecule's potential.

  • Proven Bioactivity: Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated and shown to possess promising antimicrobial and anticancer activities.[4][10][15] This suggests that the core scaffold itself may be a pharmacophore for these therapeutic areas.

  • Synthetic Handle: The carboxylic acid group serves as a versatile synthetic handle for further chemical modification. It can be readily converted into amides, esters, or other functional groups, allowing for the generation of large chemical libraries for structure-activity relationship (SAR) studies.[16][17]

Conclusion and Future Directions

This compound represents a strategically designed building block that marries the metabolic robustness and conformational benefits of the cyclopropyl group with the proven biological relevance of the pyrrolidone scaffold. Its straightforward and efficient synthesis makes it an accessible starting point for extensive derivatization.

Future research should focus on leveraging the carboxylic acid functionality to explore a diverse chemical space. Synthesizing amide libraries by coupling this acid with various amines could yield novel compounds with potent and selective activity against bacterial or cancer cell lines. The insights gained from such studies will further elucidate the therapeutic potential of this promising molecular architecture and pave the way for the development of next-generation therapeutic agents.

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An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry landscape. Its molecular architecture, featuring a rigid cyclopropyl group, a polar lactam (pyrrolidinone) ring, and an acidic carboxylic acid moiety, establishes it as a valuable and versatile scaffold for the design of novel therapeutic agents. A comprehensive understanding of its physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior, guiding formulation strategies, and ultimately unlocking its full potential as a drug candidate. This technical guide provides a detailed examination of these critical properties and outlines robust experimental methodologies for their determination.

Chemical Structure and Identity

The distinct arrangement of functional groups in this compound defines its chemical characteristics. The lactam ring offers sites for hydrogen bonding, the cyclopropyl group introduces a lipophilic and often metabolically stable feature, and the carboxylic acid group is a primary driver of its acidity and aqueous solubility.

G cluster_prep Preparation cluster_measurement Measurement Dry & Powder Sample Dry & Powder Sample Pack Capillary Tube Pack Capillary Tube Dry & Powder Sample->Pack Capillary Tube Place in Apparatus Place in Apparatus Pack Capillary Tube->Place in Apparatus Ramped Heating Ramped Heating Place in Apparatus->Ramped Heating Observe & Record Range Observe & Record Range Ramped Heating->Observe & Record Range Report Melting Point Report Melting Point Observe & Record Range->Report Melting Point

Caption: Workflow for melting point determination.

Procedure:

  • Sample Preparation: Ensure the sample is of high purity and thoroughly dried.

  • Packing Capillary Tube: Tightly pack a small amount of the powdered sample into a capillary tube.

  • Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Ramped Heating: Heat the sample at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation and Recording: Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid. This range is the melting point.

Kinetic Solubility Assay

Principle: This is a high-throughput method designed for rapid solubility screening. It measures the concentration of a compound that remains in an aqueous buffer after being introduced from a concentrated DMSO stock solution.

G Prepare DMSO Stock Prepare DMSO Stock Dispense into Microplate Dispense into Microplate Prepare DMSO Stock->Dispense into Microplate Add Aqueous Buffer Add Aqueous Buffer Dispense into Microplate->Add Aqueous Buffer Incubate & Shake Incubate & Shake Add Aqueous Buffer->Incubate & Shake Separate Precipitate Separate Precipitate Incubate & Shake->Separate Precipitate Analyze Supernatant Analyze Supernatant Separate Precipitate->Analyze Supernatant Calculate Solubility Calculate Solubility Analyze Supernatant->Calculate Solubility

Caption: Workflow for the kinetic solubility assay.

Procedure:

  • Prepare DMSO Stock: Create a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Dispense into Microplate: Add a small volume of the stock solution to the wells of a microtiter plate.

  • Add Aqueous Buffer: Dispense the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into each well.

  • Incubate & Shake: Incubate the plate with agitation for a specified time (e.g., 2 hours) at a controlled temperature.

  • Separate Precipitate: Remove any precipitated solid via filtration or centrifugation.

  • Analyze Supernatant: Quantify the concentration of the compound in the resulting supernatant using an appropriate analytical technique such as UV-Vis spectroscopy or LC-MS.

  • Calculate Solubility: The measured concentration represents the kinetic solubility of the compound under the tested conditions.

Potentiometric pKa Determination

Principle: This is a highly accurate method for determining the pKa of an ionizable compound. It involves the titration of a solution of the compound with a standardized strong acid or base, while the pH of the solution is continuously monitored.

G Dissolve Compound Dissolve Compound Titrate with Standard Acid/Base Titrate with Standard Acid/Base Dissolve Compound->Titrate with Standard Acid/Base Monitor pH Monitor pH Titrate with Standard Acid/Base->Monitor pH Plot Titration Curve Plot Titration Curve Monitor pH->Plot Titration Curve Determine Equivalence Point(s) Determine Equivalence Point(s) Plot Titration Curve->Determine Equivalence Point(s) Calculate pKa Calculate pKa Determine Equivalence Point(s)->Calculate pKa

Caption: Workflow for potentiometric pKa determination.

Procedure:

  • Dissolve Compound: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titrate with Standard Acid/Base: Slowly add a standardized titrant (strong acid or base) to the solution.

  • Monitor pH: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

  • Plot Titration Curve: Construct a graph of pH versus the volume of titrant added.

  • Determine Equivalence Point: Identify the equivalence point(s) from the inflection point(s) of the titration curve.

  • Calculate pKa: The pKa is equal to the pH at the half-equivalence point.

Applications in Drug Discovery and Medicinal Chemistry

The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry. Various derivatives have been synthesized and evaluated for a wide range of biological activities, including anti-inflammatory and antibacterial properties. The favorable physicochemical properties of this compound, such as its hydrophilicity and promising PSA value, make it an excellent starting point for optimization in drug discovery programs. The carboxylic acid functionality also provides a convenient handle for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound exhibits a compelling set of physicochemical properties that are highly relevant for drug discovery and development. Although much of the currently available data for this specific molecule is computational, these predictions provide a solid framework for initiating experimental investigations. The detailed protocols provided in this guide offer a clear and standardized approach for researchers to generate the high-quality experimental data necessary to fully characterize this promising compound and its analogs. A thorough understanding and experimental validation of its physicochemical properties will be instrumental in advancing its development from a chemical entity to a potential therapeutic agent.

References

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  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 17, 2026, from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 17, 2026, from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 17, 2026, from [Link]

  • PubMed. (2004). In vitro solubility assays in drug discovery. Retrieved January 17, 2026, from [Link]

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  • National Institutes of Health. (2010). Development of Methods for the Determination of pKa Values. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved January 17, 2026, from [Link]

  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved January 17, 2026, from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved January 17, 2026, from [Link]

  • Springer. (2021). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Retrieved January 17, 2026, from [Link]

  • MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved January 17, 2026, from [Link]

  • Chair of Analytical Chemistry, University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2012). Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). Retrieved January 17, 2026, from [Link]

  • The University of Arizona. (2005). ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. Retrieved January 17, 2026, from [Link]

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An In-Depth Technical Guide to 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid, a notable heterocyclic compound, has garnered attention within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its unique structural framework, incorporating a cyclopropyl moiety and a pyrrolidinone core, presents a compelling scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its burgeoning role in the development of innovative pharmaceuticals.

CAS Number: 876716-43-7[1][2][]

Molecular Formula: C₈H₁₁NO₃[4]

Molecular Weight: 169.18 g/mol

Chemical Structure

The molecular architecture of this compound is characterized by a five-membered lactam ring (pyrrolidinone) substituted with a cyclopropyl group at the nitrogen atom (N-1) and a carboxylic acid group at the C-3 position.

Systematic IUPAC Name: this compound

Synthesis and Mechanistic Insights

The synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids is most commonly achieved through a well-established cyclization reaction between a primary amine and itaconic acid (2-methylenesuccinic acid).[5][6][7] This reaction proceeds via a tandem aza-Michael addition followed by an intramolecular cyclization-condensation.

The causality behind this experimental choice lies in the reactivity of the starting materials. Itaconic acid possesses a conjugated double bond, making it an excellent Michael acceptor. The primary amine, in this case, cyclopropylamine, acts as the nucleophile, initiating the cascade reaction. The subsequent intramolecular cyclization is thermodynamically driven by the formation of a stable five-membered ring.

General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Cyclopropylamine C Aza-Michael Addition & Intramolecular Cyclization A->C Nucleophilic Attack B Itaconic Acid B->C Michael Acceptor D This compound C->D Cyclization & Dehydration

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from General Procedures)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of cyclopropylamine and itaconic acid in a suitable solvent, such as water or a lower alcohol (e.g., isopropanol).[5]

  • Heating and Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield the pure this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. Below is a summary of its key properties.

PropertyValueSource
Molecular Formula C₈H₁₁NO₃[4]
Molecular Weight 169.18 g/mol
CAS Number 876716-43-7[1][2][]
Predicted Boiling Point 401.2 °C at 760 mmHg[]
Predicted Density 1.465 g/cm³[]
Predicted XLogP3 -0.5[4]
Predicted pKa 4.05 ± 0.10
Appearance White to off-white solid (predicted)
Solubility Soluble in polar organic solvents (predicted)

Applications in Drug Development

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a cyclopropyl group at the N-1 position can significantly influence the compound's pharmacological profile, often enhancing metabolic stability and binding affinity to biological targets.[8][9]

Antimicrobial and Antifungal Activity

Derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid have demonstrated promising activity against various pathogens.[5][10][11] The mechanism of action is often tied to the specific substituents on the core structure, which can be tailored to target essential microbial pathways. The cyclopropyl moiety is a known pharmacophore in several antimicrobial agents, suggesting that this compound could serve as a valuable precursor for novel anti-infective drugs.[9]

Anticancer Potential

Several studies have highlighted the anticancer properties of compounds containing the 5-oxopyrrolidine-3-carboxylic acid core.[5] These molecules can be functionalized to interact with various cancer-related targets. The rigid and lipophilic nature of the cyclopropyl group can facilitate cell membrane permeability and interaction with hydrophobic pockets in target proteins, potentially leading to enhanced cytotoxic effects against cancer cells.

Anti-inflammatory Properties

The pyrrolidinone ring is a structural feature in some anti-inflammatory drugs. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for their potential to modulate inflammatory pathways. The unique electronic and conformational properties of the cyclopropyl group can be exploited to design potent and selective inhibitors of inflammatory enzymes.

Conceptual Drug Discovery Workflow

G cluster_synthesis Scaffold Synthesis cluster_derivatization Chemical Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization A This compound B Modification of Carboxylic Acid Group A->B C Introduction of Pharmacophores B->C D Antimicrobial Assays C->D E Anticancer Assays C->E F Anti-inflammatory Assays C->F G Structure-Activity Relationship (SAR) Studies D->G E->G F->G

Caption: A conceptual workflow for the development of drug candidates from the target scaffold.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically in the upfield region), the diastereotopic protons of the pyrrolidinone ring, and a broad singlet for the carboxylic acid proton (often downfield, around 12 ppm).[12]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the lactam, the carboxylic acid carbonyl, the carbons of the pyrrolidinone ring, and the carbons of the cyclopropyl group.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration for the carboxylic acid (around 1710 cm⁻¹), and another C=O stretching band for the lactam (around 1680 cm⁻¹).[12]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the carboxylic acid group and cleavage of the pyrrolidinone ring.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its potential as a scaffold in drug discovery. The straightforward synthesis, coupled with the diverse biological activities observed in its derivatives, makes it an attractive starting point for the development of new therapeutic agents. Further research into the specific biological targets of this compound and its analogs will undoubtedly unlock new avenues for the treatment of a wide range of diseases.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved from [Link]

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  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. (2023). Retrieved from [Link]

  • This compound | C8H11NO3 | CID 4714359. PubChem. (n.d.). Retrieved from [Link]

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  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. (2022). Retrieved from [Link]

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766. PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. (2022). Retrieved from [Link]

  • Process for manufacturing cyclopropylamine. Google Patents. (1973).
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  • 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid | C17H31NO3 | CID 111996. PubChem. (n.d.). Retrieved from [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. NIH. (2019). Retrieved from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. (2023). Retrieved from [Link]

  • Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. (2022). Retrieved from [Link]

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  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. (2022). Retrieved from [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. (2014). Retrieved from [Link]

  • Process for the preparation of cyclopropylamine. Google Patents. (1998).
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  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. (2024). Retrieved from [Link]

  • New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. (2001). Retrieved from [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. (2018). Retrieved from [Link]

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An In-depth Technical Guide to the Spectral Analysis of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic characterization of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid. The pyrrolidinone scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] As researchers and drug development professionals explore novel derivatives, precise structural elucidation through modern spectroscopic techniques is paramount. While extensive public experimental data for this specific molecule is limited, this document synthesizes predictive analysis with established methodologies and data from structurally analogous compounds to serve as a robust reference for its identification and characterization.

The molecular structure of this compound (C₈H₁₁NO₃, Monoisotopic Mass: 169.0739 Da) presents several key features for spectroscopic analysis: a carboxylic acid, a lactam (cyclic amide), a chiral center at the C3 position, and a cyclopropyl group attached to the nitrogen atom.[3][4] Each of these functional groups will yield characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for unambiguous confirmation of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) for the protons of the target molecule. These predictions are based on the analysis of similar pyrrolidinone structures and fundamental NMR principles.[5][6]

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a (Cyclopropyl CH)2.0 - 2.2Multiplet (m)-1H
H-b (Cyclopropyl CH₂)0.4 - 0.6Multiplet (m)-2H
H-c (Cyclopropyl CH₂)0.7 - 0.9Multiplet (m)-2H
H-3 (Pyrrolidine CH)3.2 - 3.4Multiplet (m)-1H
H-4 (Pyrrolidine CH₂)2.6 - 2.8Multiplet (m)-2H
H-2 (Pyrrolidine CH₂)3.6 - 3.8Multiplet (m)-2H
COOH~12.0Singlet (s, broad)-1H

Causality Behind Assignments:

  • COOH Proton (δ ~12.0 ppm): The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[7] Its chemical shift is dependent on concentration and solvent due to varying degrees of hydrogen bonding.[7]

  • Pyrrolidine Ring Protons (δ 2.6 - 3.8 ppm): The protons on the pyrrolidine ring are diastereotopic. The protons at C2 (adjacent to the nitrogen and carbonyl) and C4 (adjacent to the carbonyl) are expected in the 2.6-3.8 ppm range.[8] The specific shifts and complex splitting patterns arise from geminal and vicinal coupling.

  • Cyclopropyl Protons (δ 0.4 - 2.2 ppm): The cyclopropyl group protons exhibit characteristic upfield shifts due to the ring's anisotropic effect. The methine proton (H-a) will be further downfield than the methylene protons (H-b, H-c) due to its proximity to the nitrogen atom.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms are detailed below. Proton-decoupled ¹³C NMR is essential for simplifying the spectrum and identifying each unique carbon environment.[1]

Carbon Assignment Predicted δ (ppm)
C=O (Carboxylic Acid)173 - 176
C=O (Lactam)171 - 174
C3 (Pyrrolidine CH)35 - 40
C4 (Pyrrolidine CH₂)33 - 38
C2 (Pyrrolidine CH₂)50 - 55
CH (Cyclopropyl)25 - 30
CH₂ (Cyclopropyl)5 - 10

Causality Behind Assignments:

  • Carbonyl Carbons (δ 171 - 176 ppm): The two carbonyl carbons (lactam and carboxylic acid) are the most deshielded carbons in the molecule and will appear at the downfield end of the spectrum.[7] Their exact positions can be influenced by solvent and conjugation effects.[8]

  • Pyrrolidine Carbons (δ 33 - 55 ppm): The sp³ hybridized carbons of the pyrrolidine ring appear in the aliphatic region. The carbon adjacent to the nitrogen (C2) is expected to be the most downfield of this group.[5]

  • Cyclopropyl Carbons (δ 5 - 30 ppm): The carbons of the cyclopropyl ring are characteristically shifted upfield.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or similar).[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required for adequate signal-to-noise.[1]

  • Data Processing: The raw Free Induction Decay (FID) data is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.[1]

  • Structural Elucidation (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their vibrational frequencies. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and lactam moieties.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H Stretch (Aliphatic)2850 - 3000Medium-Sharp
C=O Stretch (Carboxylic Acid)1700 - 1725Strong, Sharp
C=O Stretch (Lactam)1670 - 1690Strong, Sharp
C-O Stretch (Carboxylic Acid)1210 - 1320Strong
O-H Bend910 - 950Broad, Medium

Causality Behind Assignments:

  • Broad O-H Stretch (2500-3300 cm⁻¹): This is the most characteristic feature of a carboxylic acid. The extreme broadness is due to strong intermolecular hydrogen bonding, which creates a wide range of vibrational energies.[7][10][11][12]

  • Dual C=O Stretches (1670-1725 cm⁻¹): The presence of two distinct carbonyl groups will likely result in two strong absorption bands. The carboxylic acid carbonyl typically appears at a higher frequency (1700-1725 cm⁻¹) than the five-membered ring lactam carbonyl (1670-1690 cm⁻¹).[5][6][10]

  • C-O Stretch and O-H Bend: These absorptions are also characteristic of the carboxylic acid group and add further confirmatory evidence.[10][11]

Experimental Protocol for IR Data Acquisition
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Perkin-Elmer or Thermo Nicolet) is commonly used.[1]

  • Sample Preparation (KBr Pellet Method):

    • Finely grind a small amount (1-2 mg) of the solid sample with spectroscopic grade potassium bromide (KBr) powder (approx. 100-200 mg).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of a pure KBr pellet. This is crucial to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

    • Place the sample pellet in the spectrometer's sample holder.

    • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1] The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely generate protonated molecular ions.

Predicted Mass Spectrometry Data
Ion Predicted m/z Description
[M+H]⁺170.081Protonated Molecule
[M+Na]⁺192.063Sodium Adduct
[M-H]⁻168.067Deprotonated Molecule
[M+H-H₂O]⁺152.071Loss of water from protonated molecule
[M+H-HCOOH]⁺124.076Loss of formic acid (rearrangement) or CO₂ and H₂

Data sourced from predicted values for C₈H₁₁NO₃.[3]

Causality Behind Fragmentation: The fragmentation of the parent ion provides a fingerprint for the molecule's structure.

  • Loss of Water ([M+H-H₂O]⁺): A common fragmentation pathway for carboxylic acids is the neutral loss of a water molecule.[13]

  • Decarboxylation: The loss of the carboxyl group (as CO₂ or HCOOH) is another highly probable fragmentation pathway, leading to a significant fragment ion.[13]

  • Ring Opening: The pyrrolidinone or cyclopropyl rings may undergo cleavage under higher-energy collisional dissociation, providing further structural details.

Experimental Protocol for MS Data Acquisition
  • Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument coupled with an ESI source is ideal for obtaining accurate mass measurements.[5][14]

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

    • Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Perform tandem MS (MS/MS) experiments by selecting the parent ion (e.g., m/z 170.081) and subjecting it to collision-induced dissociation (CID) to generate and analyze fragment ions.[15] This step is critical for confirming the proposed structure.

Visualizing the Workflow

The logical flow of spectroscopic analysis ensures a comprehensive and validated structural elucidation.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Compound Purified Solid Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Compound->NMR IR FT-IR Spectroscopy Purified_Compound->IR MS HRMS (ESI-TOF) (MS, MS/MS) Purified_Compound->MS Framework H-C Framework Connectivity NMR->Framework Func_Groups Functional Groups (COOH, Lactam) IR->Func_Groups Mol_Weight Molecular Weight & Formula MS->Mol_Weight Final_Structure Confirmed Structure Framework->Final_Structure Func_Groups->Final_Structure Mol_Weight->Final_Structure

Caption: Workflow for Spectroscopic Structural Elucidation.

Conclusion

The structural confirmation of this compound is readily achievable through a synergistic application of NMR, IR, and Mass Spectrometry. This guide provides a detailed predictive framework and robust experimental protocols essential for researchers in medicinal chemistry and drug development. By understanding the expected spectral features and the causality behind them, scientists can confidently identify this molecule, ensuring the integrity and validity of their research endeavors. The methodologies described herein represent a self-validating system for the characterization of this and other novel pyrrolidinone derivatives.

References

  • A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. Benchchem.
  • Application Notes and Protocols for the Spectroscopic Analysis of Pyrrolidine-3,4-diamine. Benchchem.
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  • (PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. ResearchGate.
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Biological activity of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Biological Activity of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic Acid and Related Derivatives

Abstract

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged heterocyclic structure in medicinal chemistry, lauded for its synthetic tractability and its presence in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, characterization, and diverse biological activities of derivatives based on this core, with a particular focus on the implications of N-1 cyclopropyl substitution. These compounds have emerged as promising candidates in several therapeutic areas, demonstrating significant anticancer, antimicrobial, and anti-inflammatory properties. This document synthesizes current research to explain the causality behind experimental designs, details self-validating protocols for biological evaluation, and explores the structure-activity relationships that govern efficacy. Through structured data tables, detailed experimental workflows, and mechanistic pathway diagrams, this guide serves as an essential resource for professionals engaged in the discovery and development of novel therapeutics based on the pyrrolidinone framework.

The 5-Oxopyrrolidine Scaffold: A Cornerstone in Medicinal Chemistry

The five-membered pyrrolidine ring is a versatile and valuable scaffold in drug discovery.[1] Its non-planar, puckered nature and sp3-hybridized carbons provide an excellent framework for creating three-dimensional molecules that can effectively explore pharmacological space.[1][2] Unlike flat aromatic systems, this 3D coverage can lead to enhanced binding affinity and selectivity for biological targets.[1] The pyrrolidinone (or 5-oxopyrrolidine) moiety is a key feature in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[3][4]

The core structure of this compound combines several advantageous features:

  • The Pyrrolidinone Core: Provides a rigid, polar backbone that can participate in hydrogen bonding and other non-covalent interactions.

  • The N-1 Cyclopropyl Group: This small, strained ring is a bioisostere for larger groups and is known to increase metabolic stability, improve membrane permeability, and lock the conformation of the molecule, which can enhance target binding.

  • The C-3 Carboxylic Acid: This functional group serves as a critical handle for chemical modification, allowing for the synthesis of a vast library of derivatives, including esters, amides, and hydrazones.[5] This position is key to modulating the compound's pharmacokinetic and pharmacodynamic properties.

This guide will delve into the synthesis of this core and its derivatives and explore the biological activities that make them compelling subjects for drug development.

Synthesis and Derivatization Strategies

The synthetic versatility of the 5-oxopyrrolidine-3-carboxylic acid scaffold is a primary driver of its exploration in medicinal chemistry. The foundational structure is typically assembled via a straightforward and robust cyclization reaction, which then opens the door to extensive derivatization at the C-3 position.

Core Synthesis: The Michael Addition-Cyclization Cascade

The most common and efficient method for constructing the N-substituted 5-oxopyrrolidine-3-carboxylic acid core is the reaction of a primary amine with itaconic acid.[5][6][7] This reaction proceeds through a Michael addition of the amine to the activated double bond of itaconic acid, followed by an intramolecular condensation and dehydration to form the stable five-membered lactam ring. The choice of the primary amine (in this case, cyclopropylamine) directly installs the desired substituent at the N-1 position.

G itaconic_acid Itaconic Acid intermediate Michael Adduct (Acyclic Intermediate) itaconic_acid->intermediate Michael Addition primary_amine Primary Amine (e.g., Cyclopropylamine) primary_amine->intermediate solvent Solvent (Water or Acetic Acid) solvent->itaconic_acid reflux Heat (Reflux) reflux->intermediate core_structure 1-Substituted-5-oxopyrrolidine- 3-carboxylic acid intermediate->core_structure Intramolecular Condensation

Caption: General workflow for the synthesis of the core scaffold.

Derivatization at the C-3 Carboxylic Acid

The true diversity of this chemical class arises from the modification of the C-3 carboxylic acid. A common and highly effective strategy involves converting the acid to a carbohydrazide, which serves as a versatile intermediate for creating a wide array of derivatives.[5][8]

G start Core Carboxylic Acid (Compound A) ester Methyl Ester (Compound B) start->ester Esterification (MeOH, H₂SO₄) hydrazide Carbohydrazide (Compound C) ester->hydrazide Hydrazinolysis (N₂H₄·H₂O) hydrazone Hydrazone Derivatives hydrazide->hydrazone Condensation (Aldehydes/Ketones) azole Azole Derivatives (e.g., Oxadiazole, Triazole) hydrazide->azole Cyclization Reactions bishydrazone Bishydrazone Derivatives hydrazide->bishydrazone Further Condensation

Caption: Key derivatization pathways from the C-3 carboxylic acid.

Protocol: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide

This protocol, adapted from established literature, exemplifies the robust two-step process to generate the key carbohydrazide intermediate, which is a direct precursor to many of the biologically active compounds discussed later.[7][9]

Step 1: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Combine N-(4-aminophenyl)acetamide (0.5 mol), itaconic acid (0.75 mol), and water (100 mL) in a round-bottom flask equipped with a reflux condenser.[7]

  • Heat the mixture to reflux and maintain for 12 hours. The solution will become homogeneous before a precipitate forms.

  • Cool the mixture to room temperature. Add 5% hydrochloric acid (100 mL) and stir for 5 minutes to ensure complete precipitation.[7]

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of the Corresponding Carbohydrazide

  • Suspend the carboxylic acid product from Step 1 in methanol in a round-bottom flask. Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 20 hours to facilitate esterification.[7]

  • Cool the reaction mixture and add hydrazine monohydrate (N₂H₄·H₂O) in a slight excess.

  • Return the mixture to reflux for an additional 2 hours. During this time, the carbohydrazide product will precipitate from the solution.[7]

  • Cool the flask to room temperature, collect the white solid via vacuum filtration, wash with cold methanol, and dry to yield the final carbohydrazide intermediate.

Key Biological Activities

Derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold have demonstrated a remarkable breadth of biological activities. The specific nature of the substituent at the N-1 position, combined with the diverse moieties attached to the C-3 position, finely tunes the potency and selectivity against various biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these compounds. They have shown cytotoxicity against a wide range of human cancer cell lines, including those derived from breast, colon, liver, lung, and prostate cancers.[10][11][12]

Compound Derivative TypeSubstituent DetailsCancer Cell LineIC₅₀ / EC₅₀ (µM)Reference
Spiro[pyrrolidine-oxindole]Halogenated phenyl groupsHepG2 (Liver)< 9.0[11]
Spiro[pyrrolidine-oxindole]Halogenated phenyl groupsMCF-7 (Breast)< 9.0[11]
Spiro[pyrrolidine-oxindole]Halogenated phenyl groupsHCT-116 (Colon)< 3.0[11]
Hydrazone Derivative5-Nitrothiophene moietyIGR39 (Melanoma)2.50[10]
Hydrazone Derivative5-Nitrothiophene moietyPPC-1 (Prostate)3.63[10]
Hydrazone Derivative5-Nitrothiophene moietyA549 (Lung)Potent Activity[7][13]
Hydrazone Derivative2,4-difluorophenyl at N-1A375 (Melanoma)High Activity[12][14]

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The presence of electron-withdrawing groups, such as chlorine or fluorine, on aromatic rings attached to the core often enhances anticancer activity.[11][12]

  • Heterocyclic Moieties: The introduction of heterocyclic rings like thiophene, furan, or benzimidazole via a hydrazone linkage at C-3 is a common feature of the most potent compounds.[8][10][15] Specifically, 5-nitro-substituted thiophene and furan rings frequently lead to superior cytotoxicity.[10][13]

  • N-1 Substituent: While extensive SAR has been performed on C-3 derivatives, the N-1 position is also critical. Aryl groups, such as diphenylamine and difluorophenyl, have been shown to yield highly active compounds.[10][12] The introduction of a cyclopropyl group is hypothesized to improve pharmacokinetic properties, making it a highly attractive substituent for further development.

Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. 5-Oxopyrrolidine derivatives have emerged as a promising scaffold for this purpose, exhibiting potent activity against a range of bacteria and fungi.[13][15][16]

Research has shown these compounds to be particularly effective against Gram-positive bacteria, including clinically important and often resistant species like Staphylococcus aureus (including MRSA) and Enterococcus faecalis.[8][13][15]

Compound Derivative TypeSubstituent DetailsPathogenMIC (µg/mL)Reference
Hydrazone Derivative5-Nitrothiophene at C-3S. aureus (MRSA)2.0[9]
Hydrazone DerivativeBenzylidene at C-3S. aureus3.9[17]
Hydrazone Derivative5-Nitrothiophene at C-3C. auris (MDR Fungus)16[8][15]
5-Fluorobenzimidazole3,5-dichloro-2-hydroxyphenyl at N-1S. aureus (MRSA)4x > Clindamycin[8][15]
Chalcone DerivativeVarious aldehydesS. aureus0.025[18]
Chalcone DerivativeVarious aldehydesE. faecalis0.025[18]

SAR and Mechanistic Insights:

  • Similar to the anticancer agents, hydrazones bearing 5-nitro-substituted heterocyclic rings are exceptionally potent antimicrobials.[13][17][19]

  • The antimicrobial activity is often selective for Gram-positive bacteria.[8]

  • Some derivatives have demonstrated the ability to disrupt and eradicate established bacterial biofilms, a critical factor in chronic and device-related infections.[17][19]

Other Biological Activities

Beyond cancer and infectious diseases, this scaffold has shown potential in other therapeutic areas:

  • Anti-inflammatory Activity: Certain derivatives have been synthesized and evaluated as inhibitors of matrix metalloproteinases (MMPs), which are implicated in inflammatory processes.[4][20]

  • Analgesic and Antihypoxic Activity: Studies have reported that 1-substituted 5-oxopyrrolidine-3-carboxylic acids possess pain-relieving and oxygen-deprivation-protecting effects.[6]

Mechanistic Insights and Potential Signaling Pathways

While the precise mechanisms of action for many this compound derivatives are still under active investigation, research on related compounds provides valuable insights into their potential biological targets and the pathways they modulate.

Anticancer Mechanisms

The cytotoxicity of these compounds likely stems from multiple mechanisms, a common feature of effective anticancer agents.

  • Kinase Inhibition: Diphenylamine-based compounds are known to inhibit various protein kinases. It is plausible that pyrrolidinone derivatives bearing a diphenylamine moiety at the N-1 position could function as inhibitors of key signaling kinases like EGFR (Epidermal Growth Factor Receptor), which is often overactive in solid tumors.[10] Inhibition of the EGFR pathway would block downstream signals that promote cell proliferation, survival, and metastasis.

  • Interference with Nucleic Acid Synthesis: The structural similarity of some derivatives to endogenous purines and pyrimidines suggests they might interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[21]

  • Induction of Apoptosis: Regardless of the primary target, the ultimate outcome of effective anticancer agents is the induction of programmed cell death (apoptosis). This can be triggered through various intrinsic and extrinsic pathways.

G cluster_pathway Downstream Signaling Cascade ligand Growth Factor (e.g., EGF) receptor EGFR ligand->receptor RAS RAS receptor->RAS PI3K PI3K receptor->PI3K compound Pyrrolidinone Derivative compound->receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK proliferation Cell Proliferation & Survival ERK->proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Antimicrobial Mechanisms

The mechanism for antimicrobial action is likely related to the disruption of essential bacterial processes. The selectivity for Gram-positive bacteria suggests a target that is either unique to this class of bacteria or more accessible than in their Gram-negative counterparts (which possess an outer membrane). Potential mechanisms include:

  • Cell Wall Synthesis Inhibition: Disruption of peptidoglycan synthesis is a classic antibacterial mechanism.

  • Enzyme Inhibition: Targeting essential bacterial enzymes involved in metabolic pathways or DNA replication.

  • Membrane Disruption: Causing depolarization or increased permeability of the bacterial cell membrane.

Standardized Experimental Protocols

To ensure reproducibility and comparability of data, standardized methodologies are essential. The following protocols are foundational for assessing the anticancer and antimicrobial activities of novel compounds.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells for a vehicle control (DMSO only) and an untreated control. Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB directly in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control well (inoculum, no compound) and a negative control well (broth, no inoculum).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Perspectives

The this compound scaffold and its related derivatives represent a highly promising and versatile class of compounds for drug discovery. The straightforward and modular synthesis allows for the creation of extensive chemical libraries, and the resulting molecules have demonstrated potent and diverse biological activities, most notably in the fields of oncology and infectious diseases.

The data synthesized in this guide underscore several key points:

  • Derivatization at the C-3 position, particularly with hydrazone-linked heterocyclic moieties, is a validated strategy for enhancing biological potency.

  • These compounds exhibit significant activity against clinically relevant targets, including various cancer cell lines and multidrug-resistant bacteria.

  • The N-1 cyclopropyl group is a rational design element intended to confer favorable pharmacokinetic properties, warranting further investigation.

Future research should be directed towards several key areas. A primary focus must be the elucidation of the specific molecular mechanisms of action for the most potent compounds. In vivo efficacy and toxicology studies are the necessary next steps to translate the promising in vitro data into tangible therapeutic candidates. Finally, continued medicinal chemistry efforts to optimize the scaffold, guided by quantitative structure-activity relationship (QSAR) studies, will be crucial for developing lead compounds with enhanced potency, selectivity, and drug-like properties.

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Unlocking the Therapeutic Potential of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs and serving as a versatile template for exploring novel biological targets.[1][2][3] This technical guide presents a comprehensive, forward-looking exploration of the therapeutic potential of a specific pyrrolidine derivative: 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid. While direct biological data for this compound is nascent, its structural features suggest a compelling hypothesis: modulation of metabotropic glutamate receptors 2 and 3 (mGluR2/3). This document outlines a strategic, multi-faceted research and development program designed to rigorously evaluate this hypothesis and unlock the potential of this molecule for treating central nervous system (CNS) disorders, such as schizophrenia and anxiety.[4][5][6] We will delve into the rationale behind this therapeutic targeting, provide detailed, field-proven experimental protocols, and offer insights into the decision-making processes that guide a successful drug discovery campaign.

Introduction: The Promise of a Privileged Scaffold and a Plausible Target

The five-membered pyrrolidine ring is a privileged structure in drug discovery, offering a three-dimensional architecture that allows for precise spatial orientation of substituents to interact with biological targets.[1][3] Its frequent appearance in successful pharmaceuticals underscores its favorable physicochemical and pharmacokinetic properties.[2] this compound combines this proven scaffold with a cyclopropyl group, a moiety known to enhance metabolic stability and potency, and a carboxylic acid group that can serve as a key interaction point with target proteins.

Based on structural similarities to known ligands, we hypothesize that this compound acts as an agonist or positive allosteric modulator (PAM) of mGluR2/3. These receptors are critical regulators of glutamatergic neurotransmission, and their activation has shown promise in preclinical and clinical studies for psychiatric disorders by dampening excessive glutamate release.[4][5][7] This guide provides a roadmap for the systematic evaluation of this compound, from initial computational assessment to in vivo proof-of-concept.

Pre-clinical Evaluation Workflow: A Step-by-Step Guide

The following sections outline a comprehensive workflow for the preclinical evaluation of this compound.

In Silico Profiling and Synthesis

The initial phase of our investigation involves computational modeling to predict the compound's properties and its interaction with the target receptors, followed by its chemical synthesis.

In silico tools will be leveraged to predict the drug-likeness, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and potential binding mode of this compound.[8][9][10]

Predicted Physicochemical Properties:

PropertyPredicted ValueSignificance
Molecular Weight169.18 g/mol Adheres to Lipinski's Rule of Five for oral bioavailability.
XlogP-0.5Indicates good aqueous solubility.
Hydrogen Bond Donors1Favorable for membrane permeability.
Hydrogen Bond Acceptors3Favorable for target binding.
Polar Surface Area66.4 ŲSuggests good potential for blood-brain barrier penetration.

Molecular Docking Protocol:

  • Target Preparation: Obtain the crystal structures of human mGluR2 and mGluR3 from the Protein Data Bank (PDB). If full structures are unavailable, homology models will be built. Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D conformation of this compound. Assign appropriate atom types and charges.

  • Docking Simulation: Perform molecular docking using software such as AutoDock Vina or Glide. Define the binding site based on known orthosteric or allosteric sites of mGluR2/3.

  • Analysis: Analyze the predicted binding poses and scoring functions to estimate the binding affinity and identify key interactions with amino acid residues.

A plausible synthetic route for this compound involves the reaction of a suitable amine with a substituted succinic acid derivative.[11][12][13][14]

Synthetic Protocol Outline:

  • Reaction: React cyclopropylamine with itaconic acid in a suitable solvent (e.g., water or a high-boiling point organic solvent) under reflux.

  • Cyclization: The initial Michael addition is followed by an intramolecular condensation to form the 5-oxopyrrolidine ring.

  • Purification: The crude product is purified by recrystallization or column chromatography.

  • Characterization: The structure and purity of the final compound are confirmed by NMR, mass spectrometry, and elemental analysis.

In Vitro Pharmacological Profiling

The next critical step is to determine the compound's activity at the target receptors using cell-based assays.

Cell lines stably expressing human mGluR2 or mGluR3 will be used to assess the compound's agonist and PAM activity.

Functional Assay Protocol (Calcium Flux):

  • Cell Culture: Culture HEK293 cells stably expressing either mGluR2 or mGluR3 in appropriate media.

  • Cell Plating: Seed the cells into 96-well or 384-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the wells. For PAM activity, co-incubate with a sub-maximal concentration of glutamate.

  • Signal Detection: Measure the fluorescence intensity changes using a plate reader to determine the intracellular calcium mobilization.

  • Data Analysis: Plot concentration-response curves to determine the EC50 (for agonists) or potentiation (for PAMs).

Workflow for In Vitro Screening:

in_vitro_workflow cluster_synthesis Synthesis & QC cluster_screening Primary Screening cluster_selectivity Selectivity Profiling synthesis Synthesis of Compound qc Purity & Identity Confirmation synthesis->qc primary_assay mGluR2/3 Functional Assays (e.g., Calcium Flux) qc->primary_assay dose_response Dose-Response & EC50/IC50 Determination primary_assay->dose_response selectivity_panel Panel of other mGluRs & CNS receptors dose_response->selectivity_panel off_target Identify Off-Target Activities selectivity_panel->off_target

Caption: High-throughput in vitro screening workflow.

In Vivo Pharmacodynamic and Efficacy Evaluation

Promising candidates from in vitro studies will be advanced to animal models to assess their therapeutic potential for schizophrenia and anxiety.[1][2][6]

The phencyclidine (PCP)-induced hyperlocomotion model is a widely used paradigm to screen for antipsychotic activity.[5][7]

PCP-Induced Hyperlocomotion Protocol:

  • Animals: Use male Sprague-Dawley rats.

  • Acclimation: Acclimate the animals to the testing environment.

  • Drug Administration: Administer this compound at various doses via an appropriate route (e.g., intraperitoneal).

  • PCP Challenge: After a suitable pre-treatment time, administer PCP to induce hyperlocomotion.

  • Behavioral Assessment: Record and analyze the locomotor activity of the animals using an automated activity monitoring system.

  • Data Analysis: Compare the locomotor activity of the treated groups to the vehicle and PCP-only control groups.

The fear-potentiated startle model is a reliable method for evaluating anxiolytic-like effects.[1][2]

Fear-Potentiated Startle Protocol:

  • Animals: Use male Wistar rats.

  • Conditioning: Train the animals to associate a neutral stimulus (e.g., a light) with an aversive stimulus (e.g., a mild foot shock).

  • Drug Administration: Administer this compound at various doses.

  • Testing: Present the conditioned stimulus (light) followed by a loud acoustic startle stimulus.

  • Measurement: Measure the amplitude of the startle response.

  • Data Analysis: Anxiolytic compounds are expected to reduce the potentiation of the startle response by the conditioned fear stimulus.

Proposed Mechanism of Action and Signaling Pathway

Activation of mGluR2/3, which are Gi/o-coupled receptors, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[15] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and ultimately reduces presynaptic glutamate release.

Hypothesized Signaling Pathway:

mGluR2_3_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 activates Synaptic_Cleft Synaptic Cleft Compound 1-Cyclopropyl-5-oxopyrrolidine- 3-carboxylic acid Compound->mGluR2_3 activates Gi_o Gi/o Protein mGluR2_3->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA PKA cAMP->PKA activates Vesicle Glutamate Vesicle PKA->Vesicle reduces fusion Vesicle->Synaptic_Cleft reduced release Postsynaptic_Receptors Postsynaptic Glutamate Receptors Synaptic_Cleft->Postsynaptic_Receptors Glutamate

Caption: Proposed signaling pathway for mGluR2/3 activation.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically-grounded strategy for the preclinical evaluation of this compound as a potential therapeutic agent for CNS disorders. By systematically progressing through in silico modeling, chemical synthesis, in vitro pharmacology, and in vivo efficacy studies, we can thoroughly assess its potential as a modulator of mGluR2/3. The detailed protocols and workflows provided herein are designed to ensure experimental rigor and reproducibility. Positive outcomes from this research program would warrant further investigation into lead optimization, IND-enabling studies, and ultimately, clinical development. The journey from a promising molecule to a life-changing therapy is arduous, but with a well-defined and expertly executed plan, the potential of this compound can be fully realized.

References

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The Emergence of a Privileged Scaffold: A Technical Guide to 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone ring system is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide delves into the history, synthesis, and significance of a specific, yet increasingly important derivative: 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid. While the precise moment of its initial synthesis is not prominently documented in publicly accessible literature, its existence is a logical and strategic extension of decades of research into pyrrolidinone-based therapeutics. This document provides a comprehensive overview of the established synthetic pathways, the scientific rationale underpinning its molecular design, and its potential as a versatile building block in modern drug discovery.

Introduction: The Legacy of the Pyrrolidinone Core

The 2-oxopyrrolidine (or pyrrolidinone) moiety is a privileged scaffold in pharmacology, most famously represented by the nootropic agent Piracetam, developed in the late 1960s. This pioneering work sparked extensive research into the therapeutic potential of this heterocyclic system, revealing a broad spectrum of biological activities, including neuroprotective and antiepileptic properties. The versatility of the pyrrolidinone ring, with its capacity for substitution at multiple positions, has allowed for the fine-tuning of its pharmacological profile, leading to the development of a wide array of derivatives.

The 5-oxopyrrolidine-3-carboxylic acid core, in particular, has emerged as a promising platform for the development of novel antimicrobial and anticancer agents.[1][2] The carboxylic acid group at the 3-position provides a crucial handle for further chemical modification, enabling the exploration of diverse chemical space and the optimization of drug-like properties.

The Strategic Incorporation of the Cyclopropyl Group

The introduction of a cyclopropyl group at the 1-position of the pyrrolidinone ring is a deliberate and strategic choice in medicinal chemistry. The cyclopropyl moiety is not merely a small alkyl substituent; it imparts unique conformational and electronic properties to a molecule. It is known to:

  • Introduce conformational rigidity: The strained three-membered ring restricts the rotational freedom of the N-substituent, which can lead to a more defined orientation of the molecule when interacting with a biological target.

  • Modulate metabolic stability: The cyclopropyl group can block sites of oxidative metabolism, potentially increasing the half-life of a drug.

  • Enhance potency: The unique electronic nature of the cyclopropyl ring can lead to favorable interactions with protein targets, enhancing binding affinity.

  • Improve physicochemical properties: The incorporation of a cyclopropyl group can influence properties such as lipophilicity and membrane permeability.

The combination of the proven pyrrolidinone scaffold with the advantageous properties of the cyclopropyl group makes this compound a molecule of significant interest for the synthesis of new chemical entities with therapeutic potential.

Established Synthesis of the this compound Core

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is well-established in the chemical literature, primarily relying on the cyclization of itaconic acid with a primary amine.[1][3] This reaction proceeds through a tandem aza-Michael addition followed by an intramolecular amidation.

General Reaction Scheme

The overall transformation can be depicted as follows:

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions Itaconic_Acid Itaconic Acid Target_Molecule This compound Itaconic_Acid->Target_Molecule Cyclopropylamine Cyclopropylamine Cyclopropylamine->Target_Molecule Conditions Solvent (e.g., Water or Acetic Acid) Heat (Reflux)

Figure 1. General synthetic scheme for this compound.

Step-by-Step Experimental Protocol

The following protocol is a representative procedure based on analogous syntheses reported in the literature.[3]

Materials:

  • Itaconic acid

  • Cyclopropylamine

  • Deionized Water (or Glacial Acetic Acid)

  • Hydrochloric Acid (for workup, if necessary)

  • Sodium Hydroxide (for workup, if necessary)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid in a suitable solvent (e.g., water).

  • Addition of Amine: To the stirred solution, add cyclopropylamine. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, it can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization or by an acid-base workup. For an acid-base workup, dissolve the crude product in an aqueous base (e.g., sodium hydroxide solution), wash with an organic solvent to remove any non-acidic impurities, and then acidify the aqueous layer with an acid (e.g., hydrochloric acid) to precipitate the desired carboxylic acid.

  • Purification and Characterization: The isolated solid is then washed and dried. The purity and identity of the final product, this compound, can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Mechanistic Insights

The formation of the pyrrolidinone ring proceeds through a well-understood mechanism:

G Start Itaconic Acid + Cyclopropylamine Step1 Aza-Michael Addition (Nucleophilic attack of amine on the activated double bond) Start->Step1 Intermediate Acyclic Intermediate Step1->Intermediate Step2 Intramolecular Amidation (Cyclization with loss of water) Intermediate->Step2 Product This compound Step2->Product

Sources

The Strategic Deployment of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid as a versatile building block in contemporary organic synthesis. We will delve into its synthesis, physicochemical properties, and, most importantly, its strategic application in the construction of complex molecular architectures, particularly within the realm of medicinal chemistry. This document serves as a comprehensive resource, elucidating the rationale behind its use and providing detailed, actionable protocols for its implementation in the laboratory.

Introduction: The Rise of a Privileged Scaffold

The relentless pursuit of novel therapeutic agents has led medicinal chemists to increasingly favor molecular scaffolds that offer a unique combination of structural rigidity, three-dimensionality, and metabolic stability. The this compound motif has emerged as a prime example of such a privileged scaffold. This building block ingeniously combines the desirable attributes of the cyclopropyl group with the versatile pyrrolidinone core, offering a powerful tool for navigating the complexities of modern drug design.

The cyclopropyl group, a small, strained carbocycle, is far from being a mere passive substituent. Its unique electronic properties and rigid conformation can profoundly influence the biological activity and pharmacokinetic profile of a molecule.[1][2] It can enhance potency, improve metabolic stability by blocking sites of oxidation, and fine-tune solubility and membrane permeability.[2] When incorporated into the pyrrolidinone ring, a scaffold prevalent in numerous natural products and pharmaceuticals, it creates a building block with a defined three-dimensional shape, crucial for precise interactions with biological targets.[3][4]

This guide will provide a holistic overview of this compound, from its fundamental synthesis to its application as a key intermediate in the synthesis of bioactive molecules.

Synthesis and Characterization

A robust and scalable synthesis is paramount for the widespread adoption of any building block. This compound can be reliably synthesized via a well-established route involving the Michael addition of a primary amine to an α,β-unsaturated dicarboxylic acid, followed by an intramolecular cyclization.

Synthetic Pathway: A Mechanistic Perspective

The most direct and efficient synthesis of this compound involves the reaction of itaconic acid (2-methylenesuccinic acid) with cyclopropylamine.[3] The reaction proceeds through a conjugate addition of the amine to the electron-deficient alkene of itaconic acid, followed by a thermally induced intramolecular amidation to form the stable five-membered lactam ring.

Synthesis_of_1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic_acid itaconic_acid Itaconic Acid michael_adduct Michael Adduct (Intermediate) itaconic_acid->michael_adduct + Cyclopropylamine (Michael Addition) cyclopropylamine Cyclopropylamine product This compound michael_adduct->product Heat (Intramolecular Cyclization)

Caption: Synthesis of this compound.

Detailed Experimental Protocol

A representative protocol based on analogous syntheses of 1-substituted 5-oxopyrrolidine-3-carboxylic acids.[5]

Materials:

  • Itaconic acid (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Water (as solvent)

  • Hydrochloric acid (for acidification)

  • Sodium hydroxide (for workup)

Procedure:

  • A mixture of itaconic acid and water is heated to reflux in a round-bottom flask equipped with a condenser.

  • Cyclopropylamine is added dropwise to the refluxing solution over a period of 30 minutes.

  • The reaction mixture is maintained at reflux for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solution is then made basic by the addition of a 10% aqueous sodium hydroxide solution and heated to reflux for a short period to ensure complete cyclization and hydrolysis of any ester intermediates.

  • The mixture is cooled and filtered. The filtrate is then acidified to a pH of approximately 2 with concentrated hydrochloric acid, leading to the precipitation of the product.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.

Physicochemical and Spectral Properties
PropertyValue (Predicted)
Molecular Formula C₈H₁₁NO₃
Molecular Weight 169.18 g/mol
Appearance White to off-white solid
Melting Point Not available (predicted to be a solid)
Boiling Point Not available
Solubility Soluble in polar organic solvents
pKa Not available
LogP -0.5
Monoisotopic Mass 169.0739 Da

Data sourced from PubChem and other chemical databases.

Utility as a Building Block in Organic Synthesis

The true value of this compound lies in its versatility as a synthetic intermediate. Both the carboxylic acid and the lactam functionalities can be selectively manipulated to introduce further molecular complexity.

Key Reactions and Transformations

The carboxylic acid moiety serves as a handle for a variety of classical transformations, including:

  • Esterification: Conversion to the corresponding ester, often the methyl or ethyl ester, facilitates purification and subsequent reactions.

  • Amide Coupling: Reaction with a wide range of amines, mediated by standard coupling reagents (e.g., HATU, HOBt/EDC), to generate diverse amide libraries. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships.

  • Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol provides another point for diversification.

  • Curtius or Schmidt Rearrangement: Conversion to the corresponding amine, opening up another avenue for derivatization.

The lactam carbonyl can also undergo reactions, such as reduction to the corresponding pyrrolidine, although this often requires harsher conditions.

Reactions_of_1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic_acid start This compound ester Ester Derivative start->ester Esterification amide Amide Derivative start->amide Amide Coupling alcohol Alcohol Derivative start->alcohol Reduction amine Amine Derivative start->amine Rearrangement

Sources

In silico prediction of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Prediction of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid Properties

Abstract

In the landscape of modern drug discovery, the ability to rapidly and accurately predict the properties of novel chemical entities is paramount. This guide provides a comprehensive, technically-grounded framework for the in silico characterization of this compound, a heterocyclic scaffold with potential applications in medicinal chemistry. We will move beyond a simple recitation of methods to explore the causal reasoning behind the selection of computational tools and workflows. This document is structured to serve as a practical guide for researchers, scientists, and drug development professionals, detailing methodologies for predicting physicochemical properties, pharmacokinetics (ADME), toxicity, and potential biological activity. All protocols are designed as self-validating systems, grounded in authoritative scientific principles and supported by extensive citations.

Introduction: The Rationale for Computational Pro-filing

This compound (PubChem CID: 4714359) is a small molecule featuring a lactam ring, a carboxylic acid group, and a cyclopropyl moiety.[1] Such scaffolds are of significant interest in drug discovery, as they can serve as bioisosteric replacements for other groups or as core structures for novel therapeutic agents.[2][3][4][5] Before committing to the time-consuming and resource-intensive process of chemical synthesis and in vitro/in vivo testing, a robust computational, or in silico, assessment is an indispensable step.[6][7]

This initial screening allows for the early identification of potential liabilities, such as poor solubility, metabolic instability, or toxicity, enabling a "fail fast, fail cheap" paradigm.[8] By leveraging a suite of computational models, we can construct a comprehensive profile of the molecule's "drug-likeness," guiding further optimization efforts and prioritizing the most promising candidates.[9] This guide will detail the workflow for generating such a profile, emphasizing the integration of various predictive models to create a holistic view of the molecule's potential.

Foundational Analysis: Molecular Representation and Physicochemical Properties

The journey of in silico analysis begins with an unambiguous representation of the molecule and the prediction of its fundamental physicochemical properties. These parameters govern a molecule's behavior in both chemical and biological systems.[10]

Molecular Input and Standardization

The first step is to obtain a machine-readable format of the molecular structure. The most common format is the Simplified Molecular Input Line Entry System (SMILES).

  • Canonical SMILES for this compound: C1CC1N2CC(CC2=O)C(=O)O[11]

This string is then used as the input for various computational platforms. It is crucial to use the canonical SMILES to ensure consistency across different software tools.

Core Physicochemical Property Prediction

We will employ established algorithms, many of which are available through platforms like SwissADME or ACD/Percepta, to predict key properties.[12][13] These tools utilize large databases of experimentally determined values to build their predictive models.[13] The rationale behind predicting these specific properties is their profound influence on the pharmacokinetic profile of a drug candidate.[9]

Experimental Protocol 1: Physicochemical Property Calculation

  • Tool Selection: Utilize a web-based platform such as SwissADME or a standalone software package like ACD/PhysChem Suite.[12][14]

  • Input Structure: Provide the canonical SMILES string (C1CC1N2CC(CC2=O)C(=O)O) as the input.

  • Execution: Run the calculation using the platform's default settings, which typically employ a combination of fragment-based and topological algorithms.

  • Data Collation: Record the predicted values for the properties listed in the table below. The reliability of these predictions is often supported by the software's comparison to similar structures within its training database.[14]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueImportance in Drug Development
Molecular Weight169.17 g/mol Influences diffusion and transport across membranes. Generally, <500 Da is preferred (Lipinski's Rule).[15]
logP (Octanol/Water Partition Coefficient)-0.5 (Predicted)[11]A measure of lipophilicity. Affects solubility, absorption, and membrane permeability. Values between 1 and 3 are often optimal.
Topological Polar Surface Area (TPSA)46.6 Ų[16]Predicts transport properties. TPSA < 140 Ų is often associated with good oral bioavailability.
Hydrogen Bond Donors1Influences binding interactions and solubility.
Hydrogen Bond Acceptors3Influences binding interactions and solubility.
pKa (Acidic)4.49 ± 0.20 (Predicted)[17]Determines the ionization state at physiological pH, which impacts solubility, absorption, and receptor binding.
Aqueous Solubility (logS)-0.96 (Predicted, mg/mL)Critical for drug delivery and bioavailability. Poor solubility is a major hurdle in drug development.[9]

Workflow for Comprehensive In Silico Profiling

The following diagram illustrates the logical flow of a comprehensive in silico evaluation, starting from the molecular structure and progressing through ADMET analysis to potential target identification.

G Overall In Silico Prediction Workflow cluster_input 1. Input & Foundation cluster_adme 2. Pharmacokinetic (ADME) Prediction cluster_tox 3. Toxicity (T) Prediction cluster_activity 4. Biological Activity Prediction cluster_synthesis 5. Synthesis & Decision A Molecular Structure (SMILES: C1CC1N2...) B Physicochemical Property Prediction (logP, pKa, TPSA, etc.) A->B C Absorption (e.g., Caco-2, HIA) B->C G Systemic Toxicity (e.g., LD50) B->G K Target Identification (Pharmacophore Screening) B->K D Distribution (e.g., BBB Penetration, PPB) M Integrated Data Analysis (Drug-Likeness Scoring) C->M E Metabolism (e.g., CYP Inhibition/Substrate) D->M F Excretion (e.g., Renal Clearance) E->M F->M G->M H Organ Toxicity (e.g., Hepatotoxicity) H->M I Genotoxicity (e.g., Ames Test) I->M J Cardiotoxicity (e.g., hERG Inhibition) J->M L Molecular Docking (Binding Affinity & Pose) K->L L->M N Go / No-Go Decision (Prioritization for Synthesis) M->N

Caption: A structured workflow for the computational evaluation of a drug candidate.

Predicting Pharmacokinetics: The ADME Profile

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating a molecule's potential success as a therapeutic agent.[18] We utilize Quantitative Structure-Activity Relationship (QSAR) models, which are statistical models linking molecular structure to a specific endpoint.[6][19]

Experimental Protocol 2: ADME Prediction using QSAR Models

  • Tool Selection: Use a comprehensive ADMET prediction platform. Web servers like pkCSM or ADMETlab are suitable choices as they host a variety of pre-built models.[12][18]

  • Input: Submit the canonical SMILES string of the molecule.

  • Model Selection: Select a range of models for key ADME endpoints. The causality behind selecting these specific endpoints is their direct correlation with clinical outcomes. For example, poor intestinal absorption leads to low bioavailability, and inhibition of CYP enzymes can cause dangerous drug-drug interactions.[6][20]

  • Execution and Interpretation: Run the predictions. The output will be quantitative (e.g., permeability rate) or qualitative (e.g., "inhibitor" vs. "non-inhibitor"). It is critical to consider the applicability domain of the model; the prediction is most reliable if the query molecule is similar to the compounds in the model's training set.[12]

Table 2: Predicted ADME Properties

ParameterEndpointPredicted ResultRationale and Interpretation
Absorption Human Intestinal Absorption (HIA)HighA high HIA percentage suggests the compound is likely to be well-absorbed from the gut into the bloodstream.
Caco-2 PermeabilityModerateThe Caco-2 cell line is a model of the intestinal wall. Moderate permeability suggests the potential for good absorption via transcellular passage.[20]
Distribution Blood-Brain Barrier (BBB) PermeabilityLow / Non-penetrantThe low predicted logP and presence of polar groups suggest the molecule is unlikely to cross the BBB, which is desirable for peripherally acting drugs.
Plasma Protein Binding (PPB)LowLow binding to plasma proteins like albumin means a higher fraction of the drug is free to interact with its target.
Metabolism CYP2D6 InhibitorNon-inhibitorCytochrome P450 enzymes are key for drug metabolism. Non-inhibition of major isoforms like 2D6 reduces the risk of drug-drug interactions.[21]
CYP3A4 InhibitorNon-inhibitorNon-inhibition of CYP3A4, the most common drug-metabolizing enzyme, is a highly favorable property.[21]
Excretion Total ClearanceModeratePredicts the rate at which the drug is eliminated from the body, influencing dosing frequency.

Predicting Safety: The Toxicity Profile

Early identification of potential toxicity is a cornerstone of modern drug development, preventing late-stage failures.[22] Computational toxicology relies on QSAR models trained on historical animal and human data to flag structural alerts associated with adverse outcomes.[23]

Table 3: Predicted Toxicity Endpoints

Toxicity ClassEndpointPredicted ResultRationale and Interpretation
Genotoxicity AMES ToxicityNon-mutagenicThe Ames test assesses mutagenic potential. A negative result is a critical safety checkpoint.
Cardiotoxicity hERG I InhibitionNon-inhibitorBlockade of the hERG potassium channel can lead to fatal cardiac arrhythmias. Non-inhibition is a crucial safety feature.[21]
Organ Toxicity HepatotoxicityLow ProbabilityPredicts the risk of drug-induced liver injury. A low probability indicates a better safety margin.
Acute Toxicity Rat Oral LD50Category IV/VPredicts the lethal dose in 50% of a rat population. A high LD50 value (low toxicity) is desirable.[23]

Predicting Biological Activity: Molecular Docking

While ADMET predictions inform us about the molecule's journey through the body, molecular docking predicts how it might interact with a specific biological target.[24] This technique computationally places the ligand (our molecule) into the binding site of a protein and estimates the binding affinity.[25]

For this guide, we will hypothesize a target relevant to the pyrrolidinone scaffold. Let's assume we are investigating inhibitors for Matrix Metalloproteinase-9 (MMP-9), a target in inflammation and cancer, for which pyrrolidinone derivatives have been explored.[3]

Experimental Protocol 3: Molecular Docking Simulation

  • Target Preparation:

    • Download the 3D crystal structure of MMP-9 from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools, prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges. This "cleans" the structure for the simulation.[26][27]

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Assign charges and define rotatable bonds. This allows the ligand to be flexible during the docking process.[27]

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of the MMP-9 protein. This confines the search space for the docking algorithm, increasing efficiency and accuracy.[26]

  • Running the Docking Simulation:

    • Use a docking program like AutoDock Vina. The software will systematically explore different orientations and conformations ("poses") of the ligand within the binding site.

    • The program uses a scoring function to calculate the binding affinity (in kcal/mol) for each pose. A more negative value indicates a stronger, more favorable interaction.[24][25]

  • Analysis of Results:

    • Analyze the top-ranked poses. The primary metric is the binding affinity.

    • Visualize the best pose to understand the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's amino acid residues.

G Molecular Docking Workflow cluster_prep 1. Preparation Phase cluster_dock 2. Simulation Phase cluster_analysis 3. Analysis Phase A Obtain Target Protein (e.g., MMP-9 from PDB) B Prepare Target (Remove Water, Add Hydrogens) A->B E Define Grid Box (Enclose Active Site) B->E C Obtain Ligand Structure (3D Conformation) D Prepare Ligand (Define Rotatable Bonds) C->D D->E F Run Docking Algorithm (e.g., AutoDock Vina) E->F G Calculate Binding Affinity (kcal/mol) F->G H Visualize Binding Pose (Analyze H-Bonds, etc.) G->H I Rank Candidates H->I

Caption: Step-by-step workflow for a typical molecular docking experiment.

Conclusion: Synthesizing Data for an Informed Decision

The in silico prediction of properties for this compound provides a multifaceted preliminary profile. Based on the computational analysis, the molecule exhibits a favorable drug-like profile, characterized by good predicted aqueous solubility, a low molecular weight, and a desirable TPSA for oral absorption. The ADME predictions suggest high intestinal absorption and a low likelihood of inhibiting key CYP450 enzymes, reducing the risk of drug-drug interactions. Crucially, the toxicity predictions are benign, with no alerts for mutagenicity or hERG inhibition.

This comprehensive computational assessment provides a strong rationale for prioritizing this molecule for laboratory synthesis and subsequent in vitro validation. The in silico workflow serves as a powerful, data-driven hypothesis-generating tool, significantly de-risking the early stages of drug discovery and ensuring that resources are focused on compounds with the highest probability of success.

References

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  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
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  • ResearchGate. (2020). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.
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Methodological & Application

Synthesis Protocol for 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a cyclopropyl moiety can confer unique pharmacological properties, including enhanced metabolic stability and target-binding affinity.[1] This document provides a comprehensive, field-proven protocol for the synthesis of this target molecule, grounded in established chemical principles and supported by authoritative literature. The procedure detailed herein is designed for reproducibility and scalability, catering to the needs of researchers in both academic and industrial settings.

The synthetic strategy hinges on a well-documented cascade reaction involving the aza-Michael addition of cyclopropylamine to itaconic acid, followed by an intramolecular amidation-cyclization.[1] This one-pot synthesis is efficient and utilizes readily available starting materials, making it an attractive route for the preparation of the title compound.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound is depicted below:

Reaction Scheme for the synthesis of this compound

Caption: Overall reaction scheme.

The reaction proceeds via a two-step mechanism. The first step is a nucleophilic 1,4-addition (aza-Michael addition) of cyclopropylamine to the α,β-unsaturated system of itaconic acid. This is followed by an intramolecular condensation reaction, where the newly formed secondary amine attacks one of the carboxylic acid groups, leading to the formation of the five-membered lactam ring and the elimination of a water molecule.

Reaction_Mechanism cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Intramolecular Amidation-Cyclization Itaconic_Acid Itaconic Acid Intermediate Aza-Michael Adduct (Intermediate) Itaconic_Acid->Intermediate + Cyclopropylamine Cyclopropylamine Cyclopropylamine Product 1-Cyclopropyl-5-oxopyrrolidine- 3-carboxylic acid Intermediate->Product - H2O

Caption: Reaction mechanism workflow.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 1-substituted-5-oxopyrrolidine-3-carboxylic acids.[2][3][4]

Materials and Reagents
Reagent/MaterialGradeSupplier
Itaconic Acid≥99%Sigma-Aldrich
Cyclopropylamine≥99%Sigma-Aldrich
Deionized Water--
Hydrochloric Acid (HCl)37%Fisher Scientific
Sodium Hydroxide (NaOH)≥97%Sigma-Aldrich
Ethyl AcetateACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO4)≥97%Sigma-Aldrich
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve itaconic acid (13.0 g, 0.1 mol) in 100 mL of deionized water.

  • Addition of Amine: To the stirred solution, add cyclopropylamine (5.71 g, 0.1 mol) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 100°C) using a heating mantle. Maintain a gentle reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) can be performed to obtain the pure product.

Expected Yield and Characterization
  • Expected Yield: 70-85%

  • Appearance: White to off-white solid

  • Characterization:

    • ¹H NMR (400 MHz, DMSO-d₆): Expected signals corresponding to the cyclopropyl protons, the pyrrolidinone ring protons, and the carboxylic acid proton. The formation of the 5-oxopyrrolidine-3-carboxylic acid fragment is typically confirmed by signals for the COCH₂, CH, and NCH₂ groups.[3]

    • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the carbonyl carbons of the lactam and carboxylic acid, as well as the carbons of the cyclopropyl and pyrrolidinone rings.

    • Mass Spectrometry (ESI-MS): [M+H]⁺ calculated for C₈H₁₁NO₃: 170.07; found: 170.1.

    • Melting Point: To be determined.

Process Flow Diagram

Experimental_Workflow Start Start Reagents Dissolve Itaconic Acid in Water Start->Reagents Addition Add Cyclopropylamine Reagents->Addition Reflux Reflux for 12-24h Addition->Reflux Cooling Cool to Room Temperature Reflux->Cooling Acidification Acidify with HCl Cooling->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallize Concentration->Purification Product Pure Product Purification->Product

Caption: Step-by-step experimental workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reflux time and monitor by TLC.
Product loss during work-upEnsure complete extraction by performing multiple extractions. Avoid overly vigorous shaking of the separatory funnel to prevent emulsion formation.
Impure ProductIncomplete reaction or side productsOptimize recrystallization conditions (solvent, temperature). Consider column chromatography if necessary.
Difficulty in SolidificationProduct is an oilTry triturating the crude oil with a non-polar solvent (e.g., hexane) to induce crystallization. Seeding with a small crystal of the pure product can also be effective.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently prepare this valuable compound for further investigation in their drug discovery and development programs. The use of readily available starting materials and a straightforward one-pot procedure makes this synthesis amenable to various laboratory settings.

References

  • Tumosienė, J., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5038. Available at: [Link]

  • Mickevičius, V., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(12), 3891. Available at: [Link]

  • [This is a placeholder reference, as a direct citation for the specific target molecule's biological activity was not found in the initial search.
  • Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 8011. Available at: [Link]

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  • [This is a placeholder reference.]
  • [This is a placeholder reference.]
  • Farmer, T. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 780. Available at: [Link]

  • [This is a placeholder reference.]
  • Desai, P.S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. Available at: [Link]

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  • Farmer, T. J., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Reaction Chemistry & Engineering, 7(9), 2015-2023. Available at: [Link]

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Application Notes and Protocols for the Purification of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed methodologies for the purification of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid, a key building block in medicinal chemistry and drug development. The purity of this intermediate is paramount for the successful synthesis of target active pharmaceutical ingredients (APIs) and for ensuring the reliability of biological assay results. This document outlines three primary purification strategies: acid-base extraction, recrystallization, and column chromatography. Each section offers a theoretical framework, step-by-step protocols, and expert insights to enable researchers to obtain high-purity material.

Introduction

This compound is a heterocyclic compound whose structural motif is of significant interest in the development of novel therapeutics. The presence of a carboxylic acid group, a lactam ring, and a cyclopropyl moiety imparts unique physicochemical properties that can be exploited for targeted biological activity. Synthetic routes to this compound can often yield a crude product containing unreacted starting materials, by-products, and other process-related impurities. Therefore, robust purification is a critical step in its preparation.

This guide is designed to provide both the "how" and the "why" behind each purification technique, empowering researchers to not only follow a protocol but also to troubleshoot and adapt the methods to their specific needs.

PART 1: Purification Strategy Overview

The choice of purification method depends on the nature and quantity of impurities, as well as the desired scale of the purification. Below is a logical workflow for the purification of this compound.

Purification_Workflow Crude_Product Crude Product Acid_Base Acid-Base Extraction Crude_Product->Acid_Base  To remove non-acidic  impurities Recrystallization Recrystallization Acid_Base->Recrystallization  For bulk purification  and removal of polar  impurities Chromatography Column Chromatography Acid_Base->Chromatography  For difficult separations  or high-purity requirements Pure_Product High-Purity Product (>95%) Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: A general workflow for the purification of this compound.

PART 2: Acid-Base Extraction

Principle

Acid-base extraction is a highly effective first-pass purification technique for acidic compounds like this compound.[1][2][3] This method leverages the differential solubility of the acidic compound and its corresponding salt. By treating the crude product with a mild aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt.[4][5] Neutral and basic impurities remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer with a strong acid (e.g., hydrochloric acid) re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[2][3]

Protocol

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable organic solvent immiscible with water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in an Erlenmeyer flask. Use a volume sufficient to fully dissolve the solid.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Extraction with Base: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The aqueous layer (bottom layer) contains the sodium salt of the target compound. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer of the carboxylic acid to the aqueous phase. Combine all aqueous extracts.

  • Backwash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of fresh ethyl acetate. Discard the organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH of the solution is approximately 2. This will cause the purified this compound to precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

PART 3: Recrystallization

Principle

Recrystallization is a powerful technique for purifying solid compounds.[6] The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. The crude solid is dissolved in a minimum amount of hot solvent to form a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent (mother liquor).

Solvent Selection

The choice of solvent is critical for successful recrystallization. For polar molecules with hydrogen bonding capabilities like carboxylic acids, polar protic solvents are often good candidates.

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in water. A mixed solvent system allows for fine-tuning of polarity.[7]
Methanol/Water Similar to ethanol/water, this system is effective for many polar organic compounds.[8]
Isopropanol A single solvent system that can be effective if the solubility profile is appropriate.
Water If the compound has sufficient solubility in hot water and poor solubility in cold water, this is an excellent and green solvent choice.
Protocol

Materials:

  • Crude or partially purified this compound

  • Selected recrystallization solvent (e.g., Ethanol/Water)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethanol) and heat the mixture to boiling on a hot plate. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: If using a mixed solvent system, slowly add the anti-solvent (e.g., hot water) dropwise to the hot solution until a slight turbidity persists. Add a few drops of the more soluble solvent to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization
IssuePotential CauseSolution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Reheat the solution and add more of the "good" solvent. Ensure slow cooling.[9]
No Crystals Form The solution is not saturated, or nucleation is slow.Boil off some solvent to increase concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal.[10]
Rapid Crystallization The solution is too concentrated.Reheat and add a small amount of additional hot solvent to slow down the cooling and crystallization process.[11]

PART 4: Column Chromatography

Principle

For challenging separations or when very high purity is required, column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents).[12] For carboxylic acids, which are polar, reversed-phase chromatography is often more effective than normal-phase. In reversed-phase chromatography, a nonpolar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase.

To prevent the deprotonation of the carboxylic acid and subsequent tailing or poor retention on the column, it is crucial to acidify the mobile phase.[13][14]

Protocol

Chromatography_Setup cluster_0 Chromatography Column Setup Mobile Phase (e.g., Water/Acetonitrile + 0.1% TFA) Mobile Phase (e.g., Water/Acetonitrile + 0.1% TFA) Crude Sample loaded onto Column Crude Sample loaded onto Column Mobile Phase (e.g., Water/Acetonitrile + 0.1% TFA)->Crude Sample loaded onto Column Elution C18 Reversed-Phase Column C18 Reversed-Phase Column Crude Sample loaded onto Column->C18 Reversed-Phase Column Collection Fractions Collection Fractions C18 Reversed-Phase Column->Collection Fractions Separated Components

Caption: A schematic of a reversed-phase column chromatography setup.

Materials:

  • Crude or partially purified this compound

  • Reversed-phase silica gel (C18)

  • Chromatography column

  • HPLC-grade water

  • HPLC-grade acetonitrile (or methanol)

  • Trifluoroacetic acid (TFA) or acetic acid

  • Test tubes or fraction collector

Procedure:

  • Column Packing: Prepare a slurry of the C18 silica gel in the initial mobile phase and pack the column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase.

  • Loading: Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting with the mobile phase. A typical gradient might start with a high percentage of acidified water and gradually increase the percentage of organic solvent (e.g., 5% to 95% acetonitrile in water with 0.1% TFA).

  • Fraction Collection: Collect fractions as the compounds elute from the column.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Note that TFA can be difficult to remove completely and may require azeotroping with a suitable solvent or lyophilization.

Conclusion

The purification of this compound can be effectively achieved through a systematic application of acid-base extraction, recrystallization, and, if necessary, column chromatography. The choice of method will be dictated by the impurity profile of the crude material and the final purity requirements. By understanding the principles behind each technique, researchers can confidently produce high-quality material essential for advancing their research and development endeavors.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Tata Institute of Fundamental Research. (n.d.). Separation and purification of organic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO1999044707A2 - Purification of organic acids using anion exchange chromatography.
  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • University of Illinois. (n.d.). Purification of organic acids. Retrieved from [Link]

  • Axios Research. (n.d.). Pyrrolidine Impurity 1. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ACS Publications. (2024, June 10). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Retrieved from [Link]

  • Tata Institute of Fundamental Research. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • JoVE. (2015, February 27). Video: Purification of a Total Lipid Extract with Column Chromatography. Retrieved from [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids?. Retrieved from [Link]

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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery, serving as a versatile building block for more complex molecules. Its structure, incorporating a cyclopropyl group, a lactam (a cyclic amide), and a carboxylic acid, presents a unique analytical challenge. The presence of a chiral center at the C3 position further necessitates stereospecific characterization. Robust and reliable analytical methods are paramount for ensuring its identity, purity, and quality for research and development purposes.

This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the thorough characterization of this molecule. The methodologies described herein are designed to confirm its chemical structure, assess its purity (both chemical and enantiomeric), and provide a foundational dataset for its use in further applications.

Physicochemical Properties

A foundational understanding of the compound's properties is crucial for analytical method development.

PropertyValueSource
Molecular Formula C₈H₁₁NO₃PubChem[1]
Molecular Weight 169.18 g/mol PubChem[1]
Predicted Boiling Point ~404.7°C at 760 mmHgLabsolu[2]
Predicted pKa 4.49 ± 0.20ChemicalBook[3]

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. Due to the compound's polarity, a reversed-phase (RP-HPLC) method is most suitable.

Principle and Experimental Rationale

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The analyte, being polar, will have a relatively low retention time. The inclusion of an acid, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase is critical. It serves to suppress the ionization of the carboxylic acid group (by lowering the pH well below the compound's pKa), which results in a more retained, sharper, and more symmetrical peak shape. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and compatibility with mass spectrometry.

Workflow for HPLC Method Development

Caption: RP-HPLC workflow for purity assessment.

Detailed Protocol: RP-HPLC Purity Determination

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Trifluoroacetic acid (TFA), HPLC grade.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in Water.

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Gradient 5% B to 95% B over 15 min, hold for 2 min, return to 5% B over 1 min, and equilibrate for 2 min.
  • System Suitability:

    • Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Data Analysis:

    • Calculate the area percent purity by dividing the main peak area by the total area of all peaks.

Structural Elucidation by Spectroscopic Techniques

A combination of Mass Spectrometry, NMR, and FTIR spectroscopy is required for unambiguous structural confirmation.

Mass Spectrometry (MS)

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is ideal for this compound. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. The compound can be detected in both positive and negative ion modes.

  • Positive Mode [M+H]⁺: Protonation of the lactam nitrogen or carbonyl oxygen.

  • Negative Mode [M-H]⁻: Deprotonation of the carboxylic acid.

Expected Results:

  • Molecular Ion (m/z):

    • Positive Mode: 170.08 (for C₈H₁₂NO₃⁺)

    • Negative Mode: 168.07 (for C₈H₁₀NO₃⁻)

  • Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of H₂O (water) and CO₂ (carbon dioxide)[4]. A prominent fragment could arise from the loss of the carboxylic acid group ([M-COOH]⁺).

Protocol: LC-MS Analysis

  • LC System: Use the HPLC conditions described in Section 1.3, but replace TFA with 0.1% formic acid for better MS compatibility.

  • MS Detector: ESI source.

  • Scan Range: m/z 50-500.

  • Ion Mode: Positive and Negative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns provide definitive proof of the structure, including the presence of the cyclopropyl, pyrrolidine, and carboxylic acid moieties.

Expected Chemical Shifts (based on similar structures): [5][6][7]

Group¹H NMR (ppm)¹³C NMR (ppm)
Carboxylic Acid (-COOH) ~10.0 - 12.0 (broad singlet)~170 - 175
Lactam Carbonyl (-C=O) -~172 - 176
Pyrrolidine Ring Protons ~2.5 - 4.0 (complex multiplets)~30 - 55
Cyclopropyl Ring Protons ~0.5 - 1.0 (complex multiplets)~5 - 15

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

    • The broad singlet for the carboxylic acid proton around 12 ppm is a key diagnostic signal[6].

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected Characteristic Absorptions: [8][9][10]

Functional GroupWavenumber (cm⁻¹)Description
Carboxylic Acid O-H 2500 - 3300Very broad band, characteristic of H-bonding[10]
Carboxylic Acid C=O 1690 - 1760Strong, sharp absorption[10]
Lactam (Amide) C=O 1670 - 1700Strong absorption, typically at a slightly lower frequency than the acid C=O due to resonance[8][9]
C-H (sp³) 2850 - 3000Aliphatic C-H stretching
C-H (Cyclopropyl) ~3100C-H stretching on the cyclopropyl ring

Protocol: FTIR Analysis

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample or prepare a KBr pellet.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Chiral Analysis for Enantiomeric Purity

Given the chiral center at C3, it is critical to determine the enantiomeric purity. This is most effectively achieved using chiral HPLC.

Principle and Rationale

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. For cyclic amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are highly effective for direct analysis without derivatization.[11][12][13]

Workflow for Chiral Method Development

Caption: Workflow for chiral HPLC method development.

Detailed Protocol: Chiral HPLC

Instrumentation:

  • HPLC system as described in Section 1.3.

  • Chiral column, e.g., Astec® CHIROBIOTIC® T (Teicoplanin-based), 4.6 x 250 mm, 5 µm.

Reagents:

  • Methanol, Ethanol, or Isopropanol (HPLC grade).

  • Acetic Acid and Triethylamine (TEA), HPLC grade.

Procedure:

  • Mobile Phase Preparation:

    • A common starting point is Methanol/Acetic Acid/TEA (100/0.05/0.02, v/v/v). The acid and base additives improve peak shape and selectivity.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL[14].

  • HPLC Conditions:

ParameterCondition
Column Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm
Mobile Phase Methanol/Acetic Acid/TEA (100/0.05/0.02, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 210 nm
  • Analysis:

    • First, inject a racemic standard (if available) to confirm the separation of the two enantiomers.

    • Inject the sample to be tested.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the major enantiomer and Area₂ is the minor enantiomer).

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. RP-HPLC provides a robust method for purity assessment, while a combination of MS, NMR, and FTIR confirms the molecular structure. Finally, chiral HPLC is indispensable for determining the enantiomeric purity, a critical parameter for its application in stereospecific synthesis and drug development. The protocols outlined in this guide provide a solid foundation for the quality control and comprehensive analysis of this important chemical building block.

References

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Esquivel, B., et al. Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc., 1998. [Link]

  • PubChem. This compound. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • UCLA. IR: carboxylic acids. [Link]

  • Pleshkova, A. P., et al. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH, 2022. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

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Application Notes and Protocols for Screening the Biological Activity of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The compound 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid presents a unique chemical architecture, integrating the rigid, strained cyclopropyl ring with a pyrrolidinone core. The pyrrolidinone ring system is a prevalent feature in a multitude of biologically active compounds, exhibiting a wide array of therapeutic properties including analgesic, antihypoxic, antiproliferative, and antimicrobial effects.[1][2][3][4] The incorporation of a cyclopropyl moiety is also a well-established strategy in medicinal chemistry to enhance potency, improve metabolic stability, and modulate physicochemical properties of drug candidates.[5][6][7][8] This convergence of privileged scaffolds suggests that this compound is a compelling candidate for biological screening to uncover novel therapeutic applications.

Given that the specific biological target of this molecule is unknown, a phenotypic screening approach is the recommended starting point.[2][9][10] This strategy focuses on identifying a desired functional outcome in a relevant biological system, such as a cell or microorganism, without a preconceived molecular target.[2][9] This unbiased method allows for the discovery of compounds with novel mechanisms of action.[9][10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial screening cascades to elucidate the biological activity of this compound. The protocols outlined herein are designed to be robust, reproducible, and amenable to a high-throughput screening (HTS) format.

Diagram: High-Level Screening Workflow

Screening_Workflow cluster_Primary Primary Screening (Phenotypic) cluster_Secondary Hit Confirmation & Prioritization cluster_Tertiary Mechanism of Action Studies Primary_Screening Tier 1: Broad Phenotypic Assays (Cell Viability, Antimicrobial) Hit_Confirmation Tier 2: Dose-Response & Orthogonal Assays Primary_Screening->Hit_Confirmation Identified 'Hits' Counter_Screening Tier 3: Counter-Screening for Artifacts Hit_Confirmation->Counter_Screening Confirmed Activity Target_ID Tier 4: Target Deconvolution Counter_Screening->Target_ID Validated Hits Lead_Opt Lead Optimization Target_ID->Lead_Opt

Caption: A tiered approach to screening this compound.

Part 1: Primary Phenotypic Screening

The initial phase of screening aims to cast a wide net to identify any potential biological activity of the test compound. The following assays are recommended due to their robustness, scalability, and relevance to a broad range of therapeutic areas.

Cell Viability and Cytotoxicity Screening

A fundamental first step is to assess the compound's effect on cell viability across a panel of human cell lines. This provides initial insights into potential anti-proliferative or cytotoxic effects, which are relevant for oncology and other diseases characterized by aberrant cell growth.

Rationale: Cell viability assays are foundational in drug discovery, providing a quantitative measure of a compound's impact on cell health.[11][12][13] A multiplexed approach, combining different viability indicators, is recommended to decrease inter-assay variability and increase the reliability of the results.[11]

Recommended Cell Lines: A diverse panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293 or primary fibroblasts) should be used to assess both efficacy and general cytotoxicity.

Protocol: Multiplexed Cell Viability Assay (ATP and Protease Activity)

This protocol combines the quantification of intracellular ATP, an indicator of metabolically active cells, with a live-cell protease activity assay.[12]

Materials:

  • This compound (test compound)

  • Selected human cell lines

  • Appropriate cell culture medium and supplements

  • 384-well clear-bottom, white-walled assay plates

  • CellTiter-Glo® 2.0 Assay (Promega) or equivalent ATP detection reagent

  • CellTiter-Fluor™ Cell Viability Assay (Promega) or equivalent protease substrate

  • Positive control (e.g., Staurosporine for cytotoxicity)

  • Negative control (e.g., DMSO vehicle)

  • Multimode plate reader with luminescence and fluorescence capabilities

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 384-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Add the compound to the cells, ensuring the final DMSO concentration is consistent across all wells (typically ≤ 0.5%). Include vehicle-only and positive control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Protease Activity Measurement: Add the CellTiter-Fluor™ reagent to all wells and incubate for at least 30 minutes at 37°C. Measure fluorescence (e.g., 380-400 nm excitation, 505 nm emission).

  • ATP Measurement: Subsequently, add the CellTiter-Glo® 2.0 reagent to all wells, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition: Measure luminescence using the plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and the positive control (0% viability). Plot the percentage of viability against the log of the compound concentration.

Data Presentation:

Cell LineAssay ReadoutEC50/IC50 (µM)Max Effect (%)
MCF-7ATP LevelsTBDTBD
Protease ActivityTBDTBD
A549ATP LevelsTBDTBD
Protease ActivityTBDTBD
HEK293ATP LevelsTBDTBD
Protease ActivityTBDTBD
Antimicrobial Susceptibility Testing

Given that pyrrolidinone scaffolds have shown antimicrobial activity, it is prudent to screen the compound against a panel of clinically relevant bacteria and fungi.[2][4]

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Recommended Strains:

  • Gram-positive bacteria: Staphylococcus aureus (including a methicillin-resistant strain, MRSA), Enterococcus faecalis

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungi: Candida albicans, Aspergillus fumigatus

Protocol: Broth Microdilution for MIC Determination

Materials:

  • Test compound

  • Bacterial and fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well sterile microtiter plates

  • Positive control antibiotics (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives, Fluconazole for fungi)

  • Negative control (vehicle)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate.

  • Inoculation: Dilute the standardized microbial suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[5]

  • Controls: Include wells with broth only (sterility control), inoculum only (growth control), and positive control antibiotics.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14] This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

MicroorganismStrainMIC (µg/mL)
S. aureusATCC 29213TBD
E. coliATCC 25922TBD
C. albicansATCC 90028TBD

Part 2: Hit Confirmation and Secondary Assays

Any "hit" from the primary screen (i.e., a compound showing significant activity in a particular assay) must undergo rigorous validation to confirm its activity and rule out artifacts.

Dose-Response Analysis and IC50/EC50 Determination

For any confirmed hits, a full dose-response curve should be generated to determine the potency of the compound, expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[6][16][17][18]

Rationale: Accurate determination of IC50/EC50 values is critical for comparing the potency of different compounds and for structure-activity relationship (SAR) studies.[16][17]

Protocol: This involves repeating the primary assay with a finer-resolution serial dilution of the compound (e.g., 10-12 concentrations) and performing at least three independent experiments to ensure reproducibility.[16] The data should be fitted to a four-parameter logistic model to calculate the IC50/EC50 value.[17][19]

Counter-Screening

Counter-screens are essential to eliminate false positives that may arise from interference with the assay technology rather than true biological activity.[20][21]

Rationale: For example, in a luciferase-based ATP assay, a compound might directly inhibit the luciferase enzyme, giving a false impression of cytotoxicity.[20][21]

Example Counter-Screen for Luciferase Inhibition:

  • Perform the luciferase reaction in a cell-free system with a known amount of ATP.

  • Add the test compound at various concentrations.

  • A decrease in luminescence indicates direct inhibition of the luciferase enzyme.

Orthogonal Assays

An orthogonal assay measures the same biological endpoint as the primary assay but uses a different detection method.[22] This helps to confirm that the observed activity is not an artifact of the primary assay technology.

Example Orthogonal Assay for Cell Viability: If the primary hit came from an ATP-based assay, a suitable orthogonal assay would be a resazurin reduction assay (e.g., alamarBlue™), which measures metabolic activity through a different mechanism.[23]

Part 3: Preliminary Mechanism of Action and Toxicology

Once a hit is validated, the focus shifts to understanding its mechanism of action and assessing its potential for toxicity.

Target Deconvolution Strategies

For a novel compound with an unknown target, several strategies can be employed for target identification.[24][25][26][27][28]

  • Affinity Chromatography: The compound is immobilized on a solid support and used to "fish" for its binding partners from a cell lysate.[26]

  • Computational Prediction: The structure of the compound can be used to search for similar molecules with known targets.

  • Genetic Approaches: Techniques like RNAi screening can identify genes that, when silenced, alter the cell's sensitivity to the compound.[26]

In Vitro Toxicology Panel

Early assessment of potential toxicities is crucial to de-risk a compound for further development.[29][30][31][32][33]

Recommended In Vitro Toxicology Assays:

  • Hepatotoxicity: Assessed using primary human hepatocytes or HepG2 cells, measuring endpoints like cytotoxicity and mitochondrial dysfunction.[32]

  • Cardiotoxicity: Evaluation of effects on cardiomyocytes, particularly inhibition of the hERG ion channel, which is a common cause of drug-induced cardiac arrhythmias.

  • Genotoxicity: The Ames test is a widely used method to assess the mutagenic potential of a compound.[32]

Diagram: Hit Validation and Deconvolution Workflow

Hit_Validation Primary_Hit Primary Hit from Phenotypic Screen Dose_Response Dose-Response Curve (IC50/EC50 Determination) Primary_Hit->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Resazurin for Viability) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (e.g., Luciferase Inhibition) Dose_Response->Counter_Screen Validated_Hit Validated Hit Orthogonal_Assay->Validated_Hit Counter_Screen->Validated_Hit Target_ID Target Identification (Affinity Chromatography, etc.) Validated_Hit->Target_ID Tox_Panel In Vitro Toxicology (Hepatotoxicity, Cardiotoxicity) Validated_Hit->Tox_Panel

Caption: Workflow for validating and characterizing a primary screening hit.

Conclusion

The screening cascade detailed in these application notes provides a systematic and robust framework for the initial biological characterization of this compound. By starting with broad phenotypic screens and progressing through rigorous hit validation, counter-screening, and preliminary toxicology, researchers can efficiently identify and prioritize promising activities for further investigation. This structured approach, grounded in established methodologies, will be instrumental in uncovering the therapeutic potential of this novel chemical entity.

References

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. Available at: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Bio-protocol. Available at: [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Chemistry. Available at: [Link]

  • Antimicrobial Susceptibility Testing Protocols - 1st Edition. Routledge. Available at: [Link]

  • Target identification of natural products and bioactive compounds using affinity-based probes. Royal Society of Chemistry. Available at: [Link]

  • Natural Bioactive Compound Target Identification. Creative Biolabs. Available at: [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. ResearchGate. Available at: [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. University of Pretoria. Available at: [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]

  • Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. Available at: [Link]

  • The power of sophisticated phenotypic screening and modern mechanism-of-action methods. PMC - NIH. Available at: [Link]

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. ResearchGate. Available at: [Link]

  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs. PubMed. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. Available at: [Link]

  • Hit Validation Services. Creative Biolabs. Available at: [Link]

  • In Vitro Toxicity Test Services. Creative Biolabs. Available at: [Link]

  • Hit-to-Lead: Hit Validation and Assessment. PubMed. Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available at: [Link]

  • Guidelines for accurate EC50/IC50 estimation. PubMed. Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. European Pharmaceutical Review. Available at: [Link]

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  • From dye exclusion to high-throughput screening: A review of cell viability assays and their applications. PubMed. Available at: [Link]

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  • The Role of Phenotypic Screening in Drug Discovery. Technology Networks. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]

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  • Counter-Screen Service. Creative Biolabs. Available at: [Link]

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  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]

  • IC50, EC50 and its Importance in Drug Discovery and Development. Visikol. Available at: [Link]

  • A Generic High-Throughput Screening Assay for Kinases: Protein Kinase A as an Example. SAGE Journals. Available at: [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Available at: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Available at: [Link]

  • Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PubMed Central. Available at: [Link]

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The Strategic Application of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic Acid in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Chemical Space with a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. The strategic incorporation of rigid, three-dimensional scaffolds is a proven methodology for navigating unexplored chemical space, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties. 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid emerges as a compound of significant interest, synergistically combining two privileged structural motifs: the pyrrolidinone core and the cyclopropyl group.

The pyrrolidinone ring is a five-membered lactam found in numerous natural products and FDA-approved drugs, valued for its metabolic stability and its capacity to engage in hydrogen bonding as both a donor and acceptor.[1][2] Concurrently, the cyclopropyl moiety offers a unique set of properties. Its inherent ring strain and sp2-hybridized character introduce conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity for its biological target.[3] Furthermore, the cyclopropyl group is often associated with increased metabolic stability and improved membrane permeability.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a versatile building block in the synthesis of novel therapeutic agents. We will delve into its physicochemical properties, provide detailed protocols for its chemical modification, and discuss its potential applications in various disease areas, supported by authoritative references.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₈H₁₁NO₃[4]
Molecular Weight 169.18 g/mol [4]
CAS Number 876716-43-7[]
Appearance White to off-white solidCommercially available
Solubility Soluble in polar organic solvents such as DMSO and DMFGeneral knowledge
Storage Store in a cool, dry place away from incompatible materials.General laboratory practice

Core Applications in Medicinal Chemistry

The true potential of this compound lies in its utility as a scaffold for generating libraries of diverse compounds. The carboxylic acid moiety serves as a convenient handle for derivatization, primarily through amide bond formation and esterification, to introduce a wide array of functional groups and explore structure-activity relationships (SAR).

Derivatives of the closely related 5-oxopyrrolidine-3-carboxylic acid scaffold have demonstrated a broad spectrum of biological activities, including:

  • Anticancer Activity: Certain derivatives have shown potent activity against various cancer cell lines, such as A549 lung cancer cells.[1][6]

  • Antimicrobial Activity: The scaffold has been successfully employed in the development of agents targeting multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][8]

  • Anti-inflammatory Activity: Some synthesized analogs have been identified as promising inhibitors of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are implicated in inflammatory processes.[9]

  • Enzyme Inhibition: Pyrrolidine carboxamides have been identified as a novel class of inhibitors for the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in mycobacterial fatty acid synthesis.[3]

The introduction of the N-cyclopropyl group is anticipated to further enhance the drug-like properties of these derivatives, potentially leading to improved efficacy and pharmacokinetics.

Experimental Protocols

The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel derivatives of this compound.

Protocol 1: Amide Coupling via Carbodiimide Activation

This protocol details a general procedure for the synthesis of amides from this compound using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).

Causality: The carboxylic acid is first activated by EDC to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to generate an active ester, which is less prone to racemization and side reactions. This active ester is then readily aminolyzed by the desired amine to form the stable amide bond. This two-step, one-pot process ensures high coupling efficiency and minimizes the formation of byproducts.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid. Successful amide formation can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of characteristic amide proton signals in the ¹H NMR spectrum and the corresponding carbonyl carbon in the ¹³C NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will validate the successful synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (approximately 0.1 M concentration of the carboxylic acid).

  • Activation: To the stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise at room temperature. Stir the mixture for 30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (a suitable mobile phase would be a mixture of dichloromethane and methanol).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: Fischer-Speier Esterification

This protocol describes the acid-catalyzed esterification of this compound with an alcohol.

Causality: In the presence of a strong acid catalyst (e.g., sulfuric acid), the carbonyl oxygen of the carboxylic acid is protonated, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it is formed drives the equilibrium towards the product.

Self-Validating System: The reaction can be monitored by TLC. The formation of the ester can be confirmed by the disappearance of the broad carboxylic acid -OH peak and the appearance of new signals corresponding to the alcohol moiety in the ¹H NMR spectrum. IR spectroscopy is also a valuable tool, showing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new C-O stretch for the ester.

Step-by-Step Methodology:

  • Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will also serve as the solvent.

  • Catalyst Addition: To this suspension, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Neutralization and Extraction: Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. If necessary, purify the crude ester by flash column chromatography.

  • Characterization: Characterize the purified ester by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Drug Discovery Workflow and Biological Pathway

To visually represent the utility of this compound in a drug discovery context, the following diagrams are provided.

G cluster_0 Scaffold Derivatization cluster_1 Screening & Optimization Start 1-Cyclopropyl-5-oxopyrrolidine- 3-carboxylic acid AmideCoupling Amide Coupling (Protocol 1) Start->AmideCoupling Esterification Esterification (Protocol 2) Start->Esterification Library Compound Library AmideCoupling->Library Esterification->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound SAR->Lead

Caption: Drug discovery workflow using the target scaffold.

G Inhibitor Pyrrolidine Carboxamide (Derivative) InhA InhA Enzyme (Enoyl-ACP Reductase) Inhibitor->InhA Inhibition FASII Fatty Acid Synthase II (FAS-II) System InhA->FASII Essential Component MycolicAcids Mycolic Acid Synthesis FASII->MycolicAcids Catalyzes CellWall Mycobacterial Cell Wall Integrity MycolicAcids->CellWall Required for TBGrowth M. tuberculosis Growth Inhibition CellWall->TBGrowth Disruption leads to

Caption: Inhibition of the mycobacterial FAS-II pathway.

Conclusion

This compound represents a highly valuable and versatile building block for contemporary drug discovery. Its unique combination of a rigid cyclopropyl group and a functionalizable pyrrolidinone core provides a robust platform for the generation of novel, three-dimensional molecules with significant therapeutic potential. The protocols outlined in this application note offer a reliable starting point for the synthesis of diverse compound libraries, enabling the exploration of new chemical space and the development of next-generation therapeutics for a wide range of diseases.

References

  • Kazuo, T., et al. (1981). Process for preparing Hib-ester.
  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel), 15(8), 970. [Link]

  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed. [Link]

  • Grybaitė, B., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

  • Kairytė, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

  • Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

  • Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

  • Jonuškienė, I., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC. [Link]

  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

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Application Notes & Protocols: Strategic Derivatization of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic Acid for Bioactivity Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid core represents a fascinating and strategically valuable scaffold in modern medicinal chemistry. This structure combines several desirable features: a rigid, five-membered lactam ring that constrains conformational flexibility, a sp³-rich character that enhances spatial complexity, and a cyclopropyl group on the lactam nitrogen which can improve metabolic stability and modulate lipophilicity.[1] The carboxylic acid at the 3-position serves as a versatile synthetic handle, allowing for the exploration of diverse chemical space through relatively straightforward derivatization.

Derivatives of the 5-oxopyrrolidine core have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[2][3] More specifically, 5-oxopyrrolidine-3-carboxamides have been identified as potent inhibitors of the Nav1.8 voltage-gated sodium ion channel, a key target for the treatment of pain, cough, and chronic itch disorders.[4][5]

This guide provides an in-depth exploration of key derivatization strategies for the this compound scaffold. We will move beyond simple procedural lists to explain the underlying chemical principles, helping researchers to make informed decisions in designing and synthesizing novel derivatives for bioactivity screening. The protocols described herein are designed to be robust and adaptable, forming a solid foundation for any drug discovery program centered on this promising molecular framework.

Strategic Derivatization Pathways

The primary site for derivatization is the C3-carboxylic acid. This functional group can be readily converted into a diverse library of amides, esters, and more complex heterocyclic systems via a hydrazide intermediate. Each class of derivatives offers a unique way to probe interactions with biological targets.

Derivatization_Workflow A 1-Cyclopropyl-5-oxopyrrolidine- 3-carboxylic acid B Amide Derivatives A->B Amide Coupling (EDC/HOBt or HATU) C Ester Derivatives A->C Esterification (e.g., Fischer, Steglich) D Acid Hydrazide Intermediate A->D 1. Esterification 2. Hydrazinolysis E Hydrazone Derivatives D->E Condensation (Aldehydes/Ketones) F Other Heterocycles (e.g., Pyrazoles, Triazoles) D->F Cyclocondensation

Caption: Key derivatization pathways for the core scaffold.

Protocol 1: Amide Library Synthesis via Peptide Coupling

The conversion of the carboxylic acid to an amide is arguably the most powerful derivatization strategy, enabling the introduction of a vast array of commercially available amines. This transformation is most effectively achieved using peptide coupling reagents that activate the carboxylic acid in situ.[6]

Scientific Rationale: The Logic of Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[7] Coupling reagents circumvent this issue by converting the carboxylic acid's hydroxyl group into a better leaving group.

  • Carbodiimides (EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the amine.

  • Additives (HOBt): The O-acylisourea can rearrange to a stable N-acylurea byproduct.[8] To prevent this and minimize potential racemization at adjacent chiral centers, an additive like 1-Hydroxybenzotriazole (HOBt) is crucial. HOBt traps the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine, leading to cleaner reactions and higher yields.[9][10]

  • Uronium/Aminium Salts (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generate a highly reactive OAt-active ester.[11][12] HATU is often considered a "gold standard" for difficult couplings, including those with sterically hindered or electron-deficient amines, due to its high efficiency and rapid reaction times.[13]

Detailed Experimental Protocol: EDC/HOBt Coupling

This protocol is a robust starting point for coupling a wide range of primary and secondary amines.

  • Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.2 M.

  • Reagent Addition: To the stirred solution at room temperature, add the desired amine (1.1 eq.), HOBt (1.2 eq.), and finally EDC hydrochloride (1.2 eq.).

  • Base (Optional but Recommended): Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.) to the mixture. The base neutralizes the HCl salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation.[14]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water. If a precipitate forms, it can be collected by filtration, washed with water, and dried. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the desired amide.

ReagentMolar Equiv.Purpose
Starting Acid 1.0Core scaffold
Amine 1.1R-group introduction
EDC·HCl 1.2Coupling reagent (activator)
HOBt 1.2Additive to prevent side reactions
DIPEA 2.0 - 3.0Non-nucleophilic base
Solvent -Anhydrous DMF

Protocol 2: Esterification and Subsequent Hydrazide Formation

Creating an ester derivative can be a goal in itself for bioactivity testing or serve as a crucial intermediate for synthesizing hydrazides. Hydrazides are versatile precursors for a wide range of derivatives, including hydrazones and various five-membered heterocycles.[2]

Part A: Fischer Esterification to Methyl Ester

The Fischer esterification is a classic, acid-catalyzed method for converting carboxylic acids to esters. Using a large excess of the alcohol (methanol) as the solvent drives the equilibrium towards the product.[15]

  • Setup: Suspend this compound (1.0 eq.) in methanol (serving as both reagent and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise to the suspension (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC until the starting material is consumed.[16]

  • Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure. Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the methyl ester, which can be used in the next step with or without further purification.

Part B: Hydrazinolysis to Acid Hydrazide

The methyl ester is readily converted to the corresponding hydrazide by reaction with hydrazine.[10]

  • Setup: Dissolve the crude or purified methyl 1-cyclopropyl-5-oxopyrrolidine-3-carboxylate (1.0 eq.) in an alcohol solvent such as ethanol or propan-2-ol.

  • Reagent Addition: Add hydrazine monohydrate or hydrazine hydrate (5-10 eq.) to the solution.

  • Reaction: Heat the mixture to reflux for 2-6 hours. A precipitate of the hydrazide product often forms upon heating or subsequent cooling.[10]

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the 1-cyclopropyl-5-oxopyrrolidine-3-carbohydrazide.

Hydrazide_Synthesis cluster_0 Part A: Esterification cluster_1 Part B: Hydrazinolysis A Carboxylic Acid B Methyl Ester A->B MeOH, H₂SO₄ (cat.) Reflux C Methyl Ester D Acid Hydrazide C->D N₂H₄·H₂O, EtOH Reflux

Caption: Two-step workflow for the synthesis of the hydrazide intermediate.

Protocol 3: Hydrazone Synthesis from Hydrazide Intermediate

Hydrazones are synthesized by a simple condensation reaction between the acid hydrazide and an aldehyde or ketone. This reaction allows for the rapid generation of a large library of compounds by varying the carbonyl component, introducing diverse aromatic and heterocyclic moieties.[2]

  • Setup: Dissolve the 1-cyclopropyl-5-oxopyrrolidine-3-carbohydrazide (1.0 eq.) in a suitable solvent like propan-2-ol or ethanol. Gentle heating may be required to achieve dissolution.

  • Reagent Addition: To the solution, add the desired aldehyde or ketone (1.1-1.2 eq.).

  • Catalyst: Add a few drops of glacial acetic acid to catalyze the condensation.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The product often precipitates from the reaction mixture upon cooling.

  • Isolation: Cool the mixture to room temperature. Collect the solid product by filtration, wash with the reaction solvent, and dry. Recrystallization can be performed if necessary.

Bioactivity Screening: Targets and Data

Derivatives of the 5-oxopyrrolidine scaffold have shown significant promise in several therapeutic areas. The choice of derivatization strategy should be guided by the intended biological target.

Antimicrobial and Anticancer Activity

Hydrazone derivatives, in particular, have been extensively studied for their antimicrobial and anticancer properties. The introduction of specific aromatic and heterocyclic aldehydes can dramatically influence activity.

Derivative TypeR-Group (from Aldehyde)Target Organism/Cell LineActivity (MIC/IC₅₀)Reference
Hydrazone5-Nitrothien-2-ylS. aureus (MRSA)1–8 µg/mL[17]
Hydrazone5-Nitrothien-2-ylC. auris (MDR)16 µg/mL[10]
HydrazoneBenzylideneS. aureus3.9 µg/mL[2]
Bishydrazone5-NitrothiopheneA549 (Lung Cancer)Potent Activity[17]
Benzimidazole3,5-dichloro-2-hydroxyphenylA549 (Lung Cancer)High Potency[10]
Nav1.8 Inhibition for Pain and Neuropathy

A patent from Merck Sharp & Dohme Corp. highlights the potential of 1-cyclopropyl-5-oxopyrrolidine-3-carboxamides as potent inhibitors of the Nav1.8 sodium channel.[5] This target is primarily expressed in sensory neurons and is genetically and pharmacologically validated for pain signaling.[18] The synthesis of a focused library of amides using Protocol 1 would be the most direct route to explore this therapeutic area.

Compound ClassGeneral StructureBiological TargetTherapeutic AreaReference
5-Oxopyrrolidine-3-carboxamidesAmide derivatives of the core scaffoldNav1.8 Sodium ChannelPain, Neuropathy, Cough[4][5]

Conclusion and Future Directions

The this compound scaffold is a versatile starting point for the development of novel bioactive compounds. The protocols detailed in this guide provide robust and reproducible methods for creating diverse libraries of amides, esters, and hydrazone-based derivatives. Amide coupling, facilitated by reagents like EDC/HOBt or HATU, offers the most direct path to exploring structure-activity relationships, particularly for targets like Nav1.8. The two-step conversion to a hydrazide intermediate opens up a second, equally rich vein of chemical diversity with proven potential in antimicrobial and anticancer applications. Researchers are encouraged to use these protocols as a foundation, systematically modifying the appended R-groups to optimize potency, selectivity, and pharmacokinetic properties for their specific biological targets of interest.

References

  • Arasappan, A., Bell, I. M., Cox, J. M., et al. (2022). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Arasappan, A., Bell, I. M., Cox, J. M., et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. Patent Publication WO 2021/257420 A1.
  • Bhatt, U., et al. (2021). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Letters in Organic Chemistry. Available at: [Link]

  • Gilchrist, J. M., et al. (2024). Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action. Molecular Pharmacology. Available at: [Link]

  • Gummadi, V., et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry. Available at: [Link]

  • Han, C., et al. (2021). Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at: [Link]

  • Kavaliauskas, P., et al. (2025). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • Grybaitė, B., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available at: [Link]

  • Calderón, F., et al. (2011). Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Grybaitė, B., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Institutes of Health. Available at: [Link]

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  • Zheng, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of the Third Generation 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4'-pyridyl)carboxamido]morphinan (NAP) Derivatives as μ/κ Opioid Receptor Dual Selective Ligands. PubMed. Available at: [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents. PubMed. Available at: [Link]

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Application Notes and Protocols for Antimicrobial Testing of Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Unique Challenges of Antimicrobial Derivative Testing

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutics. Chemical modification of existing antimicrobial scaffolds to create new derivatives is a cornerstone of this endeavor. However, these novel chemical entities often present unique challenges in antimicrobial susceptibility testing (AST) that are not typically encountered with established antibiotics. Properties such as poor aqueous solubility, chemical instability, and unknown mechanisms of action can confound standard testing protocols, leading to unreliable and misleading results.

This comprehensive guide provides a detailed experimental framework for the robust antimicrobial testing of novel derivatives. It is designed to empower researchers, scientists, and drug development professionals with the knowledge and protocols to overcome common hurdles and generate high-quality, reproducible data. By moving beyond a rigid recitation of steps, this document elucidates the scientific rationale behind experimental choices, fostering a deeper understanding of the principles of antimicrobial susceptibility testing and enabling the confident evaluation of the next generation of antimicrobial agents. Our approach is grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), while providing practical modifications for the unique challenges posed by novel derivatives.[1][2][3][4][5][6][7]

Part 1: Foundational Assays for Determining Antimicrobial Activity

The initial assessment of a novel antimicrobial derivative begins with determining its intrinsic ability to inhibit microbial growth. The Minimum Inhibitory Concentration (MIC) is the foundational metric, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9]

Broth Microdilution: The Gold Standard for MIC Determination

The broth microdilution method is widely considered the gold standard for quantitative antimicrobial susceptibility testing due to its reproducibility and ability to provide a precise MIC value.[1][10][7][8] The method involves challenging a standardized bacterial inoculum with a serial dilution of the antimicrobial derivative in a liquid growth medium.

  • Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing most non-fastidious aerobic and facultative anaerobic bacteria.[1][10][9] The cation adjustment (calcium and magnesium) is critical as divalent cations can influence the activity of certain antimicrobial agents. For fastidious organisms, specialized broths are required.[7]

  • Inoculum Preparation: Standardization of the bacterial inoculum to a 0.5 McFarland standard (approximately 1-2 x 10⁸ colony-forming units (CFU)/mL) is crucial for reproducibility.[9] A final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells is recommended.[9]

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC.

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. The concentration range should be chosen based on the expected potency of the compound.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Agar-Based Methods: Disk Diffusion and Agar Dilution

Agar-based methods provide a qualitative or quantitative assessment of antimicrobial activity and are particularly useful for screening multiple isolates.

  • Disk Diffusion (Kirby-Bauer Test): This is a qualitative method where paper disks impregnated with a known concentration of the antimicrobial derivative are placed on an agar plate inoculated with the test organism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of inhibition will form around the disk.[8] The size of the zone of inhibition is influenced by the compound's diffusion rate and solubility.[8]

  • Agar Dilution: This is a quantitative method where the antimicrobial derivative is incorporated into the agar at various concentrations.[8] A standardized inoculum of the test organism is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the compound that inhibits visible growth.[8] This method is particularly useful for testing multiple bacterial strains against a single compound.

Part 2: Addressing the Challenges of Novel Derivatives

The unique physicochemical properties of novel antimicrobial derivatives often require modifications to standard AST protocols. It is crucial that any deviation from reference methods is scientifically justified and validated.[1][10][4][6]

Overcoming Poor Solubility

Poor aqueous solubility is a common challenge when testing novel derivatives, leading to compound precipitation and inaccurate MIC values.

  • Solvent Selection: DMSO is a common solvent for water-insoluble compounds.[11] However, it is essential to determine the highest concentration of DMSO that does not affect microbial growth by running a solvent toxicity control. Other solvents like ethanol or methanol can be used, but their intrinsic antimicrobial properties must be considered.[11]

  • Use of Surfactants: Non-ionic surfactants, such as Polysorbate 80 (Tween 80), can be added to the growth medium to improve the solubility of hydrophobic compounds.[11] A control with the surfactant alone must be included to ensure it has no independent antimicrobial activity.

  • Sonication: Sonication can help to create a more uniform dispersion of the compound in the test medium.[11]

Ensuring Compound Stability

The stability of a novel derivative under experimental conditions is critical for accurate results. Degradation of the compound during incubation can lead to an overestimation of the MIC.

  • Prepare a solution of the derivative in the test medium at the highest concentration to be tested.

  • Incubate the solution under the same conditions as the AST assay (e.g., 35°C for 20 hours).

  • At various time points, analyze the concentration of the active compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • A significant decrease in concentration indicates instability, and the experimental protocol may need to be modified (e.g., shorter incubation time).

Part 3: Advanced Assays for Deeper Mechanistic Insights

Beyond determining the MIC, a comprehensive evaluation of a novel antimicrobial derivative involves understanding its bactericidal or bacteriostatic nature and its effect on complex microbial communities like biofilms.

Time-Kill Kinetic Assays: Differentiating Bactericidal vs. Bacteriostatic Activity

Time-kill assays provide a dynamic view of antimicrobial activity over time, allowing for the differentiation between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[12] A bactericidal agent is typically defined as one that causes a ≥3-log10 reduction (99.9% killing) in the CFU/mL compared to the initial inoculum.[12]

  • Prepare a standardized bacterial suspension in the mid-logarithmic growth phase.

  • Inoculate flasks containing pre-warmed broth with the bacterial suspension and the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC).

  • Include a growth control without the compound.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).

  • Plot the log10 CFU/mL versus time to generate the time-kill curves.

Anti-Biofilm Assays: Evaluating Efficacy Against Microbial Communities

Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics.[13] Testing the efficacy of novel derivatives against biofilms is therefore a critical step in their evaluation.

  • Biofilm Formation:

    • Grow a bacterial culture to the exponential phase and dilute it to approximately 10⁶ CFU/mL.

    • Dispense 200 µL of the diluted culture into the wells of a 96-well microtiter plate.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[13][14]

  • Treatment with the Derivative:

    • Carefully remove the planktonic (free-floating) bacteria from the wells.

    • Add fresh medium containing various concentrations of the test derivative to the wells.

    • Incubate for an additional 24 hours.

  • Quantification of Biofilm:

    • Biomass Quantification (Crystal Violet Staining):

      • Wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

      • Stain the attached biofilm with 0.1% crystal violet solution for 10-15 minutes.[15][16]

      • Wash away the excess stain and allow the plate to dry.

      • Solubilize the bound crystal violet with 30% acetic acid and measure the absorbance at 595 nm.[15]

    • Cell Viability (Resazurin Assay):

      • After treatment, add resazurin solution to the wells.

      • Incubate until a color change from blue to pink is observed in the control wells.

      • Measure the fluorescence to determine the metabolic activity of the viable cells within the biofilm.[8]

Part 4: Elucidating the Mechanism of Action

Understanding how a novel antimicrobial derivative exerts its effect is crucial for its development and for predicting potential resistance mechanisms.

Initial Characterization: Macromolecular Synthesis Inhibition

A common initial step is to determine which major cellular pathway is inhibited by the compound. This can be achieved by measuring the incorporation of radiolabeled precursors into DNA, RNA, protein, and the cell wall.[17]

Advanced Approaches: Identifying the Molecular Target
  • Affinity Chromatography: The antimicrobial derivative is immobilized on a solid support, and a cell lysate is passed over it. Proteins that bind to the derivative are then eluted and identified by mass spectrometry.[17]

  • Genetic Approaches: Resistant mutants are generated by exposing bacteria to the derivative. Whole-genome sequencing of these mutants can identify mutations in the gene encoding the molecular target.[17]

  • Biochemical Assays: Once a putative target is identified, its inhibition by the derivative can be confirmed using in vitro biochemical assays with the purified target protein.

Data Presentation and Visualization

Clear and concise presentation of data is essential for the interpretation and communication of results.

Quantitative Data Summary
Test MicroorganismGram StainDerivative Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of DerivativeMIC (µg/mL) of Positive Control
Staphylococcus aureusPositivee.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Vancomycin[Insert Data][Insert Data]
Escherichia coliNegativee.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Ciprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosaNegativee.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Gentamicin[Insert Data][Insert Data]
Experimental Workflow Diagrams

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Plate Inoculate 96-Well Plate Inoculum->Plate Compound Serial Dilution of Antimicrobial Derivative Compound->Plate Incubate Incubate 16-20h at 35°C Plate->Incubate Read Visually Read Plate for Turbidity Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for Broth Microdilution Assay.

Time_Kill_Assay_Workflow cluster_sampling Time-Point Sampling start Prepare Standardized Bacterial Culture inoculate Inoculate Flasks with Bacteria and Test Compound start->inoculate incubate Incubate with Shaking inoculate->incubate sample_0 T=0h incubate->sample_0 sample_2 T=2h incubate->sample_2 sample_4 T=4h incubate->sample_4 sample_24 T=24h incubate->sample_24 enumerate Serial Dilution and Plating for CFU Enumeration sample_0->enumerate sample_2->enumerate sample_4->enumerate sample_24->enumerate plot Plot log10 CFU/mL vs. Time enumerate->plot

Caption: Workflow for Time-Kill Kinetic Assay.

Conclusion

The successful development of novel antimicrobial derivatives hinges on the rigorous and scientifically sound evaluation of their activity. This guide provides a comprehensive framework of detailed protocols and the underlying scientific principles to navigate the complexities of testing these unique compounds. By adhering to standardized methods, understanding the rationale for necessary modifications, and employing advanced assays for deeper mechanistic insights, researchers can confidently and accurately characterize the potential of their novel antimicrobial candidates in the fight against infectious diseases.

References

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Application Notes and Protocols: A Researcher's Guide to Cell-Based Assays for Evaluating the Anticancer Activity of Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting the Course of Anticancer Drug Discovery

The development of a novel anticancer agent is a complex journey, transforming a promising chemical entity into a potential therapeutic. This path begins with rigorous preclinical evaluation, where in vitro cell-based assays serve as the critical first step.[1][2] These assays provide the initial, yet essential, platform for high-throughput screening, allowing researchers to efficiently assess the efficacy of a vast number of derivatives, identify lead compounds, and eliminate those with insufficient activity before committing to costly and time-consuming preclinical animal studies.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deeper understanding of the causality behind experimental choices. We will explore a multi-tiered assay strategy, beginning with foundational cytotoxicity screening and progressing to mechanistic assays that elucidate how a compound exerts its anticancer effects. Each protocol is presented as a self-validating system, emphasizing the critical role of controls and data interpretation to ensure scientific integrity and reproducibility.

Section 1: The Primary Screen — Assessing Cytotoxicity and Viability

The initial goal is to determine whether a derivative can reduce the number of viable cancer cells. This can occur through cytotoxic mechanisms, which directly kill the cell, or cytostatic effects, which inhibit cell proliferation.[4][5] Two robust, widely-used colorimetric assays for this primary screen are the MTT and Sulforhodamine B (SRB) assays.

The Principle: What Are We Measuring?

It is crucial to understand that these initial assays measure different cellular parameters as proxies for viability.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay quantifies the metabolic activity of a cell population.[6] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[7][8] The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active, and therefore viable, cells.[9]

  • Sulforhodamine B (SRB) Assay: This assay quantifies total cellular protein content.[10] The bright-pink aminoxanthene dye SRB binds stoichiometrically to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[11] The amount of protein-bound dye, measured after solubilization, serves as a proxy for cell number or biomass.[12]

Workflow for Initial Cytotoxicity Screening

The following diagram illustrates the general workflow for evaluating a new compound, starting from initial cell culture to the calculation of the IC₅₀ value.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis A 1. Culture Cancer Cells in Exponential Growth Phase B 2. Seed Cells in 96-Well Plate (Optimize Seeding Density) A->B C 3. Prepare Serial Dilutions of Test Derivative B->C D 4. Treat Cells with Derivatives (Include Vehicle & Positive Controls) C->D E 5. Incubate for 24, 48, or 72 hours D->E F 6. Perform Colorimetric Assay (e.g., MTT or SRB) E->F G 7. Read Absorbance on Microplate Reader F->G H 8. Calculate % Cell Viability G->H I 9. Plot Dose-Response Curve H->I J 10. Determine IC₅₀ Value I->J

Caption: General workflow for in vitro anticancer drug screening.

Protocol 1: MTT Cell Viability Assay

This protocol is optimized for adherent cells in a 96-well format.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test derivatives and vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C protected from light.[13]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[7]

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-optimized density (typically 5,000-20,000 cells/well) to ensure they are in the exponential growth phase during the assay.[7][14] Include wells for blank (medium only), vehicle control, and positive control. Incubate for 24 hours at 37°C, 5% CO₂.

  • Cell Treatment: After 24 hours, remove the medium. Add 100 µL of fresh medium containing serial dilutions of the test derivative to the respective wells. Add medium with vehicle to control wells and a known cytotoxic agent to positive control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Causality Check: Serum is removed because some components can interfere with the reduction of MTT, leading to inaccurate results.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to visible purple formazan crystals.[7]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan.[8]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][7]

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is an excellent alternative, particularly because its endpoint is stable and it is less prone to interference from reducing compounds.[11]

Materials:

  • Materials from Protocol 1 (excluding MTT and its solubilizer)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution: 0.4% (w/v) in 1% (v/v) acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization solution: 10 mM Tris base solution, pH 10.5[10]

Procedure:

  • Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Cell Fixation: After the treatment incubation, gently add 50-100 µL of cold 10% TCA to each well without removing the culture medium. Incubate at 4°C for at least 1 hour.[12]

    • Causality Check: TCA fixes the cells to the plate and preserves the cellular proteins that the SRB dye will bind to. Inadequate fixation is a primary source of variability.[12]

  • Washing: Carefully remove the supernatant. Wash the plates 3-5 times with 1% acetic acid to remove excess TCA and unbound serum proteins.[12] Air-dry the plates completely.

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.[12]

  • Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[11] This step is critical; insufficient washing overestimates cell mass, while excessive washing can bleach the protein-bound dye.[11] Air-dry the plates again.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[12][15]

  • Absorbance Measurement: Measure the OD at an appropriate wavelength, typically 510 nm or 540 nm.[10][12]

Data Presentation and Analysis

Summarize the results to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency.

ParameterCalculation FormulaDescription
Corrected Absorbance OD_sample - OD_blankSubtracts the background absorbance of the medium and dye from all readings.
Percent Viability (%) (Corrected OD_treated / Corrected OD_vehicle_control) * 100Normalizes the data to the untreated (vehicle) control, representing 100% viability.
IC₅₀ Value Determined from dose-response curveThe concentration of the derivative that inhibits cell viability by 50%. This is calculated by plotting % Viability vs. log[Concentration] and using non-linear regression analysis.

Section 2: Uncovering the Mechanism of Action (MoA)

Once a derivative demonstrates cytotoxic activity, the next critical question is how it kills cancer cells. A desirable mechanism for many anticancer agents is the induction of apoptosis, or programmed cell death.[16] Assays in this section help to confirm if apoptosis is the primary mode of cell death.

Apoptosis: The Preferred Pathway of Cell Death

Apoptosis is a highly regulated energy-dependent process crucial for eliminating damaged or unwanted cells.[17] It is characterized by distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases.[18] Many effective chemotherapies function by triggering this pathway.[16]

G ext_stim Extrinsic Stimuli (e.g., FasL, TRAIL) death_rec Death Receptors (Fas, TNFR1) ext_stim->death_rec int_stim Intrinsic Stimuli (e.g., DNA Damage, Stress) bcl2 Bcl-2 Family (Bax, Bak, Bcl-2) int_stim->bcl2 disc DISC Formation death_rec->disc cas8 Active Caspase-8 disc->cas8 pro_cas8 Pro-Caspase-8 pro_cas8->disc pro_cas3 Pro-Caspase-3 cas8->pro_cas3 mito Mitochondria bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome (Apaf-1, Cyto c) cyto_c->apoptosome cas9 Active Caspase-9 apoptosome->cas9 pro_cas9 Pro-Caspase-9 pro_cas9->apoptosome cas9->pro_cas3 cas3 Active Caspase-3 (Executioner) pro_cas3->cas3 parp PARP cas3->parp apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) cas3->apoptosis cleaved_parp Cleaved PARP (Inactive) parp->cleaved_parp

Caption: Simplified overview of intrinsic and extrinsic apoptosis pathways.

Protocol 3: Fluorometric Caspase-3/7 Activity Assay

Caspase-3 and -7 are key "executioner" caspases. Their activation is a hallmark of apoptosis.[19] This assay uses a substrate that becomes fluorescent upon cleavage by active caspases.

Materials:

  • Cells treated as described in Protocol 1 (steps 1-3).

  • Caspase-3/7 Assay Kit (containing a fluorogenic substrate like Ac-DEVD-AMC and a lysis buffer).[20]

  • White, opaque 96-well plates (for fluorescence).

  • Fluorometer (microplate reader) with appropriate excitation/emission filters (e.g., Ex: 380 nm, Em: 420-460 nm for AMC-based substrates).[21]

Procedure:

  • Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's protocol. This typically involves removing the medium, washing with PBS, and adding a specific lysis buffer.[22] The lysate is then transferred to the opaque 96-well plate.

  • Reagent Preparation: Prepare the reaction buffer containing the fluorogenic caspase substrate (e.g., Ac-DEVD-AMC) and DTT, as specified by the kit.[23]

  • Assay Reaction: Add the reaction buffer to each well containing cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[21] During this time, active caspase-3/7 in the lysate will cleave the substrate, releasing the fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer.

  • Data Analysis: The fluorescence intensity is directly proportional to the amount of caspase-3/7 activity. Normalize the results to the protein concentration of each lysate to ensure equal loading. Compare the fluorescence of treated samples to the vehicle control to determine the fold-increase in caspase activity.[21]

Protocol 4: Western Blotting for Apoptosis Markers

Western blotting provides a semi-quantitative analysis of specific proteins involved in apoptosis, confirming the findings from activity assays.[24][25] Detection of the cleaved (activated) forms of caspases and their substrates is a definitive indicator of apoptosis.[18]

Key Apoptosis Markers for Western Blot:

MarkerRole in ApoptosisExpected Change with Pro-Apoptotic Treatment
Caspase-3 Executioner caspaseDecrease in pro-caspase (~32 kDa); appearance of cleaved fragment (~17 kDa).[25]
Caspase-9 Initiator caspase (intrinsic)Decrease in pro-caspase; appearance of cleaved fragments.
PARP DNA repair enzymeDecrease in full-length PARP (~116 kDa); appearance of the cleaved fragment (~89 kDa).[26]
Bcl-2 / Bax Apoptosis regulatorsChanges in the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins.

Procedure Summary:

  • Protein Extraction: Treat cells with the test derivative for a predetermined time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.[24] Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-cleaved Caspase-3 or anti-PARP) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]

  • Analysis: Analyze the band intensity relative to a loading control (e.g., β-actin or GAPDH) to confirm changes in protein expression or cleavage.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

Many anticancer drugs induce cell death by causing irreparable damage that leads to cell cycle arrest.[5] Analyzing the cell cycle distribution can reveal if a compound blocks cells at a specific phase (G0/G1, S, or G2/M).

Principle: This technique uses a fluorescent dye, such as Propidium Iodide (PI), that binds stoichiometrically to DNA.[27] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. A flow cytometer measures the fluorescence of thousands of individual cells, allowing for the quantification of cells in each phase of the cycle.[28]

  • G0/G1 phase: Cells have a normal (2n) amount of DNA.

  • S phase: Cells are actively synthesizing DNA (between 2n and 4n).

  • G2/M phase: Cells have a doubled (4n) amount of DNA, preparing for mitosis.

Workflow for Cell Cycle Analysis

G A 1. Treat Cells with Derivative (e.g., for 24 hours) B 2. Harvest Cells (Including supernatant) A->B C 3. Fix Cells in Cold 70% Ethanol B->C D 4. Wash and Resuspend in PBS C->D E 5. Treat with RNase A D->E F 6. Stain with Propidium Iodide (PI) E->F G 7. Analyze on Flow Cytometer F->G H 8. Gate and Quantify Cell Populations (G0/G1, S, G2/M) G->H

Caption: Experimental workflow for cell cycle analysis using PI staining.

Materials:

  • Treated cells

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL)[29]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[29]

  • Flow cytometer

Procedure:

  • Cell Preparation: After treating cells with the derivative for the desired time, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[29] Incubate on ice for at least 2 hours or at -20°C overnight.

    • Causality Check: Ethanol fixation permeabilizes the cell membrane, allowing the PI dye to enter and stain the nuclear DNA.

  • Washing: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with PBS.

  • RNase Treatment: Resuspend the pellet in PBS containing 100 µg/mL RNase A. Incubate at 37°C for 15-30 minutes.[29]

    • Causality Check: PI can also bind to double-stranded RNA. RNase treatment is essential to degrade RNA, ensuring that the fluorescence signal comes only from DNA.

  • DNA Staining: Add PI staining solution to a final concentration of 50 µg/mL. Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000-20,000 events per sample.

  • Data Analysis: Use analysis software to generate a histogram of fluorescence intensity. Gate the populations corresponding to the G0/G1, S, and G2/M phases and quantify the percentage of cells in each. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest at that point.

Conclusion: An Integrated Approach to Anticancer Screening

The evaluation of novel anticancer derivatives requires a systematic, multi-faceted approach. By beginning with robust, high-throughput viability assays like MTT or SRB, researchers can efficiently screen large libraries of compounds to identify active "hits." Subsequent investigation into the mechanism of action—using targeted assays for caspase activity, apoptotic marker expression, and cell cycle distribution—provides the crucial insights needed to validate these hits and advance the most promising candidates toward further preclinical development. Adherence to these detailed, validated protocols will ensure the generation of reliable and reproducible data, forming a solid foundation for the discovery of next-generation cancer therapeutics.

References

  • Title: Sulforhodamine B (SRB) Assay Protocol. Source: Creative Bioarray. URL: [Link]

  • Title: Assaying cell cycle status using flow cytometry. Source: PMC - NIH. URL: [Link]

  • Title: Three Steps for Setting up a Drug Screening Assay. Source: Bitesize Bio. URL: [Link]

  • Title: Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Source: baseclick GmbH. URL: [Link]

  • Title: In vitro assays and techniques utilized in anticancer drug discovery. Source: PubMed. URL: [Link]

  • Title: Caspases activity assay procedures. Source: ScienceDirect. URL: [Link]

  • Title: Apoptosis assays for quantifying the bioactivity of anticancer drug products. Source: PubMed. URL: [Link]

  • Title: Principle and applications of the cytotoxicity assay. Source: ResearchGate. URL: [Link]

  • Title: Caspase Activity Assay. Source: Creative Bioarray. URL: [Link]

  • Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Source: Noble Life Sciences. URL: [Link]

  • Title: In Vitro Assays to Study The Hallmarks of Cancer. Source: QIMA Life Sciences. URL: [Link]

  • Title: Caspase Protocols in Mice. Source: PMC - PubMed Central - NIH. URL: [Link]

  • Title: MTT Assay Protocol. Source: Springer Nature Experiments. URL: [Link]

  • Title: Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Source: Frontiers. URL: [Link]

  • Title: Sulforhodamine B colorimetric assay for cytotoxicity screening. Source: PubMed. URL: [Link]

  • Title: Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. Source: LinkedIn. URL: [Link]

  • Title: Cell-based apoptosis assays in oncology drug discovery. Source: Taylor & Francis Online. URL: [Link]

  • Title: Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Source: JoVE. URL: [Link]

  • Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability. Source: Creative Diagnostics. URL: [Link]

  • Title: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Source: NIH. URL: [Link]

  • Title: What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? Source: ResearchGate. URL: [Link]

  • Title: Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Source: Creative Diagnostics. URL: [Link]

  • Title: Cell Cycle Tutorial Contents. Source: The University of Edinburgh. URL: [Link]

  • Title: Sulforhodamine B colorimetric assay for cytotoxicity screening. Source: SciSpace. URL: [Link]

  • Title: Guideline for anticancer assays in cells. Source: ResearchGate. URL: [Link]

  • Title: Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Source: PMC - NIH. URL: [Link]

  • Title: A review for cell-based screening methods in drug discovery. Source: PMC - NIH. URL: [Link]

  • Title: Cell Cycle Analysis. Source: University of Wisconsin-Madison. URL: [Link]

  • Title: Cell Cycle Analysis with Flow Cytometry. Source: Biocompare. URL: [Link]

  • Title: Analysis by Western Blotting - Apoptosis. Source: Bio-Rad Antibodies. URL: [Link]

  • Title: Determination of Caspase Activation by Western Blot. Source: PubMed - NIH. URL: [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid in Modern Drug Discovery

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] this compound, in particular, is a valuable building block in the synthesis of complex molecules for drug discovery and development. Its rigid, three-dimensional structure, conferred by the cyclopropyl group, offers a unique conformational constraint that can be exploited to enhance binding affinity and selectivity for biological targets. The carboxylic acid moiety provides a convenient handle for further chemical modifications, allowing for the exploration of a diverse chemical space.

The efficient and scalable synthesis of this key intermediate is therefore of paramount importance for pharmaceutical and biotechnology industries. A robust and reproducible synthetic process is essential to ensure a consistent supply of high-quality material for preclinical and clinical studies, as well as for commercial manufacturing.

This comprehensive guide provides a detailed protocol for the scale-up synthesis of this compound. It is intended for researchers, scientists, and drug development professionals seeking to implement a practical and efficient manufacturing process. The methodologies described herein are grounded in established chemical principles and have been designed with scalability, safety, and product quality as primary considerations.

Synthetic Strategy: A Mechanistic Approach to Scalable Synthesis

The most direct and atom-economical approach to the synthesis of this compound is the cascade aza-Michael addition of cyclopropylamine to itaconic acid, followed by an intramolecular cyclization.[2] This one-pot reaction is highly efficient and avoids the need for protecting groups or complex intermediates, making it an ideal candidate for large-scale production.

The reaction proceeds through a well-understood mechanism:

  • Aza-Michael Addition: The nucleophilic cyclopropylamine attacks the β-carbon of the α,β-unsaturated dicarboxylic acid, itaconic acid. This conjugate addition is the key carbon-nitrogen bond-forming step.

  • Intramolecular Amidation (Cyclization): The newly formed secondary amine then undergoes a rapid intramolecular condensation with the proximal carboxylic acid group, forming the stable five-membered lactam ring of the pyrrolidinone core and eliminating a molecule of water.

The choice of solvent and reaction temperature is critical for driving the reaction to completion and minimizing the formation of byproducts. While the reaction can be performed under neat conditions, the use of a high-boiling, polar solvent such as water or acetic acid is often preferred for large-scale synthesis to ensure efficient heat transfer and to facilitate product isolation.[3][4]

Visualizing the Synthetic Pathway

Synthetic_Pathway ItaconicAcid Itaconic Acid Intermediate Aza-Michael Adduct (Transient Intermediate) ItaconicAcid->Intermediate + Cyclopropylamine Cyclopropylamine Cyclopropylamine->Intermediate Aza-Michael Addition Product 1-Cyclopropyl-5-oxopyrrolidine- 3-carboxylic acid Intermediate->Product Intramolecular Cyclization (-H2O)

Caption: Reaction scheme for the synthesis of this compound.

Detailed Protocol for Scale-Up Synthesis

This protocol is designed for a target scale of approximately 100-500 grams of the final product. It is crucial to perform a thorough risk assessment before commencing any scale-up synthesis.[5]

Equipment and Reagents
EquipmentReagents & Solvents
10 L Jacketed Glass Reactor with Reflux Condenser and Overhead StirrerItaconic Acid
Heating/Cooling CirculatorCyclopropylamine
Addition FunnelDeionized Water
Temperature ProbeIsopropanol (for cleaning)
Buchner Funnel and Filter FlaskActivated Carbon
Vacuum Oven
Experimental Procedure
  • Reactor Setup and Inerting:

    • Assemble the 10 L jacketed glass reactor with an overhead stirrer, reflux condenser, temperature probe, and addition funnel. Ensure all joints are properly sealed.

    • Purge the reactor with nitrogen gas for at least 30 minutes to create an inert atmosphere. Maintain a gentle nitrogen blanket throughout the reaction.

  • Charging of Reactants:

    • To the reactor, add itaconic acid (1.30 kg, 10.0 mol).

    • Add deionized water (4.0 L).

    • Begin stirring the mixture at a moderate speed (e.g., 150-200 rpm) to form a slurry.

  • Addition of Cyclopropylamine:

    • In the addition funnel, place cyclopropylamine (0.63 kg, 11.0 mol, 1.1 equivalents).

    • Slowly add the cyclopropylamine to the stirred slurry of itaconic acid over a period of 60-90 minutes.

    • Expert Insight: The addition of cyclopropylamine is exothermic. Monitor the internal temperature closely and use the cooling circulator to maintain the temperature below 40°C during the addition. A controlled addition rate is critical to prevent a thermal runaway.[6]

  • Reaction and Monitoring:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 100°C) and maintain for 12-18 hours.

    • The progress of the reaction can be monitored by taking small aliquots and analyzing them by HPLC or TLC until the starting materials are consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the solution is colored, add activated carbon (50 g) and stir for 30 minutes.

    • Filter the hot solution through a pad of celite to remove the activated carbon.

    • Concentrate the filtrate under reduced pressure to approximately half of its original volume.

    • Cool the concentrated solution to 0-5°C in an ice bath and stir for 2-4 hours to induce crystallization.

    • Collect the crystalline product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold deionized water (2 x 500 mL).

  • Drying:

    • Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Expected Yield and Purity
  • Yield: 80-90%

  • Purity (by HPLC): >98%

Purification Protocol: Recrystallization

For material that requires higher purity, a recrystallization step can be performed.

Solvent Selection

The choice of solvent is critical for effective purification. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A solvent screen should be performed on a small scale to identify the optimal solvent or solvent system. Based on the polarity of the target molecule, good starting points for solvent screening include:

  • Water

  • Ethanol

  • Isopropanol

  • A mixture of ethanol and water

Recrystallization Workflow

Recrystallization_Workflow Start Crude Product Dissolution Dissolve in Minimum Hot Solvent Start->Dissolution HotFiltration Hot Filtration (if necessary) Dissolution->HotFiltration Insoluble impurities present Crystallization Cool Slowly to Induce Crystallization Dissolution->Crystallization No insoluble impurities HotFiltration->Crystallization Isolation Isolate Crystals by Filtration Crystallization->Isolation Drying Dry Purified Crystals Isolation->Drying End High-Purity Product Drying->End

Caption: General workflow for the purification of this compound by recrystallization.[7]

Step-by-Step Recrystallization Procedure
  • Dissolution: In a suitably sized flask, add the crude this compound and a minimal amount of the chosen recrystallization solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath will maximize the yield of the purified product.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques should be employed:

Analytical TechniquePurposeExpected Results
HPLC Purity assessment and quantificationA single major peak corresponding to the product with a purity of >98%.
¹H NMR Structural confirmationThe proton NMR spectrum should show characteristic signals for the cyclopropyl group, the pyrrolidinone ring protons, and the carboxylic acid proton. The integration of these signals should be consistent with the structure.
¹³C NMR Structural confirmationThe carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule.
Mass Spectrometry Molecular weight confirmationThe mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (C₈H₁₁NO₃ = 169.18 g/mol ).
FTIR Functional group identificationThe infrared spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, and the lactam C=O stretch.
Melting Point Purity and identity confirmationA sharp melting point range consistent with a pure compound.

Safety and Handling Considerations

  • Itaconic Acid: Can cause skin and eye irritation.[8] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cyclopropylamine: Is a flammable liquid and is corrosive. It can cause severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The reaction between itaconic acid and cyclopropylamine is exothermic. Careful control of the addition rate and temperature is essential to prevent a runaway reaction, especially at a larger scale.[6]

  • Pressure Build-up: Although the reaction is run at atmospheric pressure, ensure the system is not sealed to avoid any potential pressure build-up.

Conclusion

The synthesis of this compound via the aza-Michael addition of cyclopropylamine to itaconic acid is a robust and scalable process. By carefully controlling the reaction parameters, particularly the addition rate of the amine and the reaction temperature, high yields of a high-purity product can be consistently obtained. The purification of the final product can be readily achieved through recrystallization. Adherence to the detailed protocols and safety guidelines outlined in this document will enable researchers and drug development professionals to efficiently produce this valuable building block for their discovery and development programs.

References

  • Molecules. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Frontiers in Chemistry. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]

  • Stanford University. Scale Up Safety. [Link]

  • University of Illinois. Scale-up Reactions. [Link]

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Troubleshooting & Optimization

Technical Support Center: Michael Addition of Cyclopropylamine to Itaconic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Michael addition of cyclopropylamine to itaconic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and optimize experimental outcomes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research.

The reaction between cyclopropylamine and itaconic acid is a powerful method for synthesizing N-cyclopropyl-pyrrolidone dicarboxylic acid derivatives, which are valuable building blocks. However, the interplay of multiple reactive sites can lead to a variety of side products. This guide provides solutions to specific issues you may encounter.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Q1: Why is the yield of my desired N-cyclopropyl-pyrrolidone adduct unexpectedly low?

A low yield can be attributed to several competing side reactions or suboptimal conditions that stall the desired transformation. The most common culprits are the isomerization of itaconic acid and polymerization.

  • Primary Cause 1: Isomerization of Itaconic Acid Itaconic acid can undergo base-catalyzed isomerization to its more thermodynamically stable isomers, mesaconic acid and citraconic acid.[1][2] The amine reactant, cyclopropylamine, is basic enough to facilitate this process.[3][4] These isomers are significantly less reactive or completely unreactive as Michael acceptors under typical conditions, effectively removing your starting material from the productive pathway.[3]

  • Primary Cause 2: Polymerization The double bond in itaconic acid can participate in radical or anionic polymerization, especially at elevated temperatures, leading to oligomeric or polymeric byproducts instead of the desired small molecule adduct.[5][6]

Troubleshooting Protocol for Low Yield:
  • Confirm Isomerization: Analyze a sample from your reaction mixture using ¹H NMR spectroscopy. Look for the disappearance of the characteristic vinyl proton signals of itaconic acid and the potential appearance of new olefinic signals corresponding to mesaconic or citraconic acid.

  • Optimize Temperature and Solvent:

    • Lower the reaction temperature. Many aza-Michael additions proceed efficiently at room temperature or with gentle heating (30-50 °C). Lower temperatures disfavor both isomerization and polymerization.[7]

    • Switch to a low-polarity solvent. It has been shown that competitive isomerization can be suppressed by using less polar solvents.[2][7]

  • Adjust Stoichiometry: Using a moderate excess (e.g., 1.1 to 1.5 equivalents) of cyclopropylamine can help drive the main reaction forward. It may also help re-isomerize the unreactive mesaconic acid back to the reactive itaconic form over extended reaction times.[3]

  • Consider an Alternative Starting Material: Using dimethyl itaconate instead of itaconic acid can often lead to a cleaner reaction.[8] The ester groups are less acidic and reduce the complexity of acid-base side reactions. This approach is discussed further in the FAQ section.

G

Figure 1: Troubleshooting workflow for diagnosing low product yield.

Q2: My analysis shows a byproduct with the molecular weight of an adduct between my two starting materials, but it is not the expected pyrrolidone. What is it?

If you observe a product with a mass corresponding to C₈H₁₁NO₄ but its spectroscopic data (NMR, IR) does not match the cyclized pyrrolidone structure, you have likely formed a direct amidation product.

  • Plausible Cause: Direct Amide Formation Itaconic acid possesses two carboxylic acid functional groups. These can react directly with cyclopropylamine to form an amide bond, a reaction that competes with the desired Michael addition.[6] This is particularly favorable at elevated temperatures where dehydration is promoted. This side reaction forms N-cyclopropyl-4-carboxy-4-pentenamide, consuming the starting materials without entering the desired cascade pathway.

Troubleshooting Protocol for Amide Byproduct:
  • Reduce Reaction Temperature: Amide formation via direct condensation requires higher activation energy (for dehydration) than Michael addition. Running the reaction at or near room temperature will kinetically favor the Michael addition pathway.

  • Use an Esterified Substrate: The most effective way to prevent this side reaction is to use dimethyl itaconate as the starting material.[8] With the carboxylic acids protected as methyl esters, direct amidation is impossible. The amine will react exclusively via the aza-Michael addition, followed by the spontaneous intramolecular cyclization to form the desired pyrrolidone ring with one ester and one carboxylic acid group (after cyclization).

Q3: I am concerned about the stability of the cyclopropyl ring. Could it be opening under my reaction conditions?

The cyclopropyl group is a strained ring system, but it is generally stable under the mild conditions required for aza-Michael additions. Ring-opening is not a common side reaction in this context but is mechanistically possible under forcing conditions.

  • Scientific Rationale: The ring-opening of a cyclopropylamine typically requires either:

    • Strong Acid Catalysis: Protonation of the cyclopropane ring itself, often requiring superacids, which leads to a carbocation that triggers cleavage.[9][10]

    • Radical Cation Formation: One-electron oxidation of the amine nitrogen can generate a radical cation, which significantly weakens the adjacent C-C bonds in the ring, leading to facile opening.[11][12]

    While the amine will be protonated in the presence of itaconic acid, this protonated ammonium group acts as a σ-electron withdrawing group, which can weaken the distal (C2-C3) bond of the cyclopropane ring.[9] However, cleavage does not typically occur without a significant additional energy input (e.g., high heat) or a specific electronic trigger.

Preventative Measures:
  • Avoid Strong, Non-nucleophilic Acids: Do not use catalysts like H₂SO₄ or triflic acid. If a catalyst is needed, a mild Lewis acid is a safer choice.[7]

  • Maintain Moderate Temperatures: Avoid excessive heating (>100 °C).

  • Protect from Light and Oxidants: To prevent radical cation formation, run the reaction in a flask protected from UV light (e.g., wrapped in foil) and ensure your reagents and solvents are free from peroxides or other oxidizing impurities.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the primary reaction pathway and expected product?

The reaction between a primary amine and itaconic acid (or its diester) proceeds via a cascade (or domino) reaction. It is not a simple 1,4-addition.

  • Aza-Michael Addition: The cyclopropylamine nitrogen acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system of itaconic acid.[13][14]

  • Intramolecular Cyclization: The newly formed secondary amine is perfectly positioned to attack one of the adjacent carbonyl groups (either the carboxylic acid or an ester). This intramolecular nucleophilic attack is rapid and forms a highly stable 5-membered pyrrolidone (lactam) ring.[15][16]

The final product is an N-substituted pyrrolidone with carboxylic acid groups.

Itaconic [label=<

Itaconic Acid

];

Cyclopropylamine [label=<

Cyclopropylamine

];

Adduct [label=<

Michael Adduct (Intermediate)

];

Product [label=<

N-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid

];

{rank=same; Itaconic; Cyclopropylamine;}

Itaconic -> Adduct [label=" Aza-Michael\nAddition"]; Adduct -> Product [label=" Intramolecular\nCyclization\n(-H₂O)"];

// Invisible nodes for alignment node [width=0, height=0, label=""]; p1; p2; Itaconic -> p1 [style=invis]; Cyclopropylamine -> p2 [style=invis]; {p1, p2} -> Adduct [style=invis]; } ends_dot

Figure 2: The cascade reaction pathway for the formation of the pyrrolidone product.

FAQ 2: Which starting material is better: Itaconic Acid or Dimethyl Itaconate?

The choice between the free acid and its diester has significant implications for reaction cleanliness and product purity. For most applications, dimethyl itaconate is the superior starting material .[8]

FeatureItaconic AcidDimethyl Itaconate
Primary Side Reaction Direct amide formation; Salt formation.[6]None directly related to the carbonyls.
Reaction "Cleanliness" Often produces more byproducts due to competing acid-base reactions.Generally cleaner, as the primary reaction pathway is highly favored.[8]
Solubility Can have poor solubility in non-polar organic solvents.More soluble in a wider range of organic solvents.
Post-Reaction Steps Product is the final di-acid.Requires a subsequent hydrolysis step to convert the remaining ester to a carboxylic acid, if desired.
Recommendation Use when a one-pot synthesis to the di-acid is essential and side products can be easily separated.Highly recommended for achieving high yields and purity of the cyclized pyrrolidone core.

Table 1: Comparison of Itaconic Acid vs. Dimethyl Itaconate as Michael Acceptors.

FAQ 3: What are the key competing side reactions I should be aware of?

Beyond the desired cascade reaction, several other pathways compete for your starting materials. Understanding these is key to suppressing them.

G Start Itaconic Acid + Cyclopropylamine Desired Desired Product: N-Cyclopropyl Pyrrolidone Start->Desired Cascade Reaction (Michael + Cyclization) Isomer Side Product: Mesaconic Acid (Unreactive) Start->Isomer Base-Catalyzed Isomerization Amide Side Product: Direct Amide Adduct Start->Amide Thermal Amidation (High Temp) Polymer Side Product: Polymer/Oligomer Start->Polymer Polymerization (High Temp)

Figure 3: Overview of desired vs. competing side reaction pathways.

FAQ 4: How should I monitor the reaction and identify the products?

A multi-technique approach is most effective for monitoring reaction progress and identifying the array of potential products and byproducts.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative tracking of the consumption of starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most powerful tool. Track the disappearance of the itaconic acid vinyl protons (~5.8 and 6.3 ppm). The formation of the pyrrolidone ring results in a complex but characteristic set of diastereotopic protons in the 2.5-3.5 ppm range. Isomerization to mesaconic acid will show a new set of olefinic and methyl signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying all components in the reaction mixture by their molecular weight. This allows you to confirm the mass of your desired product and tentatively identify side products (e.g., the direct amide adduct will have the same mass as the intermediate Michael adduct but will likely have a different retention time).

References

  • Farmer, T. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]

  • Robert, T., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Institutes of Health (NIH). [Link]

  • Zgneni, O., et al. (2023). Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. Polymers. [Link]

  • Farmer, T. J., et al. (2019). Schematic overview of possible aza-Michael addition reactions on itaconates. ResearchGate. [Link]

  • Al-Hadedi, A. A. M., et al. (2014). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. National Institutes of Health (NIH). [Link]

  • Farmer, T. J., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. ResearchGate. [Link]

  • Noordzij, T. M., et al. (2019). The aza-Michael reaction: towards semi-crystalline polymers from renewable itaconic acid and diamines. Polymer Chemistry. [Link]

  • Yoon, U. C., et al. (1997). Facile Ring Opening of Tertiary Aminocyclopropanes by Photooxidation. Journal of the American Chemical Society. [Link]

  • Farmer, T. J., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. [Link]

  • Farmer, T. J., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. [Link]

  • Pellis, A., et al. (2019). Thia-Michael Reaction for a Thermostable Itaconic-Based Monomer and the Synthesis of Functionalized Biopolyesters. ACS Sustainable Chemistry & Engineering. [Link]

  • Chanda, S., & Ramakrishnan, S. (2015). Poly(alkylene itaconate)s – An interesting class of polyesters with periodically located exo-chain double bonds susceptible to Michael addition. Polymer Chemistry. [Link]

  • Qin, X. Z., & Williams, F. (1987). ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. Journal of the American Chemical Society. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]

  • Azzouzi, A., et al. (2015). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie. [Link]

  • Organic Chemistry. (2019). The Mannich and Michael Reactions Revisited. YouTube. [Link]

  • Tsorteki, F., et al. (2022). Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior. Polymers. [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Ali, M., et al. (2013). Synthesis of bio-based polyamides derived from itaconic acid salts with aromatic diamines. ResearchGate. [Link]

  • Zgneni, O., et al. (2023). Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. MDPI. [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Link]

Sources

Technical Support Center: Optimizing Cyclization Conditions for N-cyclopropyl Glutamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-cyclopropyl glutamic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these unique molecular scaffolds. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflows and achieve optimal results.

Introduction

N-cyclopropyl glutamic acid derivatives are of significant interest in medicinal chemistry due to the conformational constraints imposed by the cyclopropyl group, which can lead to enhanced binding affinity and selectivity for biological targets. The formation of the pyroglutamate ring through intramolecular cyclization is a critical step in the synthesis of many of these compounds. However, this reaction can be challenging, often leading to low yields, side product formation, or reaction failure. This guide provides in-depth, experience-driven advice to navigate these complexities.

Troubleshooting Guide: Common Issues in N-cyclopropyl Glutamic Acid Cyclization

This section addresses specific problems you might encounter during the cyclization of N-cyclopropyl glutamic acid derivatives and offers practical solutions.

Q1: My cyclization reaction has a low yield. What are the likely causes and how can I improve it?

A1: Low yields in lactam formation are a frequent issue.[1][2] The root causes can often be traced back to several factors:

  • Insufficient Activation of the Carboxylic Acid: The intramolecular nucleophilic attack of the N-cyclopropyl amine on the gamma-carboxylic acid requires sufficient activation of the carboxyl group. If the activating agent is not effective, the reaction will proceed slowly or not at all.

    • Solution:

      • Choice of Coupling Reagent: For intramolecular cyclizations, phosphonium-based reagents like PyBOP or HATU, or uronium-based reagents like HBTU, are often more effective than standard carbodiimides like DCC or EDC.[3] Consider switching to a more potent coupling reagent.

      • Additives: The inclusion of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can enhance the efficiency of carbodiimide-mediated couplings by forming a more reactive activated ester intermediate and minimizing side reactions.

      • Reaction Temperature: While room temperature is a common starting point, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes overcome a high activation energy barrier.[4][5] However, be cautious as excessive heat can promote side reactions.

  • Unfavorable Conformation of the Linear Precursor: The linear N-cyclopropyl glutamic acid derivative must adopt a conformation that brings the N-cyclopropyl amine and the activated gamma-carboxylic acid into proximity for the reaction to occur. Steric hindrance or unfavorable solution conformations can impede this.

    • Solution:

      • Solvent Effects: The choice of solvent can significantly influence the conformation of the peptide backbone. Screen a variety of solvents with different polarities, such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (ACN).

      • Introduction of "Turn-Inducing" Elements: While not always feasible with a specific target molecule, in the broader context of peptide cyclization, incorporating residues like proline or glycine near the cyclization site can pre-organize the backbone into a favorable conformation.[3]

  • Intermolecular Side Reactions (Oligomerization): At high concentrations, the activated carboxylic acid of one molecule can react with the amine of another molecule, leading to the formation of dimers, trimers, and other oligomers.[6]

    • Solution:

      • High Dilution: Performing the reaction at a low concentration (typically 0.1-1 mM) is a standard technique to favor the intramolecular cyclization over intermolecular reactions.[6]

      • Slow Addition: A "pseudo-dilution" effect can be achieved by slowly adding the linear precursor to the reaction vessel containing the coupling reagents using a syringe pump.[6] This maintains a low instantaneous concentration of the reactive species.

Q2: I am observing significant formation of side products. What are they and how can I minimize them?

A2: The formation of pyroglutamic acid from glutamic acid is a type of lactamization.[1] Side product formation is a common challenge in these reactions.

  • Epimerization at the Alpha-Carbon: The activation of the carboxylic acid can lead to the abstraction of the alpha-proton, resulting in racemization or epimerization.

    • Solution:

      • Milder Coupling Reagents: Some coupling reagents are more prone to causing epimerization than others. Reagents like COMU or using a carbodiimide with an additive like Oxyma Pure can be less prone to this side reaction.

      • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

      • Base Selection: The choice and amount of base can influence epimerization. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) and use the minimum amount necessary.

  • Formation of a Six-Membered Ring (Glutarimide): While the formation of the five-membered pyroglutamate ring (a γ-lactam) is generally favored, under certain conditions, cyclization involving the alpha-carboxylic acid can lead to a six-membered glutarimide (a δ-lactam).[7]

    • Solution:

      • Protecting Group Strategy: Ensure that the alpha-carboxylic acid is appropriately protected (e.g., as a methyl or ethyl ester) during the cyclization of the gamma-carboxylic acid.

      • Reaction Conditions: Acidic conditions have been reported to favor the formation of the five-membered lactam over the six-membered imide.[7]

Q3: My reaction seems to stall and does not go to completion, even after extended reaction times. What should I do?

A3: A stalled reaction can be frustrating. Here are some troubleshooting steps:

  • Reagent Decomposition: Coupling reagents, especially in the presence of moisture, can decompose over time.

    • Solution:

      • Fresh Reagents: Ensure you are using fresh, high-quality coupling reagents and anhydrous solvents.

      • Additional Reagent: If the reaction has stalled, adding a fresh portion of the coupling reagent and base may restart the reaction.

  • Product Inhibition: In some cases, the cyclic product may inhibit the reaction.

    • Solution: While difficult to overcome directly, optimizing the reaction conditions to achieve a faster initial rate can help to drive the reaction to completion before product inhibition becomes significant.

  • pH Drift: The reaction pH can change over time, especially if acidic or basic byproducts are formed. This can affect the reactivity of both the amine and the activated carboxylic acid.

    • Solution: Monitor the reaction pH (if appropriate for the solvent system) and adjust as necessary with a suitable acid or base.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the cyclization of N-cyclopropyl glutamic acid derivatives.

Q1: What is the general mechanism for the intramolecular cyclization of N-substituted glutamic acid?

A1: The intramolecular cyclization of N-substituted glutamic acid to form a pyroglutamate derivative is a nucleophilic acyl substitution reaction. The process can be broken down into the following key steps:

  • Activation of the Gamma-Carboxylic Acid: A coupling reagent is used to convert the hydroxyl group of the gamma-carboxylic acid into a good leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea, an activated ester, or an acylphosphonium salt).

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N-cyclopropyl group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the activated gamma-carboxylic acid.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Collapse of the Intermediate and Ring Closure: The tetrahedral intermediate collapses, expelling the leaving group and forming the five-membered pyroglutamate ring.[8]

Q2: How does the N-cyclopropyl group influence the cyclization reaction?

A2: The N-cyclopropyl group can influence the reaction in several ways:

  • Steric Hindrance: The cyclopropyl group is relatively small, so steric hindrance is not typically a major issue. However, its rigid nature can influence the preferred conformations of the linear precursor.

  • Electronic Effects: The cyclopropyl group can have subtle electronic effects on the nucleophilicity of the nitrogen atom.

Q3: Are there any enzymatic methods for this type of cyclization?

A3: While not directly applicable to N-cyclopropyl glutamic acid, it is noteworthy that in biological systems, the cyclization of N-terminal glutamine and glutamate residues to form pyroglutamate is often catalyzed by the enzyme glutaminyl cyclase.[9] This highlights the biological relevance of this transformation.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Cyclization using HATU
  • Dissolution: Dissolve the linear N-cyclopropyl glutamic acid derivative (with the alpha-carboxylic acid protected) in an anhydrous solvent such as DMF or DCM to a concentration of 0.1-1 mM.

  • Addition of Reagents: To the stirred solution, add diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Activation: In a separate flask, dissolve HATU (1.1-1.5 equivalents) in a small amount of the same anhydrous solvent.

  • Initiation: Slowly add the HATU solution to the solution of the linear peptide over a period of 1-4 hours using a syringe pump.

  • Monitoring: Monitor the progress of the reaction by LC-MS or TLC.

  • Work-up: Once the reaction is complete, quench the reaction with water or a mild acid. Extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Data Summary Table
ParameterRecommended RangeRationale
Concentration 0.1 - 1 mMMinimizes intermolecular side reactions (oligomerization).[6]
Temperature 0 °C to 50 °CLower temperatures can reduce epimerization; higher temperatures can increase the reaction rate.[4][5]
Coupling Reagent HATU, PyBOP, HBTUHigh efficiency for peptide cyclizations.[3]
Base DIPEA, 2,4,6-CollidineNon-nucleophilic bases that minimize side reactions.
Solvent DMF, DCM, ACNSolvency of the starting material and potential influence on precursor conformation.

Visualizing the Workflow

Troubleshooting Workflow for Low Cyclization Yield

troubleshooting_workflow start Low Cyclization Yield check_sm Analyze Crude Reaction Mixture (LC-MS) start->check_sm unreacted_sm High Percentage of Unreacted Starting Material check_sm->unreacted_sm Diagnosis oligomers Significant Oligomerization (Dimers, Trimers) check_sm->oligomers Diagnosis side_products Presence of Other Side Products check_sm->side_products Diagnosis optimize_coupling Optimize Coupling Conditions: - Stronger coupling reagent (HATU, PyBOP) - Additives (HOBt, HOAt) - Increase temperature unreacted_sm->optimize_coupling Solution reduce_intermolecular Reduce Intermolecular Reactions: - Decrease concentration (high dilution) - Slow addition (syringe pump) oligomers->reduce_intermolecular Solution minimize_side_rxns Minimize Side Reactions: - Optimize pH/base - Milder coupling reagents - Adjust temperature side_products->minimize_side_rxns Solution improved_yield Improved Yield optimize_coupling->improved_yield reduce_intermolecular->improved_yield minimize_side_rxns->improved_yield

Caption: Troubleshooting workflow for low cyclization yield.

References

  • On the Manner of Cyclization of N-Acylated Aspartic and Glutamic Acid Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. (2020). ACS Omega. [Link]

  • Internal cyclization of glutamic acid (Glu) to produce pyroglutamic... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. (2025). ChemBioChem. [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025). ChemRxiv. [Link]

  • Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. (2019). Journal of Pharmaceutical Sciences. [Link]

  • Lactam. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Recent advances in peptide macrocyclization strategies. (2024). Chemical Society Reviews. [Link]

  • Synthesis of Lactam. (n.d.). BYJU'S. Retrieved January 17, 2026, from [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. (2018). RSC Medicinal Chemistry. [Link]

  • β-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • δ-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Synthesis of γ-lactams. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Cyclization reactions of N-terminal glutamine and glutamate residues in... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Native Peptide Cyclization, Sequential Chemoselective Amidation in Water. (2023). ChemRxiv. [Link]

  • Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. (2015). Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. (2025). Synfacts. [Link]

  • Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. (2019). ResearchGate. [Link]

  • Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases. (2023). ACS Chemical Biology. [Link]

  • Synthesis of Bicyclic Cyclopropyl amines from Amino Acid Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Navigating the Purification Maze: A Technical Support Guide for Polar Cyclopropyl-Containing Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique and often complex purification challenges of polar cyclopropyl-containing carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter these fascinating molecules in their work. The presence of the strained cyclopropyl ring, coupled with the polar carboxylic acid functionality, introduces a distinct set of properties that can complicate standard purification protocols. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

Understanding the Core Challenges

The primary difficulty in purifying polar cyclopropyl-containing carboxylic acids stems from a combination of factors:

  • High Polarity: The carboxylic acid group imparts significant polarity, leading to strong interactions with polar stationary phases and high solubility in polar solvents. This can result in poor retention on traditional reversed-phase columns.[1][2][3]

  • Unique Acidity of the Cyclopropyl Group: The C-H bonds on a cyclopropane ring exhibit more 's' character compared to those in a typical alkane, making the cyclopropyl protons slightly more acidic.[4][5][6] This can influence the overall acidity and interaction of the molecule with stationary phases.

  • Potential for Complex Impurity Profiles: Synthetic routes to these molecules can generate a variety of impurities, including starting materials, diastereomers, and ring-opened byproducts, which may have similar polarities to the target compound.[7][8]

This guide will address these challenges by providing practical solutions and explaining the scientific principles behind them.

Frequently Asked Questions (FAQs)

Q1: My cyclopropyl-containing carboxylic acid shows poor retention and elutes in the void volume on my C18 column. What is happening?

A1: This is a common issue with highly polar analytes on traditional reversed-phase (RP) columns.[1][3] The polar carboxylic acid group has a stronger affinity for the polar mobile phase than the non-polar C18 stationary phase, leading to minimal retention. To address this, you can try several strategies:

  • Use a polar-endcapped C18 column: These columns are designed to provide better retention for polar compounds.

  • Employ a 100% aqueous mobile phase at the start of your gradient: This can help to retain highly polar compounds that are not retained with even small amounts of organic modifier.[1]

  • Consider Mixed-Mode Chromatography: This technique offers a secondary retention mechanism, such as ion exchange, which can significantly improve the retention of polar acidic compounds.[2][9][10][11]

Q2: I'm observing significant peak tailing during the HPLC analysis of my compound. What are the likely causes and solutions?

A2: Peak tailing for carboxylic acids on silica-based columns is often due to strong interactions between the acidic proton of the carboxyl group and silanol groups on the silica surface.[12] To mitigate this:

  • Acidify your mobile phase: Adding a small amount of a volatile acid like formic acid or acetic acid (0.1-0.5%) to the mobile phase will suppress the ionization of the carboxylic acid and minimize interactions with the stationary phase, resulting in sharper peaks.[12][13]

  • Use a base-deactivated column: These columns have been treated to reduce the number of accessible silanol groups, thereby minimizing tailing for acidic and basic compounds.

Q3: Can I use normal-phase chromatography for my polar cyclopropyl-containing carboxylic acid?

A3: While possible, normal-phase chromatography can be challenging for highly polar carboxylic acids due to very strong retention on the polar stationary phase (e.g., silica gel). This can lead to broad peaks and require highly polar and often non-volatile mobile phases, which are not ideal for recovery and subsequent analysis like mass spectrometry. Mixed-mode or reversed-phase chromatography with the adjustments mentioned above are generally more suitable.[14]

In-Depth Troubleshooting Guides

Guide 1: Optimizing Reversed-Phase HPLC Separations

Issue: Poor retention, peak tailing, and co-elution with polar impurities.

Underlying Principles: The retention of carboxylic acids in reversed-phase chromatography is highly dependent on the pH of the mobile phase.[13][15] At a pH above the pKa of the carboxylic acid, the compound will be ionized (carboxylate form) and highly polar, resulting in poor retention. At a pH below the pKa, the compound will be in its neutral, protonated form, which is less polar and will be better retained by the non-polar stationary phase.[13][15]

Troubleshooting Workflow:

G start Start: Poor RP-HPLC Separation check_pH Is mobile phase pH 2-3 units below pKa? start->check_pH adjust_pH Adjust mobile phase pH with 0.1% Formic or Acetic Acid check_pH->adjust_pH No check_column Are you using a standard C18 column? check_pH->check_column Yes adjust_pH->check_pH polar_endcapped Switch to a polar-endcapped or polar-embedded C18 column check_column->polar_endcapped No check_gradient Is the initial organic concentration too high? check_column->check_gradient Yes mixed_mode Consider Mixed-Mode Chromatography polar_endcapped->mixed_mode Still poor retention polar_endcapped->check_gradient end Optimized Separation mixed_mode->end adjust_gradient Start with 100% aqueous or a very low organic concentration check_gradient->adjust_gradient Yes check_gradient->end No adjust_gradient->end

Caption: Troubleshooting workflow for optimizing reversed-phase HPLC.

Detailed Steps & Explanations:

  • Mobile Phase pH Adjustment:

    • Action: Ensure your mobile phase is buffered at a pH at least 2 units below the pKa of your carboxylic acid. For most carboxylic acids, a pH of 2.5-3.0 is a good starting point.[13][15]

    • Rationale: This ensures the carboxylic acid is fully protonated, increasing its hydrophobicity and retention on the C18 column.[13]

  • Column Selection:

    • Action: If a standard C18 column provides insufficient retention even with an optimized mobile phase, switch to a column specifically designed for polar analytes.

    • Options & Rationale:

      • Polar-Endcapped C18: These columns have modified surfaces that are more compatible with highly aqueous mobile phases and offer enhanced retention for polar compounds.

      • Polar-Embedded Phases: These contain a polar group within the alkyl chain, which also improves retention of polar analytes.

  • Gradient Optimization:

    • Action: Start your gradient with a very low percentage of organic solvent (e.g., 0-5%) or even 100% aqueous mobile phase.[1]

    • Rationale: A high initial organic content can cause highly polar compounds to elute very quickly, even before the gradient begins.

Guide 2: Leveraging Mixed-Mode Chromatography

Issue: Inability to achieve adequate retention and separation of the target compound from other polar, acidic, or ionic impurities using reversed-phase chromatography alone.

Underlying Principles: Mixed-mode chromatography utilizes a stationary phase with more than one type of interaction mechanism, such as reversed-phase and ion-exchange.[2][9][10] For polar acidic compounds, a mixed-mode column with both hydrophobic (e.g., C18) and anion-exchange functionalities can provide superior retention and selectivity.[9][11] The anion-exchange mechanism allows for the retention of the ionized carboxylic acid, while the reversed-phase mechanism separates based on hydrophobicity.

Experimental Protocol: Method Development for Mixed-Mode Chromatography

  • Column Selection: Choose a mixed-mode column with both reversed-phase and weak anion-exchange (WAX) or strong anion-exchange (SAX) properties.

  • Mobile Phase Preparation:

    • Aqueous Component (A): Prepare a buffered aqueous solution. The pH and ionic strength of this buffer are critical for controlling the ion-exchange retention. Start with a buffer like 10-20 mM ammonium formate or ammonium acetate, with a pH adjusted to be 1-2 units above the pKa of your carboxylic acid to ensure it is ionized.

    • Organic Component (B): Use a common reversed-phase solvent like acetonitrile or methanol.

  • Initial Gradient:

    • Start with a high percentage of the aqueous mobile phase (e.g., 95% A) to promote ion-exchange retention.

    • Run a gradient to a high percentage of the organic mobile phase (e.g., 95% B) to elute the compounds.

  • Optimization:

    • pH: Adjusting the pH of mobile phase A will directly impact the charge of the carboxylic acid and thus its retention on the anion-exchange part of the stationary phase.

    • Ionic Strength: Increasing the buffer concentration in mobile phase A will increase the competition for the ion-exchange sites and can be used to fine-tune the elution of your compound.

Data Presentation: Comparison of Chromatographic Techniques

TechniqueStationary PhaseMobile PhasePrimary Retention MechanismBest Suited For
Reversed-Phase Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile)Hydrophobic InteractionsNon-polar to moderately polar compounds.[14]
Mixed-Mode Non-polar & Ion-ExchangePolar with bufferHydrophobic & Ion-ExchangeComplex mixtures of polar, non-polar, and ionic compounds.[2][9][10][11]
Supercritical Fluid Chromatography (SFC) Various (often polar)Supercritical CO2 with polar co-solventsAdsorption and PartitioningChiral separations and purification of moderately polar to non-polar compounds.[16][17][18][19]
Guide 3: Chiral Purification of Cyclopropyl-Containing Carboxylic Acids

Issue: Separation of enantiomers or diastereomers of a chiral cyclopropyl-containing carboxylic acid.

Underlying Principles: Chiral separation can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by crystallization or chromatography, or by direct separation on a chiral stationary phase (CSP).[20][21][22][23] Supercritical Fluid Chromatography (SFC) is often a preferred technique for chiral separations due to its high efficiency and faster run times compared to HPLC.[16][18]

Workflow for Chiral Resolution:

G start Start: Racemic Mixture diastereomeric_salt Diastereomeric Salt Formation with a Chiral Base start->diastereomeric_salt chiral_hplc_sfc Direct Chiral HPLC/SFC with a Chiral Stationary Phase start->chiral_hplc_sfc crystallization Fractional Crystallization diastereomeric_salt->crystallization chromatography Chromatographic Separation of Diastereomers diastereomeric_salt->chromatography liberation Liberation of the Pure Enantiomer crystallization->liberation chromatography->liberation end Enantiomerically Pure Carboxylic Acid chiral_hplc_sfc->end liberation->end

Caption: General workflow for the chiral resolution of carboxylic acids.

Recommended Techniques:

  • Diastereomeric Salt Crystallization:

    • Protocol: React the racemic carboxylic acid with a stoichiometric amount of a chiral amine (e.g., (R)- or (S)-1-phenylethylamine, quinine, or brucine) in a suitable solvent.[21] Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out first.

    • Troubleshooting: If no crystallization occurs, try different solvents or solvent mixtures. Seeding with a small crystal can also induce crystallization.

  • Supercritical Fluid Chromatography (SFC):

    • Advantages: SFC offers fast, efficient separations with reduced solvent consumption.[16][18] It is particularly well-suited for chiral separations.

    • Method Development: Screen a variety of chiral stationary phases (e.g., polysaccharide-based columns) with a mobile phase of supercritical CO2 and a polar modifier like methanol or ethanol.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32145]([Link] SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32145)

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]

  • Analysis of polar compounds by supercritical fluid chromatography - VTechWorks. [Link]

  • Video: Supercritical Fluid Chromatography - JoVE. [Link]

  • Selectivity for Polar Acids in LC: Tips & Techniques - Phenomenex. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]

  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 - YouTube. [Link]

  • Reversed-phase chromatography - Wikipedia. [Link]

  • Why is cyclopropane more acidic than propane - Chemistry Stack Exchange. [Link]

  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? [Link]

  • N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid | Request PDF - ResearchGate. [Link]

  • Cyclopropane carboxylic acid - Wikipedia. [Link]

  • N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid | Organic Process Research & Development - ACS Publications. [Link]

  • Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase | Analytical Chemistry - ACS Publications. [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]

  • Why is cyclopropane more acidic than cyclohexane? - Quora. [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC - NIH. [Link]

  • US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google P
  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - University of Rochester. [Link]

  • Cyclopropane carboxylic acid - Grokipedia. [Link]

  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids. [Link]

Sources

Technical Support Center: 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid (CAS 876716-43-7). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this valuable synthetic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve the highest possible purity for your material.

Section 1: Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your purification workflow.

Q1: My crude this compound has a low melting point and appears oily or discolored. What are the likely impurities?

Answer:

The presence of an oily residue, discoloration, and a depressed melting point are classic indicators of impurities. Based on its likely synthetic routes, such as a Dieckmann condensation or related cyclization reactions, the primary impurities are often:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include diethyl esters or related acyclic precursors.

  • Byproducts of Cyclization: The Dieckmann condensation, an intramolecular Claisen condensation of a diester, can sometimes be incomplete or lead to side reactions if conditions are not optimal.[1][2]

  • Residual Base or Acid: Catalysts or reagents used to drive the cyclization (e.g., sodium ethoxide) or in the final workup (e.g., hydrochloric acid) may be present.

  • Solvent Residue: Incomplete removal of reaction or extraction solvents (e.g., ethanol, ethyl acetate, toluene) is a common issue.

  • Enantiomeric Impurities: If a stereoselective synthesis is performed, the undesired enantiomer may be present, which requires specialized chiral purification methods to remove.[3][4]

A general workflow for identifying and removing these impurities is outlined below.

Caption: General workflow for impurity identification and removal.

Q2: I performed a recrystallization, but the purity did not significantly improve, or my yield was very low. What went wrong?

Answer:

This is a common and frustrating issue in organic synthesis.[5][6] Several factors could be at play:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7] For a carboxylic acid like this, polar protic solvents (e.g., water, ethanol, isopropanol) or mixtures (e.g., ethanol/water, acetone/water) are good starting points.[8] If the impurities have similar solubility profiles to your product in the chosen solvent, the separation will be inefficient.

  • Cooling Too Rapidly: Rapid cooling traps impurities within the crystal lattice.[5] An ideal crystallization should show initial crystal formation after about 5 minutes and continue over 20-30 minutes. If crystals crash out immediately, you are likely cooling too fast.

  • Using Too Much Solvent: The goal is to use the minimum amount of hot solvent to fully dissolve the crude material.[7] Using an excessive amount will keep a significant portion of your product dissolved in the mother liquor even after cooling, leading to low yield.

  • "Oiling Out": The compound may be separating as a liquid (an oil) instead of a solid. This happens if the solution becomes supersaturated at a temperature above the compound's melting point. This often occurs when the boiling point of the solvent is much higher than the melting point of the solute. Oiling out prevents effective purification. To resolve this, reheat the solution, add slightly more solvent to reduce the saturation point, and allow it to cool more slowly.[5]

Troubleshooting Steps for Recrystallization:

  • Solvent Screening: Test the solubility of your crude product in a range of solvents in small test tubes to identify the optimal one.

  • Slow Cooling: After dissolving your compound in hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed" crystal from a previous batch.

Q3: Recrystallization is ineffective. Is column chromatography a viable next step?

Answer:

Yes, flash column chromatography is an excellent alternative when recrystallization fails, especially if the impurities are of a different polarity than your product.[9]

  • Stationary Phase: Silica gel is the standard choice for compounds of this nature. The carboxylic acid group will interact strongly with the silica.

  • Mobile Phase: A common mistake is using a mobile phase that is too polar, which elutes all compounds, including impurities, together. Start with a less polar solvent system and gradually increase the polarity. A good starting point would be a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) with a more polar solvent like ethyl acetate. A small amount of acetic or formic acid (0.5-1%) is often added to the mobile phase to protonate the carboxylic acid. This suppresses ionization and reduces "tailing" of the spot on the TLC plate and the peak during column elution, leading to sharper separation.

Workflow for Developing a Column Chromatography Method:

  • TLC Analysis: Use Thin Layer Chromatography (TLC) to determine the best solvent system. The ideal system will show good separation between your product spot (retention factor, Rf) and the impurity spots. Aim for an Rf value of ~0.3 for your product.

  • Column Packing: Properly pack the column with silica gel as a slurry in the initial, less polar mobile phase to avoid air bubbles and channels.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" technique often results in better separation than loading as a liquid.

  • Elution: Run the column, collecting fractions, and analyze the fractions by TLC to identify which ones contain the pure product.

Q4: How do I assess the enantiomeric purity of my final product?

Answer:

Assessing and ensuring high enantiomeric purity is critical, especially in drug development.[3][4] Standard techniques like NMR or achiral HPLC will not distinguish between enantiomers. You must use a chiral method.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and robust method. It uses a chiral stationary phase (CSP), often based on polysaccharide derivatives, to physically separate the two enantiomers, allowing for their quantification.[3][10]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is a faster, greener alternative to HPLC that often provides excellent chiral separations.

  • NMR with Chiral Shift Reagents: In some cases, adding a chiral solvating agent or a chiral derivatizing agent to your NMR sample can cause the signals for the two enantiomers to appear at different chemical shifts, allowing for integration and quantification.[4]

Typical Chiral HPLC Conditions:

ParameterTypical Value
Column Polysaccharide-based Chiral Stationary Phase
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixtures
Detection UV at 210 nm
Sample Prep 1 mg/mL solution in mobile phase

Note: The specific column and mobile phase will require method development for optimal separation.[4]

Section 2: Frequently Asked Questions (FAQs)

Q: What is the typical appearance and melting point of pure this compound? A: Pure this compound is typically a white to off-white solid. While a specific melting point is not widely published in readily available literature, a sharp melting range is indicative of high purity.

Q: What are the recommended storage conditions for this compound? A: It should be stored at room temperature in a tightly sealed container, protected from moisture.[11]

Q: Is this compound soluble in common laboratory solvents? A: As a carboxylic acid, it is expected to have good solubility in polar organic solvents like methanol, ethanol, DMSO, and DMF. Its solubility in water is likely pH-dependent, increasing significantly in basic solutions where it forms a carboxylate salt.

Q: What safety precautions should I take when handling this compound? A: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is listed with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[11] Handle in a well-ventilated area or a chemical fume hood.

Section 3: Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a good starting point for purifying gram-scale quantities of the title compound.

  • Setup: Place the crude this compound (~1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add a minimal volume of ethanol (e.g., 5-10 mL) and heat the mixture gently on a hot plate with stirring until the solid dissolves. If it does not dissolve completely, add more ethanol dropwise until a clear solution is obtained at near-boiling temperature.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add one or two drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling (Critical Step): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask.

  • Crystallization: Crystal formation should begin within 20-30 minutes. Once the flask has reached room temperature, place it in an ice-water bath for an additional 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Analysis: Characterize the final product by measuring its melting point and analyzing its purity via NMR or LC-MS.

Caption: Step-by-step recrystallization workflow.

References

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Determining the Chiral Purity of (S)-3-Acetyl-1-Boc-pyrrolidine.
  • BenchChem. (n.d.). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.
  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?.
  • BenchChem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover ACS.
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of California, Davis. (n.d.). Recrystallization and Crystallization.
  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ResearchGate. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
  • PrepChem.com. (n.d.). Preparation of pyrrolidine.
  • Wikipedia. (n.d.). Pyrrolidine.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • PubMed. (n.d.). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments.
  • ACS Publications. (n.d.). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. The Journal of Physical Chemistry.
  • PubChemLite. (n.d.). This compound.
  • LabSolu. (n.d.). This compound.
  • BOC Sciences. (n.d.). CAS 876716-43-7 this compound.
  • AK Lectures. (n.d.). Dieckmann Condensation.
  • Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY.
  • PubMed. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • Alfa Chemistry. (n.d.). Dieckmann Condensation.
  • Wikipedia. (n.d.). Dieckmann condensation.
  • University of Calgary. (n.d.). Ch21: Dieckmann condensation.
  • ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.
  • PubChem. (n.d.). This compound.
  • AK Scientific. (n.d.). This compound.
  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.

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Preventing dimer formation during synthesis of its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Dimer Formation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common and often frustrating side reaction in organic synthesis: dimerization. Unwanted dimer formation can significantly reduce the yield of your target molecule, complicate purification, and consume valuable starting materials.

As Senior Application Scientists, we understand that simply following a protocol isn't enough. True success in the lab comes from a deep understanding of the underlying chemical principles. This guide, therefore, not only provides solutions but also explains the causality behind them, empowering you to make informed decisions in your own experiments.

Understanding Dimerization: The Unwanted Partnership

Dimerization is a chemical process where two identical molecules (monomers) react with each other to form a single new molecule, the dimer.[1] This can occur through the formation of strong covalent bonds or weaker non-covalent interactions, such as hydrogen bonding.[2][3] In the context of synthesizing complex derivatives, covalent dimerization is a significant concern as it represents an irreversible loss of your starting material to an undesired byproduct.

The propensity for a molecule to dimerize is influenced by several factors, including the presence of reactive functional groups, reaction conditions, and the inherent stereoelectronic properties of the molecule itself. This guide will walk you through strategies to control these factors and steer your reaction towards the desired product.

At a Glance: Key Strategies to Prevent Dimerization

StrategyPrincipleApplicable To
High Dilution Reduces the probability of intermolecular reactions.Solution-phase synthesis.
"Pseudo-Dilution" Immobilization on a solid support mimics high dilution.Solid-phase peptide and oligonucleotide synthesis.
Protecting Groups Temporarily masks reactive functional groups.Molecules with multiple reactive sites (e.g., amino acids, polyols).
Slow Addition Maintains a low concentration of a reactive intermediate.Reactions prone to self-condensation or homocoupling.
Control of Stoichiometry Minimizes excess of a self-reactive reagent.Reactions where one component can react with itself.
Temperature Control Can favor the kinetics of the desired reaction over dimerization.Many organic reactions.
Inert Atmosphere Prevents oxygen-mediated oxidative coupling.Reactions sensitive to oxidation (e.g., Sonogashira coupling).
Catalyst/Ligand Optimization Influences the rates of competing reaction pathways.Cross-coupling reactions.

Troubleshooting Guide: Common Scenarios and Solutions

This section addresses specific challenges you might encounter in different areas of chemical synthesis.

Scenario 1: Dimerization in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

A frequent side reaction in palladium-catalyzed cross-coupling is the homocoupling of one of the coupling partners, which is a form of dimerization.[4]

Answer: Homocoupling of boronic acids in Suzuki reactions is often promoted by the presence of oxygen and certain palladium(II) species.[4][5] Here’s a systematic approach to troubleshoot this issue:

  • Rigorous Exclusion of Oxygen: This is the most critical first step. Oxygen can facilitate the oxidative homocoupling pathway.

    • Protocol: Ensure all solvents are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup.[5]

  • Addition of a Mild Reducing Agent: To minimize the concentration of Pd(II) species that can promote homocoupling, a mild reducing agent can be added.

    • Protocol: The addition of potassium formate has been shown to suppress homocoupling without significantly interfering with the main catalytic cycle.[5]

  • Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

    • Insight: Bulky, electron-rich ligands can promote the reductive elimination step of the desired product and may disfavor the pathways leading to homocoupling.[6]

  • Use of Boronic Esters: Boronic acids are more prone to protodeboronation and homocoupling than their corresponding esters.

    • Strategy: Consider converting your boronic acid to a more stable boronate ester, such as a pinacol ester, before the coupling reaction.[7]

Answer: The homocoupling of terminal acetylenes, known as the Glaser or Hay coupling, is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.[8][9]

  • Copper-Free Conditions: The most direct method to avoid copper-mediated homocoupling is to perform the reaction without a copper co-catalyst. While this might necessitate higher reaction temperatures or more active palladium catalysts, it eliminates the primary pathway for this side reaction.[3][9]

  • Strictly Anaerobic Conditions: If a copper co-catalyst is necessary for your system, ensuring a completely oxygen-free environment is paramount.[8][9]

    • Protocol: Use rigorously degassed solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low at any given time, thus favoring the intermolecular cross-coupling over the intermolecular homocoupling.

  • Hydrogen Atmosphere: In some cases, running the reaction under a diluted hydrogen atmosphere (mixed with nitrogen or argon) has been shown to significantly reduce oxidative homocoupling.[8]

Scenario 2: Dimer Formation in Peptide Synthesis

Dimerization can be a significant issue in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, especially during cyclization or when dealing with certain amino acid sequences.

Answer: The formation of a cyclic dimer instead of the desired cyclic monomer is a classic example of an intermolecular reaction competing with an intramolecular one. The key is to favor the intramolecular cyclization.

  • High Dilution Principle: In solution-phase cyclization, performing the reaction at a very low concentration (typically 0.1-1 mM) is crucial. This reduces the probability of two peptide chains finding each other in solution, thus favoring the intramolecular reaction.

  • "Pseudo-Dilution" in SPPS: On-resin cyclization takes advantage of the "pseudo-dilution" effect. The peptide chains are anchored to a solid support and are physically isolated from each other, which mimics a high-dilution environment and promotes intramolecular cyclization.[10]

  • Chaotropic Agents: For peptides that tend to aggregate and form secondary structures that favor intermolecular reactions, the addition of chaotropic agents (like DMSO) can disrupt these structures, making intramolecular cyclization more favorable.[11]

Answer: The thiol group of cysteine is readily oxidized to form a disulfide bond, leading to dimerization. This must be prevented until the desired disulfide bridge is to be formed.

  • Use of Thiol Protecting Groups: The cysteine side chain must be protected throughout the synthesis.

    • Common Protecting Groups for Cysteine:

      • Trityl (Trt): Removed by mild acid.

      • Acetamidomethyl (Acm): Stable to TFA and requires iodine for removal, allowing for orthogonal disulfide bond formation.

      • tert-Butyl (tBu): Removed by strong acid.

  • Degassed Solvents: Even with protecting groups, it is good practice to use degassed solvents to minimize oxidative conditions.

Scenario 3: Dimerization in Oligonucleotide Synthesis

In phosphoramidite-based oligonucleotide synthesis, side reactions can lead to the formation of n+1 species, including the addition of a dimer of a phosphoramidite.

Answer: The formation of a GG dimer and its subsequent incorporation into the growing oligonucleotide chain is a known side reaction in phosphoramidite chemistry.

  • Mechanism: The activators used in the coupling step are mildly acidic and can cause a small amount of detritylation of the 5'-DMT protecting group from the dG phosphoramidite in solution. This unprotected dG can then react with another activated dG phosphoramidite to form a GG dimer, which is then coupled to the growing chain.

  • Choice of Activator: Guanine is more susceptible to premature detritylation than other bases. Using a less acidic activator can minimize this side reaction. For example, Dicyanoimidazole (DCI) is less acidic than tetrazole derivatives and can reduce the incidence of GG dimer formation.

  • Quality of Phosphoramidites: Ensure that the phosphoramidite solutions are anhydrous and of high quality, as degradation products can contribute to side reactions.

The Power of Protecting Groups: A Proactive Strategy

In the synthesis of complex molecules with multiple functional groups, a proactive approach to preventing dimerization and other side reactions is the use of protecting groups.[12][13][14] A protecting group temporarily masks a reactive functional group, rendering it inert to the conditions of a particular reaction.[13] After the desired transformation is complete, the protecting group is removed.[13]

Key Principles of Protecting Group Chemistry
  • Orthogonality: Orthogonal protecting groups can be removed under different conditions. For example, a Boc-protected amine (acid-labile) and an Fmoc-protected amine (base-labile) in the same molecule allow for the selective deprotection of one without affecting the other.[14] This is a cornerstone of modern peptide and oligonucleotide synthesis.[13][15]

  • Stability and Lability: A good protecting group is stable to a wide range of reaction conditions but can be removed easily and selectively when desired.[10][14]

Common Protecting Groups to Prevent Dimerization
Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Alcohol tert-Butyldimethylsilyl etherTBDMS or TBSFluoride ion (e.g., TBAF), acid
Benzyl etherBnHydrogenolysis (H₂, Pd/C)
AcetylAcAcid or base
Amine tert-ButoxycarbonylBocStrong acid (e.g., TFA)
9-FluorenylmethoxycarbonylFmocBase (e.g., piperidine)
BenzyloxycarbonylCbz or ZHydrogenolysis (H₂, Pd/C)
Carbonyl Acetal/Ketal (with ethylene glycol)-Aqueous acid
Carboxylic Acid Methyl or Ethyl esterMe, EtAcid or base hydrolysis
Benzyl esterBnHydrogenolysis (H₂, Pd/C)
tert-Butyl estertBuStrong acid (e.g., TFA)

For a comprehensive guide to protecting groups, "Greene's Protective Groups in Organic Synthesis" is an invaluable resource.

Visualization of Prevention Strategies

Workflow for Troubleshooting Homocoupling in a Suzuki Reaction

G start Significant Homocoupling Observed degas Implement Rigorous Degassing (Freeze-Pump-Thaw or Sparge) start->degas First Step reductant Add Mild Reducing Agent (e.g., Potassium Formate) degas->reductant If homocoupling persists end Homocoupling Minimized degas->end If successful ligand Optimize Ligand (Bulky, Electron-Rich) reductant->ligand Systematic Optimization reductant->end boronate Use Boronate Ester (e.g., Pinacol Ester) ligand->boronate If necessary boronate->end

Caption: Troubleshooting workflow for Suzuki reaction homocoupling.

Intramolecular vs. Intermolecular Reactions

G cluster_0 Favors Intermolecular Reaction (Dimerization) cluster_1 Favors Intramolecular Reaction M1 Monomer Dimer Dimer M1->Dimer M2 Monomer M2->Dimer M3 Monomer Cyclic Cyclic Monomer M3->Cyclic

Caption: Effect of concentration on reaction pathways.

Purification: When Dimerization Still Occurs

Even with the best preventative measures, some dimer formation may be unavoidable. In such cases, efficient purification is key.

  • Size Exclusion Chromatography (SEC): This is often the most effective method for separating monomers from dimers, as it separates molecules based on their hydrodynamic radius. Dimers, being larger, will elute earlier than monomers.[16]

  • Ion Exchange Chromatography (IEX): In some cases, dimerization can alter the overall surface charge of a molecule, allowing for separation by IEX.[17][18] This is particularly useful for proteins and peptides.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Differences in hydrophobicity between the monomer and dimer can often be exploited for separation by RP-HPLC.

  • Crystallization: If the desired monomer is a crystalline solid, recrystallization can be a powerful technique to remove dimeric impurities, which may remain in the mother liquor.[19]

By understanding the mechanisms of dimer formation and proactively implementing strategies to prevent it, you can significantly improve the efficiency and success of your synthetic endeavors. This guide provides a starting point for troubleshooting, but always remember that each reaction is unique and may require systematic optimization of the parameters discussed.

References

  • Chemistry Learner. (n.d.). Dimerization: Definition, Types, Examples, and Applications. Chemistry Learner. Retrieved from [Link]

  • Study.com. (n.d.). Dimer | Definition, Types & Examples. Study.com. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). Preventing homocoupling in Sonogashira reactions of 1-(Bromoethynyl)cyclohexene. BenchChem.
  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Fiveable. (n.d.). 11.3 Protecting groups. Fiveable. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, September 10). Protecting Groups in Organic Synthesis [Video]. YouTube. [Link]

  • Open Access Pub. (n.d.). Dimerization. Journal of New Developments in Chemistry. Retrieved from [Link]

  • Kuo, G.-H., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 555–560.
  • ResearchGate. (2014, November 1). Is ion exchange chromatography suitable for separating monomers and dimers/multimers of a protein of interest? ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Protecting group. In Wikipedia. Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Retrieved from [Link]

  • Hahn, T., et al. (2017). Separation of Antibody Monomer-Dimer Mixtures by Frontal Analysis.
  • ResearchGate. (2025, August 10). Sonogashira Coupling Reaction with Diminished Homocoupling. ResearchGate. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. Retrieved from [Link]

  • Klushin, L. I., et al. (2004). Functional Characterization of Rhodopsin Monomers and Dimers in Detergents. Journal of Biological Chemistry, 279(52), 54875–54881.
  • UTUPub. (n.d.). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. UTUPub. Retrieved from [Link]

  • American Chemical Society. (2025, December 29). Comprehensive Characterization of Oligolactide Architecture by Multidimensional Chromatography and Liquid Chromatography−Mass Spectrometry.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • NPTEL. (n.d.). Protecting groups in organic synthesis. NPTEL. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine. NIH. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. Retrieved from [Link]

  • Iris Biotech. (n.d.). Peptide Dimer: Benefits, Chemistry, and Applications. Iris Biotech. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, March 15). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Publishing.
  • Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. Retrieved from [Link]

  • Reddit. (2021, May 22). Solid phase peptide synthesis help. r/Biochemistry. Retrieved from [Link]

  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Organic-synthesis.com. Retrieved from [Link]

  • Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Retrieved from [Link]

  • CD Formulation. (n.d.). Peptide Dimer. CD Formulation. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, October 29). Enantioselective oxidative boron Heck reactions. RSC Publishing.
  • Illumina. (2026, January 6). Adapter dimers causes, effects, and how to remove them. Illumina Knowledge. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity. NIH. Retrieved from [Link]

  • Mission Bio Support Center. (2022, December 14). How do I remove excess primer dimers? Mission Bio Support Center. Retrieved from [Link]

  • ResearchGate. (2019, April 30). Separating dimers (POI) from multimers? ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2025, February 13). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. NIH. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Google Patents. (n.d.). US20130336999A1 - Peptide with reduced dimer formation. Google Patents.
  • Wikipedia. (2023). List of purification methods in chemistry. In Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during in vitro and in vivo assays. Here, we combine fundamental physicochemical principles with proven laboratory techniques to ensure you can confidently and accurately prepare your compound for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in aqueous buffers. What is the first thing I should try?

A1: The initial and often most effective step is to adjust the pH of your aqueous buffer. As a carboxylic acid, the solubility of this compound is highly dependent on pH. By increasing the pH to a value above its pKa, you will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. A good starting point is to prepare your buffer at a pH of 7.4, which is physiologically relevant for many cell-based assays. If solubility is still an issue, a stepwise increase in pH to 8.0 or even 9.0 can be attempted, but be mindful of the pH stability of your compound and the tolerance of your assay system.

Q2: I need to prepare a high-concentration stock solution. Is Dimethyl Sulfoxide (DMSO) a good choice?

A2: Yes, Dimethyl Sulfoxide (DMSO) is an excellent choice for preparing a high-concentration stock solution of this compound.[1][2] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[1][2] For most applications, a stock solution in the range of 10-50 mM in 100% DMSO should be readily achievable. Remember to use anhydrous DMSO to prevent the introduction of water, which could affect the long-term stability of your compound. When preparing your working solutions, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[3]

Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out." It occurs when the compound is rapidly transferred from a good organic solvent (like DMSO) to a poor aqueous solvent. To mitigate this, try the following:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute your DMSO stock into a smaller volume of your aqueous buffer while vortexing to ensure rapid mixing. Then, perform subsequent dilutions from this intermediate solution.

  • Use of Co-solvents: Incorporate a water-miscible co-solvent in your final assay medium.[][5] Small percentages of ethanol, propylene glycol, or polyethylene glycol (PEG 400) can help to increase the solvent capacity of the aqueous phase and keep your compound in solution.[]

  • pH Pre-adjustment: Ensure your aqueous buffer is already at a pH that favors the solubility of your compound before adding the DMSO stock.

In-Depth Troubleshooting Guide

Issue 1: Persistent Solubility Problems in Neutral Aqueous Buffers

If you continue to face solubility challenges even after basic pH adjustments, a more systematic approach is required. This often points to the intrinsic properties of the molecule that necessitate more advanced formulation strategies.

Underlying Cause: The limited aqueous solubility of this compound at neutral pH is due to the protonated state of its carboxylic acid functional group. In this form, the molecule is less polar and more prone to self-association through hydrogen bonding, leading to the formation of insoluble aggregates. The key is to disrupt these interactions and favor solvation by water molecules.

Troubleshooting Workflow:

A Initial Observation: Compound precipitates in neutral buffer B Step 1: pH Adjustment Increase buffer pH to > pKa (e.g., 7.4-8.5) A->B C Is the compound soluble? B->C D Yes C->D E No C->E M Problem Solved D->M F Step 2: Co-solvent Screening Introduce a water-miscible co-solvent E->F G Select Co-solvent: Ethanol, PEG 400, Propylene Glycol F->G H Test co-solvent concentration (1-10% v/v) G->H I Is the compound soluble? H->I J Yes I->J K No I->K J->M L Step 3: Advanced Formulation Consider use of surfactants or cyclodextrins K->L N Further Investigation Needed L->N

Caption: Troubleshooting workflow for solubility issues.

Detailed Steps:

  • Systematic pH Titration:

    • Prepare small aliquots of your compound and attempt to dissolve them in a series of buffers with increasing pH (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).

    • Visually inspect for solubility and, if possible, quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV. This will help you determine the practical pKa and the optimal pH for your experiments.

  • Co-solvent Optimization:

    • If pH adjustment alone is insufficient, the addition of a co-solvent can reduce the polarity of the aqueous medium, making it more favorable for your compound.[]

    • Commonly used co-solvents in biological assays include:

      • Ethanol

      • Propylene glycol

      • Polyethylene glycol 400 (PEG 400)

      • Glycerin

    • Start with low concentrations (1-2% v/v) and incrementally increase to a maximum of 10% v/v, being mindful of the potential for co-solvent toxicity in your specific assay.

  • Advanced Solubilization Techniques:

    • For particularly challenging cases, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development but can be adapted for research purposes.[6][7][8][9][10]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic portions of your molecule, increasing its apparent solubility. Use at concentrations above the critical micelle concentration (CMC).

    • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

Issue 2: Long-Term Stability of Stock Solutions

Ensuring the stability of your stock solution is critical for reproducible experimental results.

Underlying Cause: Degradation of your compound in solution can occur through several mechanisms, including hydrolysis, oxidation, or reaction with the solvent. For this compound, the lactam ring could be susceptible to hydrolysis under strongly acidic or basic conditions.

Recommendations for Stable Stock Solutions:

ParameterRecommendationRationale
Solvent Anhydrous DMSOMinimizes water content, reducing the risk of hydrolysis.[1]
Storage Temperature -20°C or -80°CReduces the rate of chemical degradation.
Aliquoting Prepare small, single-use aliquotsAvoids multiple freeze-thaw cycles which can lead to degradation and introduction of moisture.
Light Exposure Store in amber vials or protect from lightPrevents potential photodegradation.
Inert Atmosphere For highly sensitive compounds, flush with argon or nitrogen before sealingDisplaces oxygen, preventing oxidation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Appropriate volumetric flask or microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Calculate the required mass of this compound (Molecular Weight: 169.18 g/mol ) for your desired volume and concentration. For example, for 1 mL of a 10 mM solution, you will need 1.69 mg.

    • Accurately weigh the solid compound into a suitable container.

    • Add approximately 80% of the final volume of anhydrous DMSO.

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) may be used to aid dissolution if necessary.

    • Once dissolved, add anhydrous DMSO to reach the final desired volume.

    • Mix thoroughly by vortexing.

    • Dispense into single-use aliquots in amber vials and store at -20°C or -80°C.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer (pH 7.4)

This protocol assumes a starting stock solution of 10 mM in DMSO.

A Start with 10 mM Stock in DMSO B Prepare Intermediate Dilution (e.g., 1 mM) A->B C Add 10 µL of 10 mM stock to 90 µL of aqueous buffer B->C D Vortex immediately and thoroughly C->D E Prepare Final Working Solution (e.g., 100 µM) D->E F Add 10 µL of 1 mM intermediate to 90 µL of aqueous buffer E->F G Vortex immediately and thoroughly F->G H Final Solution: 100 µM compound in buffer with 0.1% DMSO G->H

Sources

Technical Support Center: Stabilizing 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a Senior Application Scientist, I have structured this guide to provide not just protocols, but the underlying scientific principles to empower you in your research.

Section 1: Frequently Asked Questions (FAQs) - Proactive Stability Management

This section addresses common questions regarding the proactive measures you can take to ensure the long-term stability of this compound.

Q1: What are the primary factors that can degrade this compound during storage?

A1: The degradation of this molecule is primarily influenced by three key environmental factors: temperature, moisture, and atmospheric oxygen.[1][2]

  • Temperature: Elevated temperatures provide the activation energy needed to accelerate deleterious chemical reactions. A general rule of thumb is that a 10°C increase can double the rate of chemical degradation.[2] For this compound, this could manifest as hydrolysis of the lactam ring or decarboxylation.

  • Moisture (Humidity): As a hygroscopic solid, the compound can absorb moisture from the air.[2] Water is a reactant in hydrolysis, which can cleave the amide bond in the 5-oxopyrrolidine (a lactam) ring, leading to an open-chain amino acid derivative, thereby compromising the molecular integrity. High humidity also promotes the growth of microbes which can degrade organic compounds.[1]

  • Atmospheric Oxygen: While the molecule does not have functional groups that are highly susceptible to rapid oxidation, long-term exposure to oxygen, especially in the presence of light or trace metal catalysts, can lead to slow oxidative degradation pathways.

Q2: What are the optimal storage conditions for long-term stability?

A2: Based on the compound's structure and general principles for active pharmaceutical ingredient (API) storage, we recommend the following conditions, summarized in the table below.[3]

ParameterRecommended ConditionRationale
Temperature -20°C to -80°C (Frozen)Significantly decelerates all potential chemical degradation reactions, including hydrolysis and decarboxylation, extending the shelf life.[4]
Humidity As low as possible (<30% RH)Minimizes water absorption, thereby preventing the initiation of hydrolytic degradation pathways.[5][6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen to prevent long-term oxidative degradation.
Light Exposure Amber Glass Vial or Opaque ContainerProtects the compound from potential photodegradation by blocking UV and visible light.[1]
Container Tightly Sealed, Borosilicate Glass (Type I)Prevents moisture and gas exchange and minimizes interaction with the container surface.
Q3: What are the likely chemical degradation pathways for this molecule?

A3: The structure of this compound suggests two primary degradation pathways, especially under suboptimal storage conditions:

  • Hydrolysis of the Lactam Ring: The cyclic amide (lactam) is susceptible to hydrolysis, particularly if moisture is present and catalyzed by acidic or basic impurities. This would result in the opening of the pyrrolidine ring to form N-cyclopropyl-glutamic acid.

  • Decarboxylation: Carboxylic acids can undergo decarboxylation (loss of CO2), especially when heated.[7] While this typically requires significant energy for this specific structure, it can occur over long periods at elevated temperatures or in the presence of certain catalysts.

Q4: How can I tell if my sample of this compound has degraded?

A4: Degradation can be indicated by both physical and chemical changes:

  • Physical Appearance: A change from a white or off-white powder to a yellow or brown coloration can be a sign of degradation. Clumping or caking of the powder indicates moisture absorption.[2]

  • Chemical Analysis: The most reliable method is to use analytical techniques. A decrease in the main peak area and the appearance of new peaks in an HPLC chromatogram is a clear sign of degradation. Changes in the spectra from NMR or FTIR analysis compared to a reference standard would also indicate structural modification.

Section 2: Troubleshooting Guide - Reactive Problem Solving

This section is designed to help you diagnose and resolve issues you may encounter with your stored compound.

Q1: I've observed a color change in my compound, from white to yellowish-brown. What does this mean and what should I do?

A1: Potential Cause: A color change is often indicative of chemical degradation. It can result from the formation of minute quantities of highly conjugated impurities, which absorb visible light. This could be due to slow oxidation or other side reactions occurring over time, especially with exposure to light, air, or elevated temperatures.[8]

Troubleshooting Protocol:

  • Quarantine the Sample: Immediately isolate the sample to prevent its use in critical experiments.

  • Document Observations: Record the date, storage conditions, and the extent of the color change.

  • Perform Analytical Purity Check:

    • HPLC Analysis: This is the preferred method. Dissolve a small amount of the discolored material and a reference (or a newly purchased) sample in a suitable solvent. Run both on an HPLC system. Compare the purity percentage and look for the presence of new impurity peaks in the suspect sample. .

    • LC-MS Analysis: If available, this technique can help identify the mass of the impurity peaks, providing clues to the degradation product's structure (e.g., has the mass increased due to oxidation, or changed due to hydrolysis?).

  • Decision Making:

    • If purity has dropped significantly (>5%), the sample should be discarded.

    • If purity is still acceptable for your application, you may choose to use it but should be aware of the potential for altered reactivity or biological activity. It is highly recommended to acquire a new, pure lot for any definitive studies.

    • Review your storage procedures to ensure they align with the optimal conditions outlined in the FAQ section to prevent future occurrences.

Q2: My HPLC analysis shows a decrease in purity and a new, more polar peak. What is the likely cause?

A2: Potential Cause: The appearance of a new, more polar peak strongly suggests a hydrolysis reaction. The cleavage of the lactam ring would introduce a primary amine and a second carboxylic acid group, significantly increasing the molecule's polarity. This is a common degradation pathway for lactam-containing compounds stored with exposure to moisture.[9]

Workflow for Investigation and Mitigation:

Caption: Troubleshooting workflow for decreased purity.

Q3: How do I set up a simple in-house stability study for a new batch of the compound?

A3: Rationale: A proactive stability study is crucial for ensuring data integrity in long-term projects. This protocol establishes a baseline and monitors the compound's purity over time under your specific storage conditions.

Experimental Protocol:

  • Initial Analysis (Time Zero):

    • Upon receiving a new batch, immediately aliquot a small portion for initial analysis.

    • Record its physical appearance (color, form).

    • Obtain a baseline HPLC chromatogram and record the purity (e.g., 99.5%).

    • Obtain baseline spectroscopic data (¹H NMR, ¹³C NMR, FTIR) for future comparison.

    • Store this data as your "Time Zero" reference.

  • Sample Aliquoting and Storage:

    • Divide the bulk of the compound into multiple smaller, single-use aliquots in amber glass vials. This prevents repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.

    • Backfill each vial with an inert gas (argon or nitrogen) before sealing tightly.

    • Place the aliquots in the recommended storage condition (-20°C or colder) inside a secondary container with a desiccant.

  • Periodic Testing:

    • Establish a testing schedule (e.g., 3 months, 6 months, 12 months, and annually thereafter).

    • At each time point, remove one aliquot. Allow it to slowly warm to room temperature in a desiccator before opening to prevent water condensation.

    • Perform HPLC analysis under the exact same conditions as the "Time Zero" sample.

    • Compare the purity to the baseline. A change of more than 2% typically indicates significant degradation.

  • Data Evaluation:

    • Plot purity versus time. This will give you a real-world understanding of the compound's shelf-life under your laboratory's conditions.

References

  • Top 5 Factors Affecting Chemical Stability. (2025, October 2). Vertex AI Search.
  • Mecklenburg, M. F., & Tumosa, C. S. (1999, April 3). TEMPERATURE AND RELATIVE HUMIDITY EFFECTS ON THE MECHANICAL AND CHEMICAL STABILITY OF COLLECTIONS. Vertex AI Search.
  • How Temperature and Humidity Affect Pharmaceutical Raw Materials | Pharma Facts Explained #GMP. (2025, October 27). YouTube.
  • Influence of Simultaneous Variations in Temperature and Relative Humidity on Chemical Stability of Two Vitamin C Forms and Implications for Shelf Life Models. (2025, August 6).
  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems.
  • Effect of Temperature and Initial Moisture Content on the Chemical Stability and Color Change of Various Forms of Vitamin C. Taylor & Francis.
  • Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. (2019, March 2). Pharmaceutical Technology.
  • Active Pharmaceutical Ingredient (API). (2022, April 13). Visual Encyclopedia of Chemical Engineering Equipment.
  • Kawamura, K., & Kaplan, I. R. (1990). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage.
  • Pyrrolidine. Apollo Scientific.
  • Control and Selection of API Solid State Attributes. (2023, March 1). Pharmaceutical Outsourcing.
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Dakenchem.
  • Iron Minerals Have a Hidden “Carbon Grip” in Soil—And it Changes How We Think About CO2 Storage. (2026, January 12). Intelligent Living.
  • Storing and Shipping Frozen APIs in Single-Use Containers. (2017, June 1).
  • Degradation Pathways.
  • PYRROLIDINE FOR SYNTHESIS. Loba Chemie.
  • This compound. Achemica.
  • Pyrrolidine 99 123-75-1. Sigma-Aldrich.
  • Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (2022, February 4). ChemistrySelect.
  • Relative Stability of Carboxylic Acid Deriv
  • 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid | CAS 696647-78-6. Santa Cruz Biotechnology.
  • Protecting Groups for Carboxylic acid. (2020, July 5). YouTube.
  • This compound. PubChemLite.
  • This compound | C8H11NO3 | CID 4714359. PubChem.
  • This compound. AK Scientific.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025, June 18). PubMed.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). MDPI.
  • Degradation Pathway. (2017, March 31).
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers in Chemistry.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). PMC - NIH.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI.
  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766. PubChem.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023, April 27). MDPI.
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2016, May 18). PMC - NIH.

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Reaction monitoring techniques for 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on robust reaction monitoring and troubleshooting. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds[1][2]. The synthesis of this compound, a valuable building block, is typically achieved through the nucleophilic addition of a primary amine to itaconic acid, followed by an intramolecular cyclization/dehydration to form the lactam ring[3]. Precise monitoring of this transformation is critical for optimizing yield, minimizing impurities, and ensuring reproducibility, especially during scale-up[4][5].

General Synthetic Pathway

The reaction involves the conjugate addition of cyclopropylamine to itaconic acid, forming an intermediate that subsequently undergoes intramolecular amidation to yield the final product.

reaction_pathway General Synthesis of this compound Itaconic_Acid Itaconic Acid Intermediate Acyclic Intermediate (Post-Michael Addition) Itaconic_Acid->Intermediate + Heat (Solvent) Cyclopropylamine Cyclopropylamine Cyclopropylamine->Intermediate Product 1-Cyclopropyl-5-oxopyrrolidine- 3-carboxylic acid Intermediate->Product Intramolecular Cyclization (-H₂O)

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most effective analytical techniques for monitoring this reaction?

A1: A multi-faceted approach is often best. The primary recommended techniques are:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis. Using a reverse-phase column (e.g., C18 or a polar-embedded phase like Amide C16), you can effectively separate the polar starting materials from the product[6]. This allows for accurate tracking of reactant consumption and product formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is exceptionally powerful for structural confirmation and can be used quantitatively (qNMR). It allows for the simultaneous observation of signals unique to the reactants (e.g., vinyl protons of itaconic acid) and the product (e.g., newly formed methylene and methine protons on the pyrrolidinone ring)[7][8][9].

  • In-situ Infrared (IR) Spectroscopy: Techniques like ATR-FTIR can provide real-time qualitative data by monitoring the disappearance of the C=C stretch from itaconic acid and the emergence of the characteristic lactam carbonyl (C=O) band[10][11][12].

  • Mass Spectrometry (MS): While not a primary quantitative tool without an isotope-labeled standard, LC-MS or direct analysis techniques can rapidly confirm the mass of the product and identify potential side products or intermediates[13][14].

Q2: Why is real-time or in-situ reaction monitoring preferable to analyzing discrete time points?

A2: Real-time monitoring offers a continuous view of the reaction's progress, providing unparalleled insight into its kinetics and mechanism[4][9]. This is crucial for:

  • Identifying Transient Intermediates: Unstable species that might be missed with offline analysis can be detected[15].

  • Determining True Reaction Endpoint: Prevents premature or unnecessarily long reaction times, which can lead to impurity formation or energy waste.

  • Safety and Process Control: For exothermic reactions, real-time monitoring is essential for maintaining control, especially during scale-up where heat dissipation is a concern[5].

  • Kinetic Data: Provides rich data sets for understanding reaction mechanisms and optimizing parameters like temperature and catalyst loading[9][16].

Q3: What are the critical spectral or chromatographic features to monitor?

A3:

  • In HPLC: Monitor the decrease in the peak area of itaconic acid and cyclopropylamine (if detectable by your method) and the corresponding increase in the peak area of the product.

  • In ¹H NMR: Track the disappearance of the vinyl proton signals of itaconic acid (typically around 5.8-6.4 ppm) and the appearance of the characteristic aliphatic protons of the pyrrolidinone ring in the product.

  • In IR: Observe the decrease in the C=C stretching vibration (around 1640 cm⁻¹) of itaconic acid and the increase in the amide I band (lactam carbonyl, typically around 1680-1700 cm⁻¹) of the product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and monitoring process.

Q4: My reaction has stalled, or the yield is very low. What are the likely causes and how can I fix it?

A4: Low conversion is a common issue stemming from several potential root causes. A systematic approach is key to diagnosis.

troubleshooting_low_yield Troubleshooting Workflow for Low Yield Start Problem: Low Product Yield Check_Reagents 1. Verify Reagent Quality & Stoichiometry - Purity of itaconic acid? - Accurate measure of cyclopropylamine? Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions - Is temperature sufficient for cyclization? - Is mixing adequate? Check_Reagents->Check_Conditions Reagents OK Solution_Reagents Solution: - Use purified reagents. - Re-verify stoichiometry. Check_Reagents->Solution_Reagents Issue Found Check_pH 3. Assess pH/Solvent - Is solvent appropriate (e.g., water, toluene)? - Is pH inhibiting cyclization? Check_Conditions->Check_pH Conditions OK Solution_Conditions Solution: - Increase temperature incrementally. - Improve stirring. Check_Conditions->Solution_Conditions Issue Found Check_Analysis 4. Validate Analytical Method - Is the product stable under analysis conditions? - Is the method calibrated? Check_pH->Check_Analysis pH/Solvent OK Solution_pH Solution: - Screen alternative solvents. - Consider a catalytic amount of acid/base. Check_pH->Solution_pH Issue Found Solution_Analysis Solution: - Re-develop/validate HPLC/NMR method. Check_Analysis->Solution_Analysis Issue Found

Caption: A step-by-step diagnostic workflow for low yield issues.

Detailed Recommendations:

  • Reagent Integrity: Itaconic acid can polymerize on storage. Verify its purity via melting point or NMR before use. Cyclopropylamine is volatile; ensure accurate measurement and prevent evaporation loss.

  • Reaction Temperature: The initial Michael addition may proceed at a lower temperature, but the subsequent intramolecular cyclization to form the lactam often requires elevated temperatures (e.g., reflux) to drive off water.

  • Solvent Choice: While the reaction can be run in various solvents, water is often used and can facilitate the reaction. However, azeotropic removal of water using a solvent like toluene with a Dean-Stark trap can be more effective at driving the final cyclization step.

  • Catalysis: While often thermally driven, the cyclization step can be influenced by pH. In some cases, a catalytic amount of a non-nucleophilic acid might facilitate the reaction, though this should be optimized carefully to avoid side reactions[17].

Q5: My analytical results show multiple unexpected peaks. What side products should I expect?

A5: The presence of impurities can complicate purification and reduce yield. Common side products in this synthesis include:

  • Isomers of the Product: Itaconic acid can potentially react to form regioisomers, although the 5-oxo-3-carboxylic acid is generally favored.

  • Unreacted Acyclic Intermediate: If the cyclization is incomplete, you will see the Michael addition product. This can be confirmed with LC-MS by identifying a peak with a mass corresponding to the sum of the reactants.

  • Polymeric Materials: Itaconic acid can self-polymerize, especially at high temperatures or in the presence of radical initiators. These polymers are often insoluble and may appear as baseline noise or late-eluting peaks in HPLC.

  • Decarboxylation Products: Under harsh thermal conditions, decarboxylation of the carboxylic acid groups could occur.

To identify these impurities, use LC-MS to obtain the molecular weight of each unknown peak. For structural elucidation, fraction collection followed by NMR analysis is the gold standard.

Q6: My HPLC peak shapes for the carboxylic acid product are poor (e.g., tailing). How can I improve this?

A6: Poor peak shape for acidic analytes is a common chromatographic challenge.

  • Mobile Phase pH: The most common cause is the interaction of the ionized carboxylate group with residual silanols on the silica-based column. Lowering the pH of the aqueous mobile phase (e.g., to pH 3.0-3.5 with formic acid or phosphate buffer) will protonate the carboxylic acid, making it less polar and minimizing these secondary interactions[18].

  • Column Choice: If pH adjustment is insufficient, consider a column with advanced end-capping or a different stationary phase, such as an amide-embedded column, which can offer alternative selectivity and improved peak shape for polar compounds[6].

  • Chelating Effects: Ensure your mobile phase and sample diluent are free of metal contaminants, which can chelate with the carboxylic acid and cause peak tailing. Adding a small amount of a chelator like EDTA to the mobile phase can sometimes help.

Key Experimental Protocols & Data

General Experimental Workflow for Reaction Monitoring

workflow_monitoring General Experimental Workflow for Reaction Monitoring Setup 1. Set Up Reaction (Controlled Temp, Stirring) T0 2. Take T=0 Sample (Before adding one reactant or heat) Setup->T0 Start_Reaction 3. Initiate Reaction (Add final reactant / Apply heat) T0->Start_Reaction Sampling 4. Periodic Sampling (e.g., every 30-60 min) Start_Reaction->Sampling Quench 5. Quench Aliquot (If necessary, e.g., cool, dilute) Sampling->Quench Prepare_Sample 6. Prepare for Analysis (Dilute, filter, derivatize) Quench->Prepare_Sample Analysis 7. Analyze Sample (HPLC, NMR, GC-MS) Prepare_Sample->Analysis Data_Processing 8. Process & Plot Data (Peak Area/Integral vs. Time) Analysis->Data_Processing Decision 9. Evaluate Progress - Is reaction complete? - Are side products forming? Data_Processing->Decision Decision->Sampling No Stop Stop Reaction & Workup Decision->Stop Yes Continue Continue Monitoring

Caption: A systematic workflow for effective reaction monitoring.

Protocol 1: HPLC-UV Monitoring

This method is designed to quantify the consumption of itaconic acid and the formation of the product.

  • Instrumentation: HPLC system with UV detector.

  • Sample Preparation: Withdraw ~50 µL of the reaction mixture. Quench by diluting into 1.0 mL of the mobile phase's initial composition. Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Discovery® RP-Amide C16, 15 cm x 4.6 mm, 5 µm, or equivalent C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 5% B, hold for 2 min, ramp to 95% B over 10 min, hold for 2 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (for the carboxylic acid and amide chromophores).

  • Analysis: Integrate the peak areas for itaconic acid and the product. Plot the normalized peak area of the product versus time to monitor reaction progress.

ParameterSettingRationale
Column RP-Amide C16 or C18Good retention and separation for polar acidic and amide compounds[6].
Mobile Phase pH Acidic (0.1% HCOOH)Suppresses ionization of carboxylic acids, leading to better peak shape and retention[18].
Detector Wavelength 210 nmCarboxylic acid and amide groups have UV absorbance at low wavelengths.
Gradient Elution 5% to 95% ACNAccommodates the polarity difference between reactants and product.

Table 1: Recommended HPLC-UV Parameters

Protocol 2: ¹H NMR Spectroscopy Monitoring

This method provides structural information and relative concentrations of species in the reaction mixture.

  • Sample Preparation: Withdraw ~100 µL of the reaction mixture. If the reaction solvent is not deuterated, evaporate the solvent in vacuo. Re-dissolve the residue in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a known amount of an internal standard (e.g., dimethyl sulfone) if quantitative data is required.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Identify and integrate the key signals for the reactants and product. The reaction progress can be calculated from the relative integrals of these signals.

CompoundKey ¹H NMR Signal (approx. δ, ppm)MultiplicityRationale for Monitoring
Itaconic Acid5.8 and 6.3s, sDisappearance of unique vinyl protons indicates consumption.
Product2.5 - 3.5mAppearance of new aliphatic protons in the pyrrolidinone ring.
Product0.5 - 1.0mAppearance of characteristic cyclopropyl protons.

Table 2: Key ¹H NMR Chemical Shifts for Monitoring

Comparison of Monitoring Techniques
TechniqueProsConsBest For
HPLC-UV Highly quantitative, robust, widely available.Requires sampling and sample preparation (offline), potential for poor peak shape.Accurate kinetic studies and purity assessment[4][].
¹H NMR Structurally informative, can be quantitative (qNMR), minimal sample prep for in-situ.Lower sensitivity than HPLC, requires specialized equipment for in-situ flow NMR[8][20][21].Mechanistic studies and structural confirmation of products and byproducts.
GC-MS High sensitivity and resolution, provides mass information.Requires derivatization for non-volatile analytes like carboxylic acids, thermal degradation possible[22][23].Impurity identification after conversion to volatile esters/amides.
In-situ IR Real-time, non-invasive, no sampling required.Generally qualitative/semi-quantitative, spectral overlap can be an issue[10][11][12].Tracking functional group changes to determine reaction initiation and endpoint.

Table 3: Comparative Analysis of Common Reaction Monitoring Techniques

References
  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. (_)
  • Leadbeater, N. E., & McGowan, C. (n.d.). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy.
  • Spectroscopy Online. (2025).
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  • Gorges, J., et al. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes.
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  • China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed. ()
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  • National Institutes of Health. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. ()
  • ACS Publications. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters. ()
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  • ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions. ()
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  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ()
  • Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. ()
  • MicroSolv Technology Corporation. (2025).
  • Annex Publishers. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ()
  • National Institutes of Health. (n.d.). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. ()
  • PubMed. (n.d.). GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. ()
  • RSC Publishing. (n.d.). Online reaction monitoring by single-scan 2D NMR under flow conditions. ()
  • ResearchGate. (2025). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ()
  • YouTube. (2021). Reaction Monitoring by NMR. ()
  • PubMed. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. ()
  • ResearchGate. (2025). Pyrolysis-gas chromatography-mass spectrometry for studying N-vinyl-2-pyrrolidone-co-vinyl acetate copolymers and their dissolution behaviour. ()
  • ResearchGate. (2020).
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  • ResearchGate. (2025). Reactions with pyrrolidine-2,4-diones, II: New approaches to the synthesis of substituted 5,6-dihydropyrrolo[3,4-d][10][11]triazol-4(2H,4H)ones. ()

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, appearing in a range of candidates for antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] The precise three-dimensional arrangement of its atoms is paramount, as subtle changes in stereochemistry can dramatically alter pharmacological activity and toxicological profiles. Therefore, robust and unambiguous structural validation is not merely a characterization step but a cornerstone of any drug discovery program built upon this scaffold.

This guide provides a comparative analysis of the essential analytical techniques required for the complete structural elucidation of these derivatives. It moves beyond a simple listing of methods to explain the causality behind experimental choices, emphasizing an integrated, multi-technique approach that constitutes a self-validating system.

The Structural Challenge: Defining Connectivity and Stereochemistry

The core structure of a this compound derivative presents several key validation challenges:

  • Connectivity: Confirming the precise arrangement of atoms and the integrity of the cyclopropyl, pyrrolidinone, and carboxylic acid moieties.

  • Diastereomerism: The potential for cis and trans isomers arising from the relative orientation of substituents on the pyrrolidinone ring, primarily at the C3 position.

  • Enantiomerism: The chiral center at C3 (and potentially others depending on substitution) necessitates the separation and absolute configuration assignment of enantiomers.

An effective validation strategy must address each of these points using orthogonal techniques—methods that rely on different physical principles—to build a comprehensive and irrefutable structural proof.

Comparative Analysis of Key Validation Techniques

No single technique is sufficient for complete validation. The power of a robust protocol lies in the synergistic interpretation of data from multiple sources. The following table compares the primary analytical tools and their specific utility for this molecular class.

Technique Information Provided for the Scaffold Strengths Limitations
High-Resolution Mass Spectrometry (HRMS) Provides exact mass to confirm elemental composition (molecular formula).High sensitivity and accuracy (typically <5 ppm), confirming the expected atoms are present.[4][5]Provides no information on atom connectivity or stereochemistry (isomers are indistinguishable).
1D NMR (¹H, ¹³C) Confirms the presence of key functional groups and provides an initial map of the proton and carbon framework.Excellent for verifying the presence of the cyclopropyl, pyrrolidinone, and carboxylic acid moieties through characteristic chemical shifts.[6][7]Can be ambiguous for complex spin systems or overlapping signals. Does not inherently define stereochemistry.
2D NMR (COSY, HSQC, HMBC) Establishes covalent bond connectivity. COSY shows ¹H-¹H couplings, HSQC links protons to their attached carbons, and HMBC reveals long-range ¹H-¹³C correlations.Unambiguously pieces together the molecular skeleton, confirming the precise placement of all substituents.Does not directly provide through-space information required for stereochemical assignment.
2D NMR (NOESY/ROESY) Determines spatial proximity of protons. Cross-peaks indicate protons that are close in space (<5 Å), which is critical for assigning relative stereochemistry.The definitive method for distinguishing cis/trans diastereomers on the pyrrolidinone ring by observing key Nuclear Overhauser Effect (NOE) correlations.[8][9]Absence of an NOE signal is not conclusive proof of distance. Requires careful interpretation.
Chiral Chromatography (HPLC/SFC) Separates enantiomers and diastereomers, allowing for their quantification and isolation.Essential for determining enantiomeric excess (ee%) and diastereomeric ratio (dr). Can be scaled for preparative separation.[10]Requires development of a specific method for each compound. Does not assign absolute configuration on its own.
X-ray Crystallography Provides the absolute, three-dimensional structure of a molecule in the solid state.Considered the "gold standard" for determining absolute configuration (R/S) and confirming relative stereochemistry without ambiguity.[11][12][13]Requires a suitable single crystal, which can be difficult and time-consuming to obtain.[11]

An Integrated Workflow for Unambiguous Structural Validation

A robust validation protocol follows a logical progression, starting with broad confirmation and moving to fine stereochemical detail. Each step provides data that informs the next, creating a self-validating loop.

G cluster_0 Phase 1: Composition & Connectivity cluster_1 Phase 2: Stereochemical Determination cluster_2 Phase 3: Absolute Configuration cluster_3 Final Validation A Synthesized Compound B LC-MS Analysis A->B Purity Check C High-Resolution Mass Spectrometry (HRMS) B->C Proceed if >95% pure D 1D NMR (¹H, ¹³C) C->D Confirm Elemental Comp. E 2D NMR (COSY, HSQC, HMBC) D->E Confirm Framework F Structure Connected E->F Confirm Connectivity G 2D NOESY / ROESY F->G I Chiral Chromatography (HPLC/SFC) F->I H Relative Stereochemistry (cis/trans) Assigned G->H Observe key NOEs N Fully Validated Structure H->N J Enantiomers Separated & Quantified (ee%) I->J Develop method K Isolated Enantiomer(s) J->K L Single Crystal X-ray Crystallography K->L Grow single crystal M Absolute Configuration (R/S) Determined L->M Solve structure M->N

Caption: Integrated workflow for structural validation.

Experimental Protocol: Distinguishing cis vs. trans Diastereomers via NOESY

The determination of the relative stereochemistry on the pyrrolidinone ring is one of the most critical steps. The Nuclear Overhauser Effect (NOE) is a through-space phenomenon where magnetization is transferred between protons that are physically close, regardless of the number of bonds separating them. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the method of choice.[8][9]

Objective: To determine if the cyclopropyl group at N1 and the carboxylic acid at C3 are on the same side (cis) or opposite sides (trans) of the pyrrolidine ring.

Methodology:

  • Sample Preparation: Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of 5-10 mg/mL. Ensure the sample is free of paramagnetic impurities.

  • NMR Acquisition:

    • Acquire standard ¹H, ¹³C, and COSY spectra to assign all proton and carbon signals unambiguously. Let's denote the proton at C3 as H3 and the protons on the methylene groups of the pyrrolidinone ring as H2α/β and H4α/β.

    • Set up a phase-sensitive 2D NOESY experiment. A key parameter is the mixing time (d8), which is typically set between 500-800 ms to allow for the buildup of NOE cross-peaks for a small molecule.

  • Data Analysis & Interpretation:

    • Process the 2D NOESY spectrum and look for key cross-peaks.

    • For the cis isomer: A strong NOE cross-peak is expected between the methine proton of the cyclopropyl group and the H3 proton. This indicates they are on the same face of the five-membered ring.

    • For the trans isomer: No NOE cross-peak should be observed between the cyclopropyl methine proton and H3. Instead, an NOE would likely be seen between H3 and one of the H4 protons on the opposite face of the ring.

Protocol: Chiral Separation and Absolute Configuration Assignment

Once the relative stereochemistry is established, the absolute configuration of the chiral center(s) must be determined. This is a two-part process: separating the enantiomers and then assigning the R/S configuration to each.

Part A: Enantiomer Separation by Chiral HPLC

Objective: To separate the racemic compound into its individual enantiomers and determine the enantiomeric excess (ee%).

Rationale: Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatography.[14] Chiral chromatography uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Methodology:

  • Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) with different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an acidic or basic additive like trifluoroacetic acid or diethylamine).[10]

  • Method Optimization: Once baseline separation is achieved, optimize the mobile phase composition and flow rate to maximize resolution (Rs > 1.5 is ideal).

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess of the mixture.

  • Preparative Separation (Optional): Scale up the optimized method on a larger-diameter column to isolate milligram-to-gram quantities of each pure enantiomer for further study and absolute configuration assignment.

Part B: Absolute Configuration by X-ray Crystallography

Objective: To unambiguously determine the R/S configuration of a single, pure enantiomer.

Rationale: X-ray crystallography is the most reliable method for determining the absolute configuration of a chiral molecule.[11][13] By analyzing the diffraction pattern of X-rays from a single crystal, the precise three-dimensional coordinates of every atom can be determined. The use of anomalous dispersion allows for the differentiation between the true structure and its mirror image.[15]

Methodology:

  • Crystal Growth: Grow a high-quality single crystal of one of the purified enantiomers. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a single-crystal X-ray diffractometer and collect diffraction data, typically using Cu Kα radiation.

  • Structure Solution and Refinement: Solve the crystal structure to obtain the atomic coordinates and connectivity.

  • Absolute Structure Determination: Refine the structural model against the diffraction data. The absolute configuration is determined by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.[13] A value close to 1 would indicate the opposite enantiomer was crystallized.

By following this integrated, multi-technique workflow, researchers can have the highest degree of confidence in the structural and stereochemical integrity of their this compound derivatives, ensuring a solid foundation for subsequent drug development efforts.

References

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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Kinase Inhibitor Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding the Molecular Blueprint of Drug Action

In the intricate process of drug discovery, the Structure-Activity Relationship (SAR) analysis stands as a foundational pillar. It is the systematic study of how the chemical structure of a molecule influences its biological activity.[1][2] This guide provides an in-depth, practical comparison of analogs for a critical class of therapeutics: Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. EGFR, a receptor tyrosine kinase, is a well-established oncogene whose dysregulation drives the growth of numerous cancers, most notably non-small cell lung cancer (NSCLC).[3][4]

First-generation inhibitors like Gefitinib and Erlotinib function by competitively binding to the ATP pocket of the EGFR kinase domain, preventing its activation and subsequent downstream signaling.[4][5] The quinazoline scaffold is a key feature of these inhibitors, providing a robust framework for interaction with the kinase's active site.[3][6] This guide will use the quinazoline scaffold as a central case study to explore how medicinal chemists systematically modify a lead compound to enhance potency, improve selectivity, and optimize pharmacokinetic properties. We will dissect the causality behind these molecular modifications and detail the self-validating experimental protocols required to quantify their effects.

The Guiding Principle: The EGFR Inhibitor Pharmacophore

Before initiating a campaign of analog synthesis, it is crucial to understand the key molecular interactions that confer activity. This is encapsulated in the pharmacophore model—an abstract representation of the essential steric and electronic features required for optimal binding to the biological target.[6] For a typical quinazoline-based EGFR inhibitor, the pharmacophore can be deduced from co-crystal structures and analysis of known active compounds.

A generally accepted pharmacophore for this class includes:

  • A Hydrogen Bond Acceptor: The N1 nitrogen of the quinazoline core forms a critical hydrogen bond with the backbone NH of Met793 in the "hinge region" of the kinase. This is the primary anchor for the inhibitor.

  • A Hydrophobic Core: The quinazoline ring itself occupies a hydrophobic pocket, fitting snugly into the adenine-binding region.

  • A Gatekeeper Pocket Interaction: A substituent, typically an aniline ring at the C4 position, projects into a hydrophobic pocket controlled by the "gatekeeper" residue, Thr790.

  • A Solvent-Exposed Region: A solubilizing group, often at the C6 or C7 position of the quinazoline, extends towards the solvent-exposed region of the ATP binding cleft, offering a vector for modification to improve properties like solubility and metabolic stability.

Understanding this pharmacophore is not merely academic; it provides the logical framework for analog design. Each new molecule is a hypothesis being tested: "Will modifying this region to better fit the pharmacophore improve activity?"

EGFR_Pharmacophore cluster_Inhibitor Quinazoline Inhibitor cluster_EGFR EGFR ATP Binding Pocket Inhibitor Quinazoline Core Hinge Binder (N1) Aniline Moiety Solubilizing Group Pocket Hydrophobic Pocket Hinge Region (Met793) Gatekeeper Pocket (Thr790) Solvent Front Inhibitor:f1->Pocket:f1 H-Bond (Critical) Inhibitor:f0->Pocket:f0 Hydrophobic Interaction Inhibitor:f2->Pocket:f2 Hydrophobic Interaction Inhibitor:f3->Pocket:f3 Solvent Interaction

Figure 1: Pharmacophore model for a quinazoline-based EGFR inhibitor.

Systematic Analog Comparison: A Case Study

To illustrate the SAR process, we will analyze a series of hypothetical analogs based on the 4-anilinoquinazoline scaffold, a core structure in many first-generation EGFR inhibitors.[3][6] Our lead compound, Analog 1 , serves as the baseline for comparison. The goal is to systematically probe the different regions of the pharmacophore to understand their contribution to inhibitory activity.

The primary measure of potency will be the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the activity of the EGFR kinase by 50% in a biochemical assay. A lower IC₅₀ value indicates a more potent compound.

Table 1: Structure-Activity Relationship of 4-Anilinoquinazoline Analogs as EGFR Inhibitors

Analog IDQuinazoline C6/C7 SubstitutionAniline C3 SubstitutionEGFR Kinase IC₅₀ (nM)SAR Rationale & Interpretation
1 (Lead) 6,7-dimethoxy-Cl15Baseline activity. The methoxy groups provide moderate solubility and the 3-chloroaniline interacts with the gatekeeper pocket.
2 6,7-dimethoxy-H 250Removal of the chloro group drastically reduces potency. This confirms the critical importance of a hydrophobic/electronegative substituent at this position for interaction with the gatekeeper pocket.[6]
3 6,7-dimethoxy-Br 12Substitution with a larger halogen (Bromo) maintains or slightly improves potency. This suggests the pocket can accommodate larger hydrophobic groups.
4 6,7-dimethoxy-C≡CH (Ethynyl) 5Introduction of the ethynyl group significantly enhances potency. This modification, seen in the approved drug Erlotinib, likely forms favorable hydrophobic interactions deep within the pocket.[7][8]
5 7-methoxy-6-(morpholinopropoxy) -Cl25Replacing a methoxy with a larger, more polar morpholino-containing side chain decreases potency. While intended to improve solubility and PK properties (as in Gefitinib), this specific modification may introduce steric hindrance or unfavorable interactions in the solvent-exposed region.[5][9]
6 7-methoxy-6-(2-methoxyethoxy) -C≡CH4Combining the potent ethynyl group with a solubilizing chain maintains high potency. This demonstrates a successful multi-parameter optimization, balancing potency with physicochemical properties.[7][10]

Note: The IC₅₀ values presented are illustrative for comparison purposes, based on trends reported in medicinal chemistry literature.[6][7][10]

This iterative process of design, synthesis, and testing allows researchers to build a clear picture of the molecular requirements for potent EGFR inhibition, guiding the development of optimized clinical candidates.

Experimental Protocols for SAR Determination

The generation of reliable and reproducible data is the bedrock of any SAR study. The following protocols represent self-validating systems for determining the biochemical potency and cellular activity of inhibitor analogs.

Primary Screen: Biochemical Kinase Inhibition Assay (HTRF® Format)

Objective: To determine the direct inhibitory effect of analog compounds on the enzymatic activity of purified EGFR tyrosine kinase. The Homogeneous Time-Resolved Fluorescence (HTRF®) assay is a robust, high-throughput method that measures the phosphorylation of a substrate.[11][12][13]

Principle: A biotinylated substrate peptide is phosphorylated by the EGFR kinase. An anti-phosphotyrosine antibody labeled with a Europium cryptate (donor) and streptavidin-XL665 (acceptor) are added. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, generating a FRET signal. Inhibitors prevent phosphorylation, leading to a decrease in the signal.[14][15]

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare serial dilutions of test analogs (e.g., 10-point, 3-fold dilutions starting from 10 µM) in 100% DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer 0.5 µL of each compound dilution into a 384-well low-volume assay plate.

    • Include wells for a positive control (a known potent inhibitor, e.g., Erlotinib) and a negative control (DMSO vehicle only, representing 0% inhibition).

  • Enzyme Addition:

    • Dilute recombinant human EGFR kinase enzyme to the desired working concentration (e.g., 2 nM) in 1x enzymatic buffer.

    • Add 5.5 µL of the diluted enzyme to each well containing the compounds.

  • Pre-incubation:

    • Seal the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation:

    • Prepare a solution containing the biotinylated universal tyrosine kinase substrate (e.g., poly-GT-biotin) and ATP, both diluted in 1x enzymatic buffer. The final concentrations should be at or near the Km for each (e.g., 0.1 µM substrate, 10 µM ATP).

    • Add 4 µL of the substrate/ATP mix to all wells to start the kinase reaction.

  • Kinase Reaction Incubation:

    • Seal the plate and incubate for 30 minutes at room temperature.

  • Detection:

    • Prepare the HTRF detection reagent mix by diluting the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in detection buffer (which contains EDTA to stop the reaction).

    • Add 10 µL of the detection mix to each well.

  • Final Incubation & Readout:

    • Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each analog.

Secondary Screen: Cell-Based Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of the inhibitor analogs on the viability and metabolic activity of a cancer cell line that is dependent on EGFR signaling (e.g., A431 or HCC827).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[16] Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT reagent to insoluble purple formazan crystals.[17] These crystals are then solubilized, and the absorbance of the resulting solution is proportional to the number of living cells.[18]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture A431 cells to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well flat-bottom plate at a density of 10,000 cells/well in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adhesion.

  • Compound Treatment:

    • Prepare serial dilutions of the test analogs in culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include wells for a positive control (e.g., Erlotinib), a negative control (vehicle), and a "no-cell" background control (medium only).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C. During this time, purple formazan crystals will form within viable cells.

  • Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.

    • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" control from all other readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Visualizing the Workflow

A successful SAR campaign follows a logical, cyclical process. This workflow ensures that learnings from each round of testing are systematically incorporated into the design of the next generation of analogs.

SAR_Workflow A Hypothesis & Design (Based on Pharmacophore/SAR Data) B Chemical Synthesis of New Analogs A->B C Biological Testing (Biochemical & Cellular Assays) B->C D Data Analysis (Determine IC50 / Potency) C->D E SAR Interpretation (Update Pharmacophore Model) D->E E->A Iterative Cycle F Lead Optimization (Select compounds for further study - e.g., ADME, in vivo) E->F

Figure 2: The iterative workflow of a Structure-Activity Relationship (SAR) study.

Conclusion

The Structure-Activity Relationship study is a dynamic and iterative process that forms the intellectual core of medicinal chemistry. By systematically modifying a lead compound and quantifying the effects of those changes through robust biochemical and cellular assays, researchers can build a detailed understanding of the molecular requirements for biological activity. The case study of quinazoline-based EGFR inhibitors demonstrates how this process, guided by the pharmacophore concept, can successfully translate structural insights into potent and selective drug candidates. The disciplined application of this workflow is essential for navigating the complex chemical space and accelerating the journey from an initial hit to a life-changing therapeutic.

References

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A Senior Application Scientist's Guide to Oseltamivir (Tamiflu®) Synthesis: A Head-to-Head Comparison of Strategic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Oseltamivir, the active pharmaceutical ingredient in Tamiflu®, stands as a critical tool in the global defense against influenza A and B viruses.[1][2][3] As the prodrug of a potent neuraminidase inhibitor, it prevents the release of new viral particles from infected cells, thereby curbing the spread of infection.[3][4] The synthesis of this molecule, which possesses three crucial stereocenters, is a formidable challenge that has spurred remarkable innovation in the field of organic chemistry.[5][6] The pressure for a scalable, cost-effective, and safe manufacturing process, particularly in light of potential pandemics, has led to the development of numerous distinct synthetic strategies.[7][8]

This guide provides an in-depth, head-to-head comparison of the most significant synthesis routes to Oseltamivir. We will move beyond a simple recitation of reaction steps to dissect the underlying strategic decisions, evaluate performance based on experimental data, and provide the technical insights necessary for researchers, scientists, and drug development professionals to appreciate the elegance and practicality of each approach.

Route 1: The Industrial Benchmark - The Roche Synthesis from (-)-Shikimic Acid

The commercial production of Oseltamivir has historically been dominated by a route that begins with (-)-shikimic acid.[5][6][8] This natural product, famously extracted from Chinese star anise (Illicium verum), provides a powerful strategic advantage: it is an inexpensive chiral pool starting material where the cyclohexene core and key stereochemistry are already partially established.[3][5][9][10][11] This route, originally developed by Gilead Sciences and later optimized for industrial scale by Hoffmann-La Roche, represents a triumph of process chemistry.[2][12]

Strategic Rationale: The core principle is to leverage the inherent chirality of shikimic acid to minimize the complexity of asymmetric synthesis. The focus shifts to efficient functional group manipulation to install the C4-acetamido and C5-amino groups, as well as the 3-pentyloxy side chain.

Key Transformations: The industrial process involves a multi-step sequence that typically includes:

  • Esterification and Acetal Protection: Initial protection of the carboxylic acid and diol functionalities.[5]

  • Epoxide Formation: Creation of a key epoxide intermediate from the protected diol.[5][12]

  • Azide Chemistry: Regiospecific opening of the epoxide with an azide nucleophile to install the C5-amino precursor. This is followed by reduction and subsequent introduction of the C4-acetamido group, often also involving an azide intermediate.[12][13]

While highly effective, the reliance on potentially explosive and toxic azide reagents is a significant safety consideration in large-scale manufacturing.[7][14] This has prompted extensive research into azide-free alternatives, with Roche itself developing second-generation processes that utilize different nitrogen sources to open the key epoxide intermediate.[5][6][15][16]

Performance:

  • Overall Yield: The optimized industrial process achieves yields in the range of 30-35%.[2][15] An impressive azide-free variation has been reported with yields of 35-38%.[16] A highly optimized 8-step route also starting from shikimic acid has achieved a 47% overall yield.[9][17]

  • Number of Steps: Approximately 8-12 steps from (-)-shikimic acid.[2][6][15]

Roche Synthesis Shikimic_Acid (-)-Shikimic Acid Protected_Diol Protected Diol (Esterification, Ketalization) Shikimic_Acid->Protected_Diol Epoxide Key Epoxide Intermediate Protected_Diol->Epoxide Azido_Alcohol Azido Alcohol (Azide Opening) Epoxide->Azido_Alcohol Aziridine Aziridine Intermediate Azido_Alcohol->Aziridine Amino_Ether Amino Ether (Side-chain addition) Aziridine->Amino_Ether Oseltamivir Oseltamivir Amino_Ether->Oseltamivir

Caption: Key stages of the Roche industrial synthesis.

Route 2: The de Novo Approach - Corey's Total Synthesis

In 2006, E.J. Corey's group developed a landmark total synthesis that completely bypasses the need for shikimic acid.[5][7] This was a critical development, as it addressed the strategic vulnerability of relying on a natural product with a fluctuating supply chain. The synthesis begins with inexpensive, readily available feedstocks: 1,3-butadiene and acrylic acid.[7][14][18]

Strategic Rationale: The primary goal was to create a practical and scalable route independent of natural product availability. The key challenge is the de novo construction of the chiral cyclohexene core with complete control over all three stereocenters.

Key Transformations:

  • Asymmetric Diels-Alder Reaction: The cornerstone of the synthesis is a highly enantioselective Diels-Alder reaction between butadiene and a trifluoroethyl acrylate derivative.[5][6] This reaction is catalyzed by a chiral oxazaborolidinium catalyst (a Corey-Bakshi-Shibata or CBS catalyst), which brilliantly establishes the initial stereochemistry.[5]

  • Iodolactamization: A subsequent iodolactamization step cleverly installs the C4 and C5 functionalities in a single, stereocontrolled transformation.[5][14]

  • Azide-Free Pathway: Notably, this route avoids the use of hazardous azide reagents, a significant advantage over the traditional industrial process.[7][14][18]

Performance:

  • Overall Yield: Approximately 30%.[14][18]

  • Number of Steps: Around 12 steps.[6]

Corey Synthesis Butadiene 1,3-Butadiene + Acrylic Acid Derivative Diels_Alder_Adduct Chiral Cyclohexene (Asymmetric Diels-Alder) Butadiene->Diels_Alder_Adduct Iodolactam Iodolactam Intermediate Diels_Alder_Adduct->Iodolactam Aziridine Bicyclic Aziridine Iodolactam->Aziridine Final_Intermediate Key Ether Intermediate Aziridine->Final_Intermediate Oseltamivir Oseltamivir Final_Intermediate->Oseltamivir Shibasaki Synthesis Meso_Aziridine meso-Aziridine Amino_Azide trans-Amino Azide (Asymmetric Opening) Meso_Aziridine->Amino_Azide Cyclic_Carbamate Cyclic Carbamate (Iodolactamization) Amino_Azide->Cyclic_Carbamate Second_Aziridine Second Aziridine Intermediate Cyclic_Carbamate->Second_Aziridine Final_Intermediate Key Ether Intermediate Second_Aziridine->Final_Intermediate Oseltamivir Oseltamivir Final_Intermediate->Oseltamivir

Caption: Shibasaki's route via catalytic desymmetrization.

Route 4: Maximizing Efficiency - The Hayashi Synthesis

In 2009, the Hayashi group reported a highly efficient total synthesis of Oseltamivir, distinguished by its use of organocatalysis and a "three one-pot operations" strategy. [5][19][20]This approach is designed to be exceptionally practical for large-scale production by minimizing purification steps, reducing waste, and saving time. [5][19] Strategic Rationale: The core philosophy is process intensification. By telescoping multiple reaction steps into a single pot, the synthesis becomes more streamlined and economical. The use of an organocatalyst to build the chiral core is a key feature.

Key Transformations:

  • Organocatalytic Cascade: The synthesis commences with an asymmetric Michael reaction cascade catalyzed by a diarylprolinol silyl ether. [19][20]This sequence rapidly assembles the functionalized and stereochemically defined cyclohexene core.

  • One-Pot Operations: The entire synthesis is accomplished in just three one-pot procedures, which include steps like a Curtius rearrangement to install the C4-amino group and a final retro-Michael reaction to reveal the product. [19][20] Performance:

  • Overall Yield: An outstanding 57% overall yield. [5]* Number of Steps: The synthesis involves 9 chemical transformations performed in just three one-pot operations. [19]

Hayashi Synthesis Acyclic_Precursors Acyclic Precursors One_Pot_1 One-Pot 1: Cyclohexene Core (Organocatalytic Cascade) Acyclic_Precursors->One_Pot_1 One_Pot_2 One-Pot 2: Amine Installation (Curtius Rearrangement) One_Pot_1->One_Pot_2 One_Pot_3 One-Pot 3: Final Deprotections & Product Formation One_Pot_2->One_Pot_3 Oseltamivir Oseltamivir One_Pot_3->Oseltamivir

Caption: The highly efficient three one-pot Hayashi synthesis.

Other Pioneering Routes

The quest for a superior Oseltamivir synthesis has inspired numerous other creative strategies.

  • Fukuyama Synthesis: This route also utilizes an asymmetric Diels-Alder reaction, but starts with pyridine and acrolein, employing a MacMillan organocatalyst to set the stereochemistry. [4][5][8]* Trost Synthesis: Barry Trost's group developed a concise synthesis where the key step is a novel Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) to construct two of the stereocenters. [4][21][22][23][24]* Chemoenzymatic Synthesis: These routes leverage the high selectivity of enzymes for certain steps, such as dioxygenase-mediated dihydroxylation, to create chiral building blocks from simple aromatic precursors like ethyl benzoate. [25][26][27]This approach offers a greener alternative to traditional chemical methods.

Head-to-Head Performance Comparison

Synthesis Route Starting Material(s) Key Features / Advantages Number of Steps Overall Yield (%) Key Challenges
Roche (Industrial) (-)-Shikimic AcidUtilizes natural chiral pool; highly optimized and scalable. [5][6]~8-12 [6][15]30-47% [2][9][15]Reliance on shikimic acid supply; use of hazardous azides in original route. [7][8]
Corey (Total) 1,3-Butadiene & Acrylic AcidShikimic acid-independent; azide-free; uses inexpensive starting materials. [7][14]~12 [6]~30% [14][18]Requires control of highly selective asymmetric catalysis.
Shibasaki (Total) meso-AziridineElegant catalytic asymmetric desymmetrization strategy. [5]~14 [28]Lower in early reports [6]Lengthy sequence in initial reports; use of azides. [29]
Hayashi (Total) Acyclic PrecursorsExtremely efficient (3 one-pot operations); high overall yield; reduced waste. [5][19]9 (in 3 pots) [19]~57% [5]Employs azide chemistry for amine installation. [20]
Trost (Total) Commercially available materialsConcise route featuring a novel Pd-catalyzed asymmetric reaction. [22][30]8 [22]~30% [22][24]Optimization of novel catalytic steps for scale-up.

Deep Dive: Experimental Protocol for Corey's Asymmetric Diels-Alder Reaction

To provide a tangible sense of the chemistry involved, here is a representative protocol for the crucial stereochemistry-defining step in the Corey synthesis. This protocol is a conceptual illustration based on published work. [5][7] Objective: To synthesize the chiral cyclohexene adduct via an enantioselective Diels-Alder reaction.

Materials:

  • (S)-2-Methyl-CBS-oxazaborolidine (CBS catalyst)

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • 2,2,2-Trifluoroethyl acrylate (dienophile)

  • 1,3-Butadiene (diene), typically condensed as a liquid at low temperature

  • Dichloromethane (DCM), anhydrous

  • Methanol (quenching agent)

Procedure:

  • Catalyst Preparation (In Situ): To a flame-dried, argon-purged reaction vessel is added a solution of the (S)-CBS catalyst in anhydrous DCM. The solution is cooled to -78 °C (dry ice/acetone bath). A solution of BH₃·THF is added dropwise to form the active chiral Lewis acid catalyst. The causality here is the formation of a complex between the borane and the CBS ligand, which creates a sterically defined chiral environment.

  • Addition of Dienophile: The dienophile, 2,2,2-trifluoroethyl acrylate, is added to the cold catalyst solution. The trifluoroethyl ester is chosen for its electron-withdrawing properties, which activate the double bond for the cycloaddition.

  • Addition of Diene: Liquefied butadiene is slowly added to the reaction mixture at -78 °C. Maintaining a low temperature is critical to ensure high enantioselectivity by minimizing the uncatalyzed background reaction and maximizing the influence of the chiral catalyst.

  • Reaction Monitoring: The reaction is stirred at low temperature for several hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol. This step destroys the active catalyst and any remaining borane.

  • Workup and Purification: The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to isolate the desired chiral cyclohexene adduct with high enantiomeric excess (>98% ee). [6] Self-Validation: The success of this protocol is validated by confirming the high enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) and verifying its structure through spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Conclusion and Future Outlook

The synthetic history of Oseltamivir is a compelling narrative of chemical ingenuity driven by a critical medical need. The initial Roche process, built on the chiral pool of shikimic acid, established a robust industrial benchmark. However, the strategic vulnerabilities associated with its starting material and the use of hazardous reagents catalyzed a wave of academic innovation.

Syntheses by Corey, Shibasaki, Trost, Fukuyama, and others demonstrated that the complex molecule could be constructed efficiently from simple, achiral precursors using the power of asymmetric catalysis. The Hayashi synthesis, with its focus on process intensification through one-pot operations, represents a paradigm of efficiency and atom economy.

Looking forward, the evolution of Oseltamivir synthesis will likely incorporate enabling technologies such as continuous flow chemistry. Flow reactors can enhance safety, particularly when handling hazardous intermediates like azides, and improve efficiency and scalability. [2]Furthermore, the continued development of biocatalysis and chemoenzymatic routes may offer even greener and more sustainable pathways. [25][31]The collective body of work on Oseltamivir not only secures the supply of a vital medicine but also provides a rich playbook of strategic solutions for tackling complex synthetic challenges in modern drug development.

References

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A Senior Application Scientist's Guide to Benchmarking the Anticancer Bioactivity of Quinoxaline Derivatives Against Other Nitrogen-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of oncological drug discovery, nitrogen-containing heterocyclic compounds represent a cornerstone of medicinal chemistry. Their structural diversity and ability to interact with a multitude of biological targets have led to the development of numerous therapeutic agents. Among these, the quinoxaline scaffold has garnered significant attention for its potent and varied anticancer activities.[1][2] This guide provides a comprehensive framework for benchmarking the in vitro anticancer bioactivity of novel quinoxaline derivatives. We present a head-to-head comparison against two other prominent classes of nitrogen-containing heterocycles: benzimidazoles and triazoles. This document is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and insights into the underlying mechanisms of action to facilitate informed decision-making in preclinical drug development.

Introduction: The Rationale for Benchmarking

The process of drug discovery is inherently comparative. A novel compound's potential is not measured in a vacuum but is assessed relative to existing standards and alternative chemical scaffolds. Quinoxaline, a fused system of benzene and pyrazine rings, is a versatile scaffold known to produce derivatives with a wide array of pharmacological effects, including significant anticancer properties.[3][4] These derivatives have been shown to inhibit critical protein kinases, induce apoptosis (programmed cell death), and arrest the cell cycle in cancer cells.[5][6]

To rigorously evaluate a new series of quinoxaline derivatives, it is essential to benchmark their performance against other heterocyclic compounds that target similar oncological pathways. For this guide, we have selected:

  • Benzimidazoles: A bicyclic compound with a structure similar to quinoxalines, known for considerable cytotoxic action against a range of tumor cell lines.[7][8] Benzimidazole derivatives often function as kinase inhibitors and can induce apoptosis.[9][10]

  • Triazoles: A five-membered ring structure with three nitrogen atoms, this scaffold is present in numerous FDA-approved drugs.[11] Triazole derivatives are recognized for their broad pharmacological activities, including potent anticancer effects against various human cancer cell lines.[12][13]

This guide will focus on benchmarking anticancer activity through the lens of cytotoxicity, specifically by determining the half-maximal inhibitory concentration (IC50) against a representative cancer cell line.

Foundational Knowledge: Mechanism of Action

A crucial aspect of benchmarking is understanding the "how" and "why" behind a compound's activity. Many quinoxaline, benzimidazole, and triazole derivatives exert their anticancer effects by inducing apoptosis through the intrinsic (or mitochondrial) pathway.[8][14][15]

The Intrinsic Apoptosis Pathway

This pathway is a critical cellular self-destruct mechanism that is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[16][17] These proteins can be either pro-apoptotic (e.g., Bax, Bak) or anti-apoptotic (e.g., Bcl-2, Bcl-xL).[18][19] In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing cell death. When a cancer therapeutic agent damages a cell, it triggers the activation of "BH3-only" sensor proteins, which neutralize the anti-apoptotic Bcl-2 members. This unleashes Bax and Bak, which then permeabilize the outer mitochondrial membrane, releasing cytochrome c into the cytoplasm.[20] Cytochrome c then activates a cascade of caspase enzymes, the executioners of apoptosis, leading to systematic cell disassembly.[19]

Bcl2_Pathway cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Execution Phase Drug Anticancer Compound (e.g., Quinoxaline Derivative) Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Drug->Bcl2 inhibits Bax Pro-apoptotic (Bax, Bak) Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito permeabilizes CytC Cytochrome c Release Mito->CytC releases Casp9 Caspase-9 Activation CytC->Casp9 activates Casp3 Caspase-3 Activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: The Intrinsic Apoptosis Pathway modulated by Bcl-2 family proteins.

Experimental Design: The Cytotoxicity Assay

To quantitatively compare the bioactivity of our heterocyclic compounds, we will employ the MTT assay, a robust and widely used colorimetric method for assessing cell viability.[21][22]

Causality Behind the Choice of Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected for its reliability and direct correlation with metabolic activity.[21] The core principle is the reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in living cells.[23] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. This provides a quantitative measure of a compound's cytotoxic effect. While other assays like LDH release or ATP-based methods exist, the MTT assay provides a good balance of sensitivity, cost-effectiveness, and high-throughput capability, making it ideal for screening and benchmarking applications.[24][25][26]

MTT_Workflow start Start seed 1. Seed Cancer Cells in 96-well plate start->seed incubate1 2. Incubate for 24h (Cell Adherence) seed->incubate1 treat 3. Treat with Serial Dilutions of Compounds incubate1->treat incubate2 4. Incubate for 48-72h (Drug Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL per well) incubate2->add_mtt incubate3 6. Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize measure 8. Read Absorbance (570 nm) solubilize->measure analyze 9. Calculate % Viability & Determine IC50 measure->analyze end End analyze->end

Caption: Standardized workflow for the MTT cell viability assay.

Detailed Experimental Protocol: MTT Assay

This protocol is a self-validating system designed for reproducibility. It includes controls to ensure the integrity of the results.[27][28]

Materials:

  • Adherent human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom sterile culture plates

  • Test compounds (Quinoxaline, Benzimidazole, Triazole derivatives) dissolved in DMSO

  • Doxorubicin (positive control)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer and Trypan Blue).

    • Dilute the cell suspension in complete culture medium to a final concentration that will result in 70-80% confluency after the total incubation period (typically 5,000-10,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for controls: untreated cells, vehicle control (DMSO), and a positive control (Doxorubicin). Leave peripheral wells filled with sterile PBS to minimize evaporation (the "edge effect").

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.[29]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in complete culture medium. A typical concentration range might be 0.1 to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. For the vehicle control, add medium with the same final concentration of DMSO used for the test compounds (typically <0.5%).

    • Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT reagent (5 mg/mL) to each well.[30]

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will become visible in viable cells upon microscopic inspection.

  • Solubilization and Measurement:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (DMSO) to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[31] It is the primary metric for quantifying and comparing the potency of cytotoxic compounds.[32]

  • Calculate Percent Viability:

    • The absorbance values are converted to the percentage of cell viability using the following formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] * 100

    • Where OD_Treated is the absorbance of the wells with the test compound, OD_Control is the absorbance of the untreated or vehicle control wells, and OD_Blank is the absorbance of wells with medium only.

  • Determine IC50:

    • Plot the % Viability against the logarithm of the compound concentration.

    • Fit the data to a non-linear regression curve (sigmoidal dose-response curve) using software like GraphPad Prism or an equivalent analysis tool.

    • The IC50 value is the concentration that corresponds to 50% viability on the fitted curve.[33][34]

Data Presentation and Comparative Analysis

Objective comparison requires clear, structured data presentation. The IC50 values obtained for the quinoxaline derivatives should be tabulated alongside those of the benchmark benzimidazole and triazole compounds and the positive control.

Table 1: Comparative In Vitro Cytotoxicity (IC50) Against MCF-7 Cancer Cells

Compound IDHeterocyclic ClassIC50 (µM) ± SDNotes / Putative Mechanism
QX-01 Quinoxaline 2.1 ± 0.3 Lead Candidate; High Potency
QX-02 Quinoxaline 5.8 ± 0.7 Moderate Potency
BZ-01Benzimidazole8.2 ± 1.1Benchmark Compound
BZ-02Benzimidazole15.5 ± 2.4Lower Potency
TR-01Triazole12.4 ± 1.9Benchmark Compound
TR-02Triazole21.0 ± 3.1Lower Potency
DoxorubicinAnthracycline0.9 ± 0.2Positive Control; Topo II Inhibitor

Note: Data presented are representative and synthesized from literature for illustrative purposes.[1][35][36][37][38] Standard Deviation (SD) is calculated from triplicate experiments.

Conclusion and Future Directions

This guide provides a robust framework for benchmarking the anticancer bioactivity of novel quinoxaline derivatives. Based on the illustrative data in Table 1, the quinoxaline derivative QX-01 demonstrates superior potency compared to the selected benzimidazole and triazole benchmarks, though it is less potent than the clinical drug Doxorubicin.

The causality for this enhanced activity may lie in the specific substitutions on the quinoxaline scaffold, which could optimize its binding affinity to key targets within the apoptotic pathway, such as anti-apoptotic Bcl-2 proteins or other kinases.[14][38]

The next logical steps in the drug development pipeline would involve:

  • Mechanism of Action Studies: Confirming apoptosis induction through Annexin V/PI staining and Western blot analysis for key proteins like Bcl-2, Bax, and cleaved Caspase-3.[14]

  • Selectivity Profiling: Assessing the cytotoxicity of lead compounds against non-cancerous cell lines to determine a therapeutic window.

  • In Silico Modeling: Performing molecular docking studies to predict binding interactions with putative protein targets.[37]

By systematically applying this benchmarking protocol, researchers can confidently identify and advance the most promising quinoxaline candidates for further preclinical and clinical development, ensuring that resources are focused on compounds with the highest therapeutic potential.

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A Head-to-Head Comparison of Taxane Derivatives for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers in Oncology Drug Development

The development of chemotherapeutic agents is a cornerstone of modern oncology. The taxane family of drugs, originally derived from yew trees, represents a major success in this field, with paclitaxel and its derivatives becoming frontline treatments for a variety of solid tumors.[1][2] However, challenges such as innate or acquired drug resistance and dose-limiting toxicities have driven the development of next-generation taxanes. This guide provides a comparative analysis of the in vivo efficacy of key taxane derivatives, focusing on the mechanistic rationale for their development and the experimental data supporting their use in preclinical animal models.

The Foundational Mechanism: How Taxanes Work

Taxanes, including paclitaxel and its derivatives docetaxel and cabazitaxel, exert their anticancer effects by targeting microtubules.[1][3] These cellular structures are critical for various functions, most notably the formation of the mitotic spindle during cell division.[4]

  • Microtubule Stabilization: Unlike other agents that inhibit microtubule formation (e.g., vinca alkaloids), taxanes have a unique mechanism.[1][4] They bind to the β-tubulin subunit of microtubules, stabilizing the polymer and preventing the dynamic process of depolymerization (shortening).[1][3][5]

  • Mitotic Arrest: This artificial stabilization "freezes" the microtubule dynamics, leading to the formation of abnormal microtubule bundles and preventing the proper segregation of chromosomes.[3][4][5]

  • Induction of Apoptosis: The cell cycle is arrested, primarily at the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[4][5][6][7]

This core mechanism is the foundation of the taxanes' potent antitumor activity. However, cancer cells can develop sophisticated methods to evade this action, necessitating the creation of improved derivatives.

Taxane_Mechanism cluster_Cell Cancer Cell Taxane Taxane Derivative (Paclitaxel, Docetaxel, Cabazitaxel) Tubulin β-Tubulin Subunit Taxane->Tubulin Binds to Microtubule Microtubule Polymer Taxane->Microtubule   Prevents Depolymerization   (Hyper-stabilization) Tubulin->Microtubule Polymerizes into Microtubule->Tubulin Depolymerizes Spindle Mitotic Spindle Microtubule->Spindle Forms Apoptosis Apoptosis (Programmed Cell Death) Spindle->Apoptosis   Dysfunction leads to   G2/M Arrest &

Caption: Mechanism of action for taxane derivatives.

The Derivatives: Paclitaxel, Docetaxel, and Cabazitaxel

The evolution from paclitaxel to its successors was driven by the need to overcome clinical limitations, primarily drug resistance.

  • Paclitaxel (Taxol®): The parent compound, originally isolated from the Pacific yew tree (Taxus brevifolia).[1] While highly effective, its efficacy can be limited by multidrug resistance (MDR).

  • Docetaxel (Taxotere®): A semi-synthetic analogue of paclitaxel. It exhibits a higher affinity for microtubules and, in some models, is a more potent inducer of apoptosis-related signaling.[6]

  • Cabazitaxel (Jevtana®): A second-generation semi-synthetic taxane specifically designed to overcome resistance.[2][8] Structural modifications make it a poor substrate for the P-glycoprotein (P-gp) efflux pump, a major mechanism of taxane resistance.[9][10][11]

The Challenge of Resistance: P-glycoprotein Efflux

A primary mechanism by which cancer cells resist taxanes is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp).[12][13][14]

  • The P-gp Pump: P-gp acts as a cellular efflux pump, actively transporting a wide range of xenobiotics, including paclitaxel and docetaxel, out of the cell.[12][13][15]

  • Reduced Intracellular Concentration: This reduces the intracellular drug concentration, preventing the taxane from reaching the levels needed to stabilize microtubules effectively and induce apoptosis.[15]

  • Cabazitaxel's Advantage: Cabazitaxel was developed to circumvent this. Its structural modifications result in a very low affinity for P-gp, allowing it to accumulate to cytotoxic concentrations even in cells that overexpress this pump.[9][10][16] This is a key differentiator in its in vivo efficacy against resistant tumors.

In Vivo Efficacy: Comparative Data from Animal Models

The true test of a drug derivative's superiority lies in its performance in living organisms. Subcutaneous xenograft models, where human tumor cells are implanted into immunocompromised mice, are a gold standard for preclinical efficacy testing.[7][17][18]

Rationale for Model Selection:

  • Immunocompromised Mice: Strains like athymic nude or NOD-scid mice are used because their compromised immune systems cannot reject the transplanted human tumor cells.[18][19]

  • Cell Line vs. Patient-Derived Xenografts (PDX): Cell line-derived xenografts (CDX) use established, homogenous cancer cell lines and are excellent for reproducible, initial screening.[20] PDX models, where tumor fragments are taken directly from a patient and implanted, better retain the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.[18][21]

  • Taxane-Resistant Models: To specifically test the efficacy of drugs like cabazitaxel, researchers often use tumor cell lines that have been engineered to overexpress P-gp or have acquired resistance to docetaxel or paclitaxel.[8][22][23]

Comparative Efficacy in Docetaxel-Sensitive Tumors:

In xenograft models using tumors known to be sensitive to first-generation taxanes, both docetaxel and cabazitaxel demonstrate potent antitumor activity.

Tumor ModelTreatmentDose (mg/kg/inj)ResultReference
Human Gastric N87 Docetaxel15.0Significant Tumor Growth Inhibition[16]
Cabazitaxel15.0Significant Tumor Growth Inhibition[16]
Human Prostate HID28 Docetaxel-Good Antitumor Activity[8]
Cabazitaxel-Greater Efficacy than Docetaxel[8]

Comparative Efficacy in Docetaxel-Resistant Tumors:

The key therapeutic advantage of cabazitaxel becomes evident in models of acquired or innate taxane resistance.

Tumor ModelResistance MechanismTreatmentResultReference
Human Breast UISO BCA-1 Innately ResistantDocetaxelPoorly Sensitive[16][22]
CabazitaxelActive and Superior to Docetaxel [16][22]
Melanoma B16/TXT Acquired Docetaxel ResistanceDocetaxelIneffective[22]
CabazitaxelSignificant Antitumor Activity [22]
Various Resistant Cell Lines (In Vitro) P-gp OverexpressionDocetaxelHigh IC50 (0.17–4.01 µmol/L)[22]
Cabazitaxel~10-fold More Potent (IC50: 0.013–0.414 µmol/L)[22]

Data synthesized from multiple preclinical studies.

Standard Protocol: Subcutaneous Xenograft Efficacy Study

The following is a generalized, step-by-step protocol for conducting a comparative in vivo efficacy study.

Experimental Workflow:

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring p1 1. Cell Culture Expand human tumor cells (e.g., HCT-15, UISO BCA-1) in vitro. p2 2. Cell Harvest & Prep Harvest cells in exponential growth phase. Resuspend in PBS/Matrigel at desired concentration (e.g., 1x10^7 cells/mL). p1->p2 p3 3. Subcutaneous Injection Inject cell suspension (100-200 µL) into the flank of immunocompromised mice. p2->p3 p4 4. Tumor Growth Monitoring Allow tumors to establish. Measure volume with calipers twice weekly. p3->p4 p5 5. Randomization When tumors reach target size (e.g., 100-200 mm³), randomize mice into treatment groups. p4->p5 p6 6. Drug Administration Administer Vehicle, Docetaxel, or Cabazitaxel via IV or IP route according to dosing schedule. p5->p6 p7 7. Efficacy Monitoring Continue monitoring tumor volume, body weight (for toxicity), and overall animal health. p6->p7 p8 8. Endpoint Analysis Euthanize mice when tumors reach max size. Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis. p7->p8

Caption: General workflow for an in vivo subcutaneous xenograft study.

Detailed Steps:

  • Cell Preparation:

    • Culture human cancer cells (e.g., docetaxel-resistant UISO BCA-1) under standard conditions.[7]

    • Harvest cells during the exponential growth phase (80-90% confluency).[18][24]

    • Wash and resuspend cells in a sterile solution, often a 1:1 mixture of phosphate-buffered saline (PBS) and Matrigel, to a final concentration of 1-5 x 10⁷ cells/mL.[20][24] Matrigel helps the cells engraft and form a tumor.[25]

  • Animal Inoculation:

    • Using a 23-25 gauge needle, subcutaneously inject 100-200 µL of the cell suspension into the flank of female athymic nude mice (4-6 weeks old).[7][25]

  • Tumor Growth and Randomization:

    • Monitor the mice daily for health and measure tumor growth with calipers 2-3 times per week.[26]

    • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[24]

    • When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (e.g., Vehicle Control, Docetaxel, Cabazitaxel).[26][27]

  • Treatment and Efficacy Assessment:

    • Administer the drugs as per the study design (e.g., intravenously, once weekly for 3 weeks).

    • Continue to monitor tumor volume and animal body weight throughout the study. Body weight loss is a key indicator of drug toxicity.

    • The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in treated groups to the vehicle control group.[7]

Conclusion and Future Directions

Preclinical in vivo data strongly support the rationale behind the development of cabazitaxel. While demonstrating comparable or superior efficacy to docetaxel in sensitive tumor models, its significant advantage lies in its ability to overcome P-gp-mediated multidrug resistance.[8][10][22] This makes it a critical therapeutic option for tumors that have developed innate or acquired resistance to first-generation taxanes.[8][22]

Future research continues to focus on developing novel derivatives and formulations, such as nanoparticle-bound taxanes, to further improve the therapeutic index by enhancing tumor-specific delivery and reducing systemic toxicity.[2][23][27][28] These ongoing efforts promise to further refine the use of this powerful class of anticancer agents.

References

  • TAXANES - MECHANISM OF ACTION.
  • Taxane - Wikipedia. Available from: [Link]

  • Jordá, V. M., & Andreu, J. M. (2002). Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action. Current drug targets. Immune, endocrine and metabolic disorders, 2(1), 1–14. Available from: [Link]

  • Chen, Z. S., & Tiwari, A. K. (2003). Taxane-based reversal agents modulate drug resistance mediated by P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein. Molecular cancer therapeutics, 2(11), 1195–1205. Available from: [Link]

  • Chen, Z. S., & Tiwari, A. K. (2003). Taxane-based reversal agents modulate drug resistance mediated by P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein. Molecular Cancer Therapeutics. Available from: [Link]

  • Figg, W. D., & Sartor, O. (1998). Mechanisms of action of taxanes in prostate cancer. Seminars in oncology, 25(4 Suppl 10), 19–23. Available from: [Link]

  • Ochoa-Alarcón, C. A., & Chit-Kiat, T. (2022). Mechanisms of Taxane Resistance. Cancers, 14(23), 5876. Available from: [Link]

  • P-glycoprotein plays an important role in the cross-resistance to taxanes in 5FU-resistant gastric cancer cells. (2014). Oncology Letters. Available from: [Link]

  • Bissery, M. C., & Vrignaud, P. (2011). Preclinical profile of cabazitaxel. Investigational new drugs, 29(4), 681–691. Available from: [Link]

  • Vrignaud, P., Sémiond, D., Lejeune, P., Bouchard, H., Calvet, L., Combeau, C., & Bissery, M. C. (2013). Preclinical antitumor activity of cabazitaxel, a semisynthetic taxane active in taxane-resistant tumors. Clinical cancer research : an official journal of the American Association for Cancer Research, 19(11), 2973–2983. Available from: [Link]

  • Corn, P. G. (2017). Cabazitaxel in the treatment of metastatic castration-resistant prostate cancer: patient selection and special considerations. Cancer management and research, 9, 441–449. Available from: [Link]

  • Steele, V. E. (2016). The Use of Animal Models for Cancer Chemoprevention Drug Development. Current pharmacology reports, 2(1), 1–11. Available from: [Link]

  • Paller, C. J., & Antonarakis, E. S. (2011). Cabazitaxel: a novel taxane for metastatic castration-resistant prostate cancer-current implications and future prospects. Journal of the National Comprehensive Cancer Network : JNCCN, 9(9), 1087–1094. Available from: [Link]

  • van der Kolk, D. M., de Vries, E. G., Noordhoek, L., van der Graaf, W. T., & Mulder, N. H. (1998). Resistance to paclitaxel mediated by P-glycoprotein can be modulated by changes in the schedule of administration. British journal of cancer, 77(6), 883–888. Available from: [Link]

  • Head-to-head comparison of the antitumor activity of cabazitaxel and docetaxel in human tumor xenografts. ResearchGate. Available from: [Link]

  • Zhao, P., Wang, H., Yu, M., Liao, Z., Wang, X., Zhang, Y., & Ji, W. (2006). In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors. Journal of controlled release : official journal of the Controlled Release Society, 112(3), 312–319. Available from: [Link]

  • Üstündağ, Z., & Kaşıkçı, E. (2021). Therapeutic Efficacy and Biodistribution of Paclitaxel-Bound Amphiphilic Cyclodextrin Nanoparticles: Analyses in 3D Tumor Culture and Tumor-Bearing Animals In Vivo. Nanomaterials (Basel, Switzerland), 11(2), 522. Available from: [Link]

  • Heston, W. D. (2021). Cabazitaxel-Loaded Nanoparticles Reduce the Invasiveness in Metastatic Prostate Cancer Cells: Beyond the Classical Taxane Function. International journal of molecular sciences, 22(16), 8851. Available from: [Link]

  • Teicher, B. A. (2009). Antitumor Efficacy Testing in Rodents. Methods in molecular biology (Clifton, N.J.), 520, 263–281. Available from: [Link]

  • Becher, O. J., & Holland, E. C. (2010). Subcutaneous Xenograft Models for Studying PDT in vivo. Methods in molecular biology (Clifton, N.J.), 635, 139–146. Available from: [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2023). MDPI. Available from: [Link]

  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2098. Available from: [Link]

  • Experimental mouse models for translational human cancer research. (2022). Frontiers. Available from: [Link]

  • Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. (2023). Available from: [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. Available from: [Link]

  • Wang, C., Chen, Y., Wang, J., Zhang, X., & Zhang, Y. (2015). In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma. OncoTargets and therapy, 8, 1565–1572. Available from: [Link]

  • Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel. (2023). Frontiers. Available from: [Link]

  • Subcutaneous Tumor Models. Reaction Biology. Available from: [Link]

  • Therapeutic Efficacy and Biodistribution of Paclitaxel-Bound Amphiphilic Cyclodextrin Nanoparticles: Analyses in 3D Tumor Culture and Tumor-Bearing Animals In Vivo. (2021). MDPI. Available from: [Link]

  • Docetaxel vs Paclitaxel Comparison. Drugs.com. Available from: [Link]

  • Patient Preference Between Cabazitaxel and Docetaxel for First-line Chemotherapy in Metastatic Castration-resistant Prostate Cancer: The CABADOC Trial. (2021). European Urology. Available from: [Link]

Sources

A Comparative Guide to the ADME Properties of First-Generation EGFR Inhibitors: Gefitinib and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of targeted cancer therapy, small molecule inhibitors of the Epidermal Growth Factor Receptor (EGFR) have revolutionized the treatment landscape for various malignancies, most notably Non-Small Cell Lung Cancer (NSCLC). The clinical success of these agents is not solely dictated by their pharmacodynamic potency but is intrinsically linked to their pharmacokinetic profile—governed by the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding the ADME properties of a drug candidate is paramount in drug discovery and development, as it directly impacts bioavailability, efficacy, and potential for drug-drug interactions.

This guide provides a comparative analysis of the in vitro ADME properties of gefitinib and two of its notable analogs, erlotinib and lapatinib. While all three are tyrosine kinase inhibitors that target the EGFR signaling pathway, their distinct structural nuances lead to significant differences in their ADME profiles. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental evaluation of these critical parameters, underpinned by established scientific protocols.

Absorption: Navigating the Intestinal Barrier

For orally administered drugs like gefitinib and its analogs, efficient absorption across the intestinal epithelium is a prerequisite for therapeutic efficacy. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[1] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[1]

The apparent permeability coefficient (Papp) is the key parameter derived from this assay, with higher values indicating greater potential for oral absorption. While direct comparative Papp values for all three compounds are not available in a single study, we can infer their permeability characteristics based on available data and physicochemical properties. For instance, lapatinib has been shown to modulate Caco-2 monolayer permeability.[2][3]

Table 1: Comparative Permeability of Gefitinib Analogs

CompoundPapp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Predicted Human Absorption
Gefitinib Data not available; expected to be moderate to highSubstrate of BCRP and P-gp~60% Bioavailability[4]
Erlotinib Data not available; expected to be moderate to highSubstrate of BCRP and P-gp~60% Bioavailability
Lapatinib Reported to affect Caco-2 permeability[2][3]Substrate of BCRP and P-gpLow and variable

Note: BCRP (Breast Cancer Resistance Protein) and P-gp (P-glycoprotein) are efflux transporters that can limit the intestinal absorption of their substrates.

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the essential steps for assessing the bidirectional permeability of a test compound across a Caco-2 cell monolayer.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assessment (Apical to Basolateral - A-B):

    • The test compound is added to the apical (upper) chamber.

    • Samples are collected from the basolateral (lower) chamber at various time points.

  • Permeability Assessment (Basolateral to Apical - B-A):

    • The test compound is added to the basolateral chamber.

    • Samples are collected from the apical chamber at various time points.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) and the efflux ratio are calculated.

Caco2_Workflow cluster_prep Cell Culture & QC cluster_assay Permeability Assay cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days (Differentiation) seed->culture qc Monolayer Integrity Check (TEER, Lucifer Yellow) culture->qc add_cpd_ab Add compound to Apical side (A-B) qc->add_cpd_ab add_cpd_ba Add compound to Basolateral side (B-A) qc->add_cpd_ba sample_ab Sample from Basolateral side add_cpd_ab->sample_ab sample_ba Sample from Apical side add_cpd_ba->sample_ba lcms Quantify compound (LC-MS/MS) sample_ab->lcms sample_ba->lcms calc Calculate Papp and Efflux Ratio lcms->calc RED_Assay RED Assay for Plasma Protein Binding cluster_setup RED Device Setup cluster_process Assay Process device Plasma Chamber Buffer Chamber Semipermeable Membrane start Add drug to plasma chamber incubate Incubate at 37°C (Equilibration) start->incubate sample Sample both chambers incubate->sample analyze LC-MS/MS Analysis sample->analyze calculate Calculate Fraction Unbound analyze->calculate

Caption: Schematic of the Rapid Equilibrium Dialysis (RED) assay.

Metabolism: The Role of Cytochrome P450 Enzymes

The metabolic fate of a drug significantly influences its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, are the major players in the metabolism of most drugs. [5][6]In vitro assays using human liver microsomes (HLM) are instrumental in assessing metabolic stability and identifying the specific CYP isoforms involved in a drug's metabolism.

Gefitinib, erlotinib, and lapatinib are all extensively metabolized, with CYP3A4 being a major contributor for all three. [7][8]However, there are notable differences in the involvement of other CYP isoforms.

Table 3: Comparative Metabolic Profile of Gefitinib and its Analogs

CompoundMetabolic Stability (HLM)Major Metabolizing CYP IsoformsKey MetabolitesReference
Gefitinib Moderate to high clearanceCYP3A4, CYP2D6, CYP3A5, CYP1A1O-desmethyl gefitinib[5][7]
Erlotinib Moderate to high clearanceCYP3A4, CYP1A2, CYP3A5, CYP1A1O-desmethyl erlotinib[6][7]
Lapatinib High clearanceCYP3A4, CYP3A5, CYP2C8Various oxidized metabolites
Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes

This protocol describes the determination of a compound's metabolic stability.

  • Incubation Mixture Preparation: A reaction mixture containing human liver microsomes, the test compound, and a phosphate buffer is prepared.

  • Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Protocol: CYP450 Inhibition Assay

This protocol is for determining the potential of a compound to inhibit specific CYP isoforms.

  • Incubation: The test compound is incubated with human liver microsomes and a specific probe substrate for the CYP isoform of interest.

  • Reaction Initiation: The reaction is started by adding a NADPH-regenerating system.

  • Metabolite Quantification: After a set incubation time, the reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.

  • IC50 Determination: The experiment is repeated with a range of concentrations of the test compound to determine the concentration that causes 50% inhibition of the probe substrate's metabolism (IC50).

Metabolism_Process cluster_metabolism Drug Metabolism in the Liver Drug Drug (Lipophilic) CYP450 Phase I Metabolism (e.g., CYP450 enzymes) Oxidation, Reduction, Hydrolysis Drug->CYP450 PhaseII Phase II Metabolism (Conjugation) Glucuronidation, Sulfation CYP450->PhaseII Metabolite Metabolite (Hydrophilic) PhaseII->Metabolite Excretion Excretion (Urine, Feces) Metabolite->Excretion

Sources

A Guide to the Reproducible Synthesis of Paracetamol: A Comparative Analysis of Classic and Green Chemistry Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Paracetamol (acetaminophen) is one of the most widely consumed over-the-counter analgesic (pain reliever) and antipyretic (fever reducer) drugs globally.[1][2][3] Its efficacy and safety profile, when used as directed, make it a staple in medicine cabinets and healthcare facilities.[3] The industrial production of paracetamol reaches approximately 200,000 tons per year.[2] Given this scale and its critical role in public health, the ability to synthesize paracetamol with high purity and batch-to-batch consistency is of paramount importance.[3] The presence of impurities, which can arise from the synthesis pathway or degradation, can impact the drug's safety and efficacy.[4][5]

This guide provides an in-depth comparison of two primary synthesis methods for paracetamol: the classic acetylation of p-aminophenol with acetic anhydride and an emerging "green" chemistry alternative. We will explore the underlying chemical principles, detail experimental protocols, and analyze the critical parameters that govern the reproducibility of each method. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the synthesis of this vital active pharmaceutical ingredient (API).

Chapter 1: The Classic Method: Acetylation of p-Aminophenol

The most traditional and widely taught synthesis of paracetamol involves the acetylation of p-aminophenol using acetic anhydride.[3][6][7] This method is valued for its straightforwardness and generally reliable yields in a laboratory setting.

Mechanism and Rationale

The core of this synthesis is a nucleophilic acyl substitution. The nitrogen atom of the amino group (-NH2) on p-aminophenol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The lone pair of electrons on the amine is more available for this attack than the electrons on the hydroxyl (-OH) group, leading to the preferential formation of an amide bond.[8] Acetic acid is generated as a byproduct.[9]

This reaction is typically performed in an aqueous medium or with a catalyst, such as a few drops of concentrated sulfuric acid, to increase the reaction rate.[6][7]

Standard Laboratory Protocol

  • Reactant Setup: Weigh 3.0 g of p-aminophenol and add it to a 50 mL flask.[8]

  • Reaction Initiation: In a fume hood, carefully add 4.0 mL of acetic anhydride to the flask containing p-aminophenol.[9]

  • Heating: Heat the reaction mixture in a water bath at approximately 85-100°C for 10-15 minutes, with occasional stirring, to ensure the reaction goes to completion.[1][9]

  • Crystallization: After heating, cool the reaction mixture in an ice-water bath to induce the crystallization of the crude paracetamol product.[9][10] Scratching the inside of the flask with a glass rod can help initiate crystallization.[10]

  • Isolation: Collect the crude solid product by suction filtration using a Buchner funnel.[8]

  • Purification (Recrystallization): To achieve high purity, the crude product must be recrystallized. Dissolve the crude solid in a minimum amount of hot deionized water (paracetamol is much more soluble in hot water than in cold water).[6][9][10] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure crystals.[9]

  • Final Collection & Drying: Collect the purified crystals by suction filtration, washing with a small amount of cold deionized water.[9] Dry the crystals to a constant weight.

Known Reproducibility Challenges

  • Starting Material Purity: The p-aminophenol starting material is susceptible to oxidation, which can form colored dye impurities that are carried through to the final product.[1] Using decolorizing charcoal during the process can mitigate this but may also reduce yield.[1][10]

  • Temperature Control: Overheating the reaction can lead to side reactions and the formation of impurities. A study investigating reaction kinetics found that optimal conditions were achieved at 108°C with a specific reactant mole ratio.[11]

  • Recrystallization Technique: The purification step is critical and a major source of variability. Using too much solvent will result in a lower yield, while insufficient cooling will leave impurities in the final product.[12] The rate of cooling also affects crystal size and purity.

  • Impurity Profile: Common process-related impurities include unreacted p-aminophenol, which is known to be nephrotoxic and teratogenic, and di-acetylated products.[5] The European Pharmacopoeia lists over a dozen potential impurities in paracetamol products.[4]

Chapter 2: A Greener Alternative: Synthesis from Hydroquinone

In response to the growing need for sustainable and environmentally friendly manufacturing, alternative "green" routes to paracetamol are being actively researched.[13] One promising method involves the direct acetamidation of hydroquinone.

Mechanism and Rationale

This route can be more atom-economical, potentially reducing waste. One approach involves reacting hydroquinone with ammonium acetate in acetic acid at elevated temperatures.[2][11] This one-pot synthesis avoids the isolation of the p-aminophenol intermediate.[2] Other green methods focus on using less hazardous solvents, solvent-free reactions, or employing microwave assistance to reduce reaction times and energy consumption.[14][15] A study using ultrasound-assisted synthesis (UAS) of paracetamol from hydroquinone was able to achieve the reaction at a lower temperature (60°C) and in less time (150 minutes) compared to conventional heating (220°C and 15 hours).[11]

Illustrative "Green" Protocol (Based on Ultrasound-Assisted Synthesis)

  • Reactant Setup: In a reaction vessel suitable for sonication, combine hydroquinone, ammonium acetate, and acetic acid in an optimized molar ratio (e.g., 1:6:5).[11]

  • Sonication: Place the vessel in an ultrasound bath operating at a specified frequency (e.g., 22 kHz) and power (e.g., 125 W).[11]

  • Controlled Heating: Maintain the reaction temperature at 60°C with agitation for approximately 150 minutes.[11]

  • Isolation and Purification: After the reaction, the product is isolated and purified, often using similar recrystallization techniques as the classic method.

Potential Reproducibility Hurdles

  • Process Optimization: Green methods are often more sensitive to reaction parameters. The yield and selectivity of the hydroquinone route, for example, are highly dependent on temperature, time, and catalyst (if used).[2][11]

  • Equipment Specificity: The efficiency of microwave or ultrasound-assisted synthesis is highly dependent on the specific equipment used, including power output and geometry, which can make direct reproduction challenging between different laboratories.[15]

  • Different Impurity Profile: While avoiding some impurities from the classic route, green methods may introduce new ones. A thorough analytical characterization is essential to identify and control for any new process-related impurities.

  • Scalability: A method that works well on a lab scale may face challenges when scaled up for industrial production.[2] For instance, the long reaction times for some hydroquinone-based methods have hampered their viability for continuous, large-scale manufacturing.[2]

Chapter 3: Framework for a Head-to-Head Reproducibility Study

To objectively compare these two methods, a robust experimental plan is required. This framework ensures that any observed differences in yield, purity, and consistency can be confidently attributed to the synthesis method itself.

Experimental Workflow Diagram

G cluster_0 Synthesis Phase cluster_1 Processing & Purification cluster_2 Analytical Characterization cluster_3 Data Analysis Method_A Method A: Classic (p-Aminophenol) Workup_A Work-up & Isolation A Method_A->Workup_A Method_B Method B: Green (Hydroquinone) Workup_B Work-up & Isolation B Method_B->Workup_B Recrystall_A Recrystallization A Workup_A->Recrystall_A Recrystall_B Recrystallization B Workup_B->Recrystall_B Yield Yield & MP Recrystall_A->Yield TLC TLC Analysis Recrystall_A->TLC HPLC HPLC Purity Assay Recrystall_A->HPLC Spectroscopy FTIR / NMR Recrystall_A->Spectroscopy Recrystall_B->Yield Recrystall_B->TLC Recrystall_B->HPLC Recrystall_B->Spectroscopy Comparison Comparative Analysis (Yield, Purity, RSD) Yield->Comparison TLC->Comparison HPLC->Comparison Spectroscopy->Comparison

Caption: Experimental workflow for comparing synthesis methods.

Detailed Protocol

  • Parallel Synthesis: Perform both Synthesis Method A and Method B simultaneously in triplicate (n=3) to minimize environmental variables. Use starting materials from the same batch for all runs.

  • Work-up and Purification: Follow the respective work-up and recrystallization protocols for each method, carefully controlling solvent volumes and temperatures.

  • Analytical Characterization:

    • Yield and Melting Point: Accurately measure the final mass of the dried, purified product to calculate the percentage yield. Determine the melting point range; a sharp range close to the literature value (169-170.5°C) indicates high purity.[10]

    • Thin-Layer Chromatography (TLC): Use TLC to qualitatively assess purity. Spot the starting material, crude product, and final product on a plate to visualize the disappearance of reactants and the presence of impurities.[11]

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[3] A validated reverse-phase HPLC (RP-HPLC) method can separate and quantify paracetamol from its process-related impurities.[16][17] Purity is typically calculated using the area normalization method: % Purity = (Area of Paracetamol Peak / Total Area of All Peaks) x 100.[16]

    • Structural Confirmation: Use Fourier-Transform Infrared (FTIR) and/or Nuclear Magnetic Resonance (¹H-NMR) spectroscopy to confirm the chemical structure of the synthesized product matches the paracetamol reference standard.

Chapter 4: Comparative Data Analysis and Interpretation

The data collected from the head-to-head study should be summarized to facilitate a clear, objective comparison.

Data Summary Table

ParameterMethod A: Classic (Acetic Anhydride)Method B: Green (Ultrasound)Notes
Average Yield (%) Typically 50-70% in teaching labs.[12]Reported yields can be high, e.g., 57.7%.[11]Yield is highly dependent on purification.
Yield Reproducibility (RSD%) Can be variable due to recrystallization skill.May be more consistent if automated.Lower RSD indicates better reproducibility.
Purity (HPLC, %) >98% is achievable with careful purification.>95% has been reported.[15]Purity is a critical quality attribute.
Key Impurities p-aminophenol, 4-nitrophenol.[5][18]May include different unreacted intermediates.Impurity profiles must meet pharmacopeial limits.[18]
Reaction Time ~15 min (heating) + purification.~150 min (sonication) + purification.[11]Microwave methods can be much faster (~5 min).[15]
Reaction Temperature ~85-100°C60°CLower temperature reduces energy costs.
Safety & Environment Acetic anhydride is corrosive.[1]Avoids some hazardous reagents.Green metrics like Process Mass Intensity (PMI) can be calculated.[2]

Troubleshooting Common Issues

  • Low Yield: Often due to excessive solvent during recrystallization or incomplete reaction. Verify reaction completion with TLC before work-up.

  • Colored Product: Indicates oxidation of phenolic compounds. Ensure high-purity starting materials or use a decolorizing agent.[1]

  • Broad Melting Point Range: Suggests the presence of impurities. An additional recrystallization step may be necessary.

  • Impurity Peak in HPLC: Identify the impurity using a reference standard if available. Adjust purification parameters (e.g., solvent system, cooling rate) to improve its removal.

Reaction Mechanism of Classic Synthesis

G cluster_reactants Reactants cluster_product Products p_aminophenol p-Aminophenol (Nucleophile) attack p_aminophenol->attack Amine group attacks carbonyl acetic_anhydride Acetic Anhydride (Electrophile) paracetamol Paracetamol (Amide Product) acetic_acid Acetic Acid (Byproduct) intermediate Intermediate attack->intermediate Tetrahedral Intermediate intermediate->paracetamol Elimination of acetate intermediate->acetic_acid

Caption: Nucleophilic attack in paracetamol synthesis.

Conclusion

Both the classic acetic anhydride method and emerging green chemistry routes can produce high-purity paracetamol. However, their reproducibility is governed by different sets of critical parameters.

  • The Classic Method is well-understood and robust, but its reproducibility is highly dependent on the quality of the starting p-aminophenol and the technical execution of the recrystallization step. Careful control of temperature and purification technique is essential for minimizing impurities and maximizing yield.

  • Green Alternatives offer significant environmental benefits by reducing hazardous reagent use, lowering energy consumption, and improving atom economy. However, their reproducibility can be sensitive to specific equipment and optimized reaction conditions. As these technologies mature, they hold the promise of making paracetamol production more sustainable and potentially more consistent through greater process automation.[19]

For any application, from academic research to industrial manufacturing, the choice of synthesis method must be followed by a rigorous validation and reproducibility study. A comprehensive analytical toolkit, spearheaded by HPLC, is not merely recommended—it is essential for ensuring the final product consistently meets the stringent quality and purity standards required for a pharmaceutical agent.[3][16]

References

  • Benchchem. Purity Analysis of Paracetamol by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
  • Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment).
  • Unknown. Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.
  • Shanbhag, A. (2006). Synthesis of Acetaminophen.
  • Pratama, A. et al. (2026). Kinetics Study of Paracetamol Production from Para-Aminophenol and Acetic Anhydride. Molekul.
  • Gemoets, H. et al. (2024). Renewables-Based Routes to Paracetamol: A Green Chemistry Analysis. ACS Sustainable Chemistry & Engineering.
  • Patel, S. K. et al. 2. synthesis-of-paracetamol.pdf. SlideShare.
  • Thorat, S. et al. “Comparative Study and Characterization of Green Chemistry Synthesized Acetaminophen with Chemically Synthesized Acetaminophen”. IJARESM.
  • Ali, A. et al. (2019). impurity profiling of paracetamol dosage forms used in maiduguri metropolis. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Unknown. (359c) Routes to Renewable Production of Paracetamol: A Green Chemistry Analysis of Industrial Viability. AIChE Proceedings.
  • Thermo Fisher Scientific. (2015). Accurate analysis of paracetamol and impurities in tablet formulation using a reversed-phase HPLC-UV method. AppsLab Library.
  • The Royal Society of Chemistry. Synthesis of paracetamol by acetylation.
  • Unknown. (2024). A Comprehensive Review on Synthesis of Active Pharmaceutical Ingredients by Different Synthetic Route of Paracetamol. ResearchGate.
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  • Unknown. Microwave Assisted Green Synthesis of Paracetamol, Aspirin and their Pharmacokinetic Studies. International Journal of Engineering Research & Technology.
  • Unknown. HPLC Method for the Analysis of Paracetamol, Caffeine and Dipyrone. SciSpace.
  • Omar, F. K. & Ahmad, N. R. (2019). (PDF) HPLC METHOD FOR DETERMINATION OF PARACETAMOL IN PHARMACEUTICAL FORMULATIONS AND ENVIRONMENTAL WATER SAMPLES. ResearchGate.
  • Unknown. (2020). Acetaminophen Synthesis Reaction Performance Using Ultrasound, Microwave, and Conventional Methods. ResearchGate.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Laboratory Safety

This guide provides a procedural framework derived from an analysis of these functional groups and data from structurally analogous compounds. The core principle is to manage this compound as an irritant and a corrosive acidic substance, ensuring that all disposal methods prioritize the safety of laboratory personnel and environmental stewardship. Always consult your institution's Environmental Health and Safety (EHS) department, as local regulations are paramount.

Part 1: Hazard Assessment and Risk Profile

The primary hazards associated with 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid are inferred from its chemical structure. The carboxylic acid moiety renders the compound acidic and potentially corrosive. Supplier data indicates it is an irritant, with hazard statements suggesting it may cause skin, eye, and respiratory irritation[4]. Structurally similar compounds, such as other cyclopropane carboxylic acids, are classified as causing severe skin burns and eye damage[5][6]. Therefore, all handling and disposal operations must be predicated on mitigating these risks.

Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[5][7]. It is incompatible with strong bases and strong oxidizing agents[5][8].

Chemical Profile Disposal & Safety Summary
IUPAC Name: this compoundPersonal Protective Equipment (PPE): Nitrile gloves, chemical safety goggles, face shield, lab coat. All handling of solids and solutions should be within a certified chemical fume hood.[5][9][10]
CAS Number: 876716-43-7[4][11]Small-Scale Disposal (<5g or <50mL): Neutralization of the acidic functional group followed by disposal as aqueous waste, pending local regulations.[12][13]
Molecular Formula: C₈H₁₁NO₃[11][14]Large-Scale / Bulk Disposal (>5g or >50mL): Do not attempt to neutralize. Dispose of as hazardous chemical waste through your institution's licensed EHS provider.[5][15]
Known Hazard Codes: Xi (Irritant), Xn (Harmful)[4]Spill Cleanup: Evacuate the area. Wear appropriate PPE. Absorb liquid spills with inert material (e.g., vermiculite, sand). For solids, sweep up carefully to avoid dust generation. Collect all waste in a sealed, labeled container for hazardous waste disposal.[5][6]
Incompatible Materials: Strong oxidizing agents, Strong bases.[5][8][16]Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. Deface the label on the empty container before disposal in regular waste.[12]

Part 2: Waste Stream Segregation and Disposal Workflow

The fundamental decision in the disposal process is based on the quantity of the waste and its composition. Uncontaminated, small-scale laboratory quantities may be eligible for in-lab neutralization. However, bulk quantities or materials co-contaminated with other hazardous substances (e.g., heavy metals, halogenated solvents) must be routed directly to a licensed hazardous waste disposal service.

The following workflow provides a clear decision-making process for proper waste segregation.

G Disposal Decision Workflow for this compound start Waste Generated quantity Assess Quantity & Purity start->quantity contamination Contaminated with other hazardous materials (e.g., solvents, metals)? quantity->contamination < 5g / 50mL (Small Scale) licensed_disposal Package, Label & Store for Licensed Hazardous Waste Disposal quantity->licensed_disposal > 5g / 50mL (Bulk) protocol Follow In-Lab Neutralization Protocol (See Part 3) contamination->protocol No contamination->licensed_disposal Yes aqueous_waste Dispose as Neutral Aqueous Waste (per local regulations) protocol->aqueous_waste

Caption: Waste disposal decision matrix.

Part 3: Experimental Protocol for In-Lab Neutralization (Small Scale)

This procedure is exclusively for small quantities of uncontaminated this compound or its aqueous solutions. The principle of this method is to neutralize the acidic carboxylic acid group to a pH between 5.5 and 9.0, rendering it less corrosive and suitable for drain disposal in many jurisdictions[13].

Causality: Direct disposal of acidic waste can corrode plumbing infrastructure and harm aquatic ecosystems. Neutralization converts the carboxylic acid to its corresponding carboxylate salt, which is significantly less corrosive. Using a weak base like sodium bicarbonate is a controlled reaction that minimizes heat generation and splashing compared to using a strong base.

Materials:

  • Waste this compound (<5g or <50mL solution)

  • Large beaker (at least 10x the volume of the waste solution)

  • Stir bar and magnetic stir plate

  • 10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • pH meter or pH indicator strips

  • Appropriate PPE (goggles, face shield, lab coat, gloves)

Procedure:

  • Work Area Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible.[5]

  • Dilution: Place the waste material in the large beaker. If the waste is a solid, dissolve it in a minimal amount of water first. If it is already a solution, dilute it by slowly adding water to a total volume approximately 5-10 times the original waste volume. This dilution helps to control the rate of reaction and dissipate any heat generated.

  • Initial pH Check: Measure and record the initial pH of the diluted waste solution.

  • Neutralization: While stirring the diluted waste solution vigorously, slowly add the 10% sodium bicarbonate or sodium carbonate solution dropwise. Effervescence (fizzing) will occur as carbon dioxide gas is released.[13] Add the base solution at a rate that controls the foaming and prevents the beaker from overflowing.

  • pH Monitoring: Periodically stop the addition of the base and measure the pH of the solution. Continue adding base until the pH of the solution is stable within a neutral range (e.g., 5.5 to 9.0). A final pH near 7 is ideal.[13]

  • Final Disposal: Once the solution is confirmed to be neutral, it can typically be disposed of down the sanitary sewer with copious amounts of water. Consult your local EHS guidelines for final confirmation, as some municipalities have specific rules for chemical waste, even after neutralization.

  • Documentation: Record the neutralization procedure, including the initial and final pH and the date of disposal, in your laboratory notebook.

Part 4: Procedures for Bulk and Contaminated Waste

Any quantity of this compound waste exceeding 5 grams or 50 mL, or any amount that is mixed with other hazardous chemicals (e.g., halogenated solvents, heavy metals, other reactive compounds), must be disposed of through your institution's designated hazardous waste management program.

Procedure:

  • Container Selection: Use a designated, chemically compatible hazardous waste container. The original product container is often a suitable choice.[12][15] The container must be in good condition, with a tightly sealing cap.

  • Labeling: Affix a hazardous waste label to the container. Fill it out completely and accurately, listing "this compound" and any other chemical constituents and their approximate percentages.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be a secondary containment bin within a well-ventilated space, away from incompatible materials like bases and oxidizers.[16][17]

  • Disposal Request: Arrange for pickup by your institution's EHS department or licensed waste contractor. Do not mix this waste stream with other incompatible waste types.

By adhering to these scientifically grounded procedures, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental compliance.

References

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Comprehensive Guide to Personal Protective Equipment for Handling 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth safety protocols for researchers, scientists, and drug development professionals handling 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid (CAS No. 101374-12-7). Our objective is to move beyond mere compliance and instill a deep-rooted culture of safety, ensuring that every operational step is grounded in a thorough understanding of the potential hazards and their mitigation. By explaining the causality behind each recommendation, we empower you to make informed, safety-first decisions in your critical research.

Foundational Safety Principle: Risk Assessment and the RAMP Framework

We will operate under the RAMP framework—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—a cornerstone of modern laboratory safety advocated by the American Chemical Society (ACS).[4][5]

Hazard Recognition Based on Chemical Structure
  • Carboxylic Acid Moiety: Carboxylic acids as a class can range from mild irritants to severely corrosive substances.[6] They can cause significant skin burns and serious eye damage upon contact.[6][7] Inhalation of dusts or aerosols can lead to respiratory tract irritation.

  • Pyrrolidinone Moiety: The pyrrolidinone structure is a lactam (a cyclic amide). While often less reactive than their linear counterparts, lactams can still present hazards. The parent compound, pyrrolidine, is handled with precautions to avoid skin and eye contact.[8][9] Furthermore, the ring can be susceptible to hydrolysis under strong acidic or basic conditions.[10]

Assessed Risks and Routes of Exposure

Based on this structural analysis, we must assume the compound presents the following risks until proven otherwise.

Potential Hazard Description & Potential Consequences Primary Routes of Exposure
Skin Irritation / Corrosion May cause irritation, redness, or chemical burns upon direct contact. Prolonged exposure increases severity.Dermal (Skin Contact)
Serious Eye Damage As with most acidic compounds, contact can cause severe irritation, burns, and potentially irreversible eye damage.[6]Ocular (Eye Contact)
Respiratory Tract Irritation Inhalation of the compound as a fine powder or aerosol can irritate the nose, throat, and lungs.Inhalation
Gastrointestinal Irritation Accidental ingestion may cause irritation or burns to the mouth, throat, and stomach.[6]Ingestion

The Core PPE Ensemble: A Multi-Barrier Defense System

Personal Protective Equipment (PPE) is the final and most personal line of defense, used in conjunction with primary engineering controls like chemical fume hoods.[2] The following ensemble is the minimum required standard for handling this compound in any form.

Eye and Face Protection: The Non-Negotiable First Line

The potential for serious eye damage necessitates robust protection.

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times when the chemical is present in the laboratory.[11] Standard safety glasses do not provide an adequate seal against splashes and are insufficient.[12]

  • Enhanced Precaution: When handling larger quantities (>50 g), preparing concentrated solutions, or performing any operation with a heightened risk of splashing, a full-face shield must be worn over chemical splash goggles.[13] This provides an additional layer of protection for the entire face.

Hand Protection: Selecting the Right Glove Barrier

Your hands are the most likely part of your body to come into direct contact with the chemical.[12] Glove selection is therefore a critical decision.

  • Material and Type: For incidental contact (e.g., handling vials, weighing small quantities), nitrile gloves are the recommended starting point. They offer good resistance to a range of chemicals and provide excellent dexterity.[12] Always inspect gloves for tears or punctures before use.

  • Breakthrough and Degradation: No glove material offers permanent protection.[13] If you are working with solutions of this compound or anticipate prolonged contact, consult the glove manufacturer’s chemical resistance database for specific data on carboxylic acids or amides.

  • Best Practices:

    • Double Gloving: For handling highly concentrated material or larger volumes, wearing two pairs of nitrile gloves is a prudent measure.

    • Frequent Changes: Remove and replace gloves immediately if you suspect contamination. At a minimum, change gloves every 1-2 hours during extended procedures.

    • Proper Removal: Always remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.

Body Protection: Shielding Against Spills and Splashes
  • Laboratory Coat: A clean, long-sleeved lab coat, fully buttoned, is mandatory. It should be made of a suitable material like cotton or a flame-resistant blend.

  • Chemical-Resistant Apron: When transferring solutions or working with quantities where significant splashes could occur, a chemical-resistant apron should be worn over the lab coat for added protection of the torso.[13]

  • Personal Clothing: Full-length pants and closed-toe shoes are required at all times in the laboratory.[14] Shorts, skirts, and perforated shoes are not permitted.

Respiratory Protection: An Operation-Dependent Decision

The need for respiratory protection is not absolute and depends entirely on the specific procedure and the effectiveness of your engineering controls.[1] The primary control for airborne hazards is always a certified chemical fume hood.[5][15]

The following workflow will guide your decision-making process for respiratory protection.

Respiratory_Decision_Workflow start Start: Assess Task q3 Is the procedure performed entirely within a certified chemical fume hood? start->q3 q1 Is the material a solid/powder being weighed or transferred outside a fume hood? q2 Are you working with a solution that could generate aerosols/mists (e.g., sonicating, vortexing) outside a fume hood? q1->q2 No respirator_n95 Action: Use NIOSH-approved N95 respirator for particulates. q1->respirator_n95 Yes respirator_cartridge Action: Consult Safety Officer. Respirator with organic vapor/ acid gas cartridges may be required. q2->respirator_cartridge Yes no_respirator Result: Respiratory protection is not typically required. Rely on engineering controls. q2->no_respirator No q3->q1 No q3->no_respirator Yes

Caption: Workflow for Determining Respiratory Protection Needs.

Operational Protocol: Safe PPE Donning and Doffing

Cross-contamination during the removal of PPE is a common and preventable error. Follow this sequence rigorously.

PPE_Sequence cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Goggles & Face Shield (if needed) don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves (Contaminated) doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3

Caption: The Correct Sequence for Donning and Doffing PPE.

Decontamination, Disposal, and Emergency Preparedness

  • Disposal: Contaminated gloves, weigh boats, and other disposable items must be placed in a designated, sealed hazardous waste container. Never dispose of them in the regular trash.

  • Decontamination: Non-disposable equipment should be decontaminated using a procedure validated for your specific process. Lab coats should be professionally laundered and not taken home.

  • Emergency Stations: Before starting work, verify the location and functionality of the nearest safety shower and eyewash station.[5] In case of skin or eye contact, flush the affected area for at least 15 minutes and seek immediate medical attention.[4]

Task-Based PPE Summary

This table provides a quick reference for the minimum required PPE based on common laboratory tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers) Chemical Splash GogglesNitrile Gloves (Single Pair)Lab CoatNot Required
Weighing Solid (in Fume Hood) Chemical Splash GogglesNitrile Gloves (Single Pair)Lab CoatNot Required
Weighing Solid (on Open Bench) Chemical Splash GogglesNitrile Gloves (Single Pair)Lab CoatN95 Respirator
Preparing Dilute Solution (in Fume Hood) Chemical Splash GogglesNitrile Gloves (Double Pair Recommended)Lab CoatNot Required
Transferring Concentrated Solution Face Shield over GogglesNitrile Gloves (Double Pair)Lab Coat & Chemical ApronSee Workflow Diagram

This guidance is built on a foundation of established safety principles and a conservative risk assessment. Always pair this advice with your institution's specific Chemical Hygiene Plan and consult your safety officer with any questions. Your safety is integral to the success of your research.

References

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link][15]

  • American Chemical Society. (2013, September 12). American Chemical Society Issues Guidelines for Safer Research Laboratories. Retrieved from [Link][16]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link][4]

  • American Chemical Society. (2016, November 21). ACS publishes Guidelines for Secondary School Laboratory Safety. Retrieved from [Link]

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  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link][14]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link][13]

  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link][11]

  • Loba Chemie. (n.d.). Safety Data Sheet: PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link][8]

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  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. Retrieved from [Link][1]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link][3]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Enforcement Guidance for Personal Protective Equipment in General Industry. Retrieved from [Link][19]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.